molecular formula C7H4ClNO2 B1489350 3-Chlorofuro[3,4-b]pyridin-5(7H)-one CAS No. 868636-46-8

3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Katalognummer: B1489350
CAS-Nummer: 868636-46-8
Molekulargewicht: 169.56 g/mol
InChI-Schlüssel: DFHKHXWXXMJOHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Chlorofuro[3,4-b]pyridin-5(7H)-one is a useful research compound. Its molecular formula is C7H4ClNO2 and its molecular weight is 169.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-chloro-7H-furo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-1-5-6(9-2-4)3-11-7(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHKHXWXXMJOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)Cl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to a Proposed Synthesis Pathway for 3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The fusion of pyridine and furanone rings creates a scaffold with diverse potential for biological activity. The pyrrolo[3,4-b]pyridin-5-one core, an analog of the target molecule, is present in various natural and synthetic compounds with demonstrated anticancer properties.[1][2] The introduction of a chlorine atom can further modulate the compound's physicochemical properties and biological activity. This guide outlines a proposed four-step synthesis to access the 3-Chlorofuro[3,4-b]pyridin-5(7H)-one core, starting from a readily accessible substituted pyridine.

Proposed Overall Synthesis Pathway

The proposed synthesis commences with the formation of a 3,4-disubstituted pyridine, which then undergoes a series of functional group transformations to construct the fused furanone ring, followed by a final chlorination step.

Overall_Synthesis_Pathway Start Starting Materials Step1 Step 1: Synthesis of 3-Amino-4-cyanopyridine Start->Step1 Step2 Step 2: Hydrolysis to 3-Amino-pyridine-4-carboxylic acid Step1->Step2 Step3 Step 3: Intramolecular Cyclization to Furo[3,4-b]pyridin-5(7H)-one Step2->Step3 Step4 Step 4: Chlorination to This compound Step3->Step4 Final Final Product Step4->Final

Figure 1: Proposed four-step synthesis pathway for this compound.

Step 1: Synthesis of 3-Amino-4-cyanopyridine

Rationale: The synthesis begins with the construction of a 3,4-disubstituted pyridine ring bearing an amino group and a cyano group. These functional groups are strategically positioned for the subsequent formation of the fused furanone ring. The synthesis of polysubstituted 2-amino-3-cyanopyridines is a well-established process in organic chemistry, often achieved through a one-pot, multi-component reaction.[3][4]

Proposed Protocol:

A one-pot condensation reaction using malononitrile, an appropriate aldehyde and ketone, and ammonium acetate under microwave irradiation is a plausible and efficient method.[3]

Reagent Molar Equiv. Purpose
Malononitrile1.0Source of the C2 and cyano group
Acetaldehyde1.0Provides the C5 and C6 of the pyridine ring
Acetone1.0Provides the C4 and methyl group
Ammonium Acetate1.5Source of the nitrogen atom in the ring
Solvent NoneSolvent-free reaction under microwave
Reaction Time 5-10 minRapid synthesis
Temperature MicrowaveTo be optimized

Experimental Workflow:

Step1_Workflow A Combine malononitrile, acetaldehyde, acetone, and ammonium acetate in a microwave-safe vessel. B Irradiate in a microwave reactor for the optimized time. A->B C Cool the reaction mixture. B->C D Purify the product by recrystallization or column chromatography. C->D

Figure 2: Workflow for the synthesis of 3-Amino-4-cyanopyridine.

Causality and Trustworthiness: This multi-component approach is highly efficient, leading to the rapid assembly of the desired substituted pyridine. The absence of a solvent makes it an environmentally friendly method. The purification by recrystallization ensures a high purity of the intermediate.

Step 2: Hydrolysis of 3-Amino-4-cyanopyridine to 3-Amino-pyridine-4-carboxylic acid

Rationale: The cyano group is a versatile precursor to a carboxylic acid. Hydrolysis under acidic or basic conditions will provide the necessary carboxyl group for the subsequent cyclization to form the lactone (furanone) ring. The hydrolysis of cyanopyridines is a well-documented transformation.[5][6][7][8]

Proposed Protocol:

Acid-catalyzed hydrolysis is proposed to avoid potential side reactions associated with the amino group under strongly basic conditions.

Reagent Concentration Purpose
3-Amino-4-cyanopyridine1.0 M in waterStarting material
Sulfuric Acid (conc.)10-12 MCatalyst for hydrolysis
Reaction Time 12-24 hTo ensure complete conversion
Temperature RefluxTo drive the reaction to completion

Experimental Workflow:

Step2_Workflow A Dissolve 3-Amino-4-cyanopyridine in aqueous sulfuric acid. B Heat the mixture to reflux and maintain for the specified duration. C Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product. D Filter, wash with cold water, and dry the solid product.

Figure 3: Workflow for the hydrolysis of 3-Amino-4-cyanopyridine.

Causality and Trustworthiness: Acid-catalyzed hydrolysis is a standard and reliable method for converting nitriles to carboxylic acids. The workup procedure involving neutralization and precipitation allows for straightforward isolation of the product.

Step 3: Intramolecular Cyclization to Furo[3,4-b]pyridin-5(7H)-one

Rationale: This key step involves the formation of the fused furanone ring. This can be achieved through a diazotization of the 3-amino group, followed by an intramolecular nucleophilic attack of the adjacent carboxyl group on the diazonium salt intermediate. This reaction is a variation of the Sandmeyer reaction, where an intramolecular nucleophile is utilized.[9][10][11][12]

Proposed Protocol:

Reagent Molar Equiv. Purpose
3-Amino-pyridine-4-carboxylic acid1.0Starting material
Sodium Nitrite1.1Diazotizing agent
Hydrochloric Acid (conc.)2.5To form nitrous acid in situ and protonate the amino group
Solvent WaterReaction medium
Reaction Time 1-2 hTo ensure complete diazotization and cyclization
Temperature 0-5 °CTo maintain the stability of the diazonium salt

Experimental Workflow:

Step3_Workflow A Dissolve 3-Amino-pyridine-4-carboxylic acid in cold aqueous HCl. B Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. C Stir the reaction mixture at low temperature for the specified duration. D Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography. Step4_Workflow A Dissolve Furo[3,4-b]pyridin-5(7H)-one in the chosen solvent. B Add N-Chlorosuccinimide and a catalytic amount of AIBN (if needed). C Heat the mixture to reflux and monitor the reaction by TLC. D Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. Purify by column chromatography.

Figure 5: Workflow for the chlorination of the furanone ring.

Causality and Trustworthiness: NCS is a reliable and widely used reagent for chlorination. The reaction conditions are standard for this type of transformation, and the workup is straightforward.

Conclusion

This technical guide has detailed a plausible and chemically sound four-step synthesis pathway for this compound. While this route is proposed based on analogous reactions, it provides a strong foundation for experimental investigation. Each step utilizes well-established and reliable chemical transformations, offering a high probability of success. Researchers undertaking this synthesis should optimize the reaction conditions for each step to maximize yields and purity. The successful synthesis of this novel heterocyclic compound will undoubtedly open new avenues for drug discovery and development.

References

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An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the core physicochemical properties of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one, a heterocyclic compound of significant interest in medicinal chemistry. In the realm of drug discovery, a thorough understanding of a molecule's physicochemical profile is paramount, as it governs absorption, distribution, metabolism, and excretion (ADME), and ultimately, its therapeutic efficacy and safety.[1][2] This document synthesizes theoretical predictions, data from structurally related compounds, and established experimental protocols to offer a robust framework for researchers working with this and similar molecular scaffolds.

The Strategic Importance of Physicochemical Profiling

The journey of a drug candidate from a laboratory concept to a clinical reality is fraught with challenges, with a significant number of failures attributed to suboptimal physicochemical properties.[3] Early-stage characterization allows for the identification and mitigation of potential liabilities, guiding lead optimization and formulation development.[1][4] Key parameters such as solubility, lipophilicity, and ionization state directly influence a compound's interaction with biological systems and its overall pharmacokinetic behavior.[2][5]

Molecular Structure and In Silico Predictions

At the heart of this compound's properties is its unique fused heterocyclic structure. To establish a baseline for our analysis, we will first consider the parent compound, furo[3,4-b]pyridin-5(7H)-one, for which computed data is available. The introduction of a chlorine atom at the 3-position is expected to modulate these properties, primarily by increasing lipophilicity and altering the electronic distribution within the molecule.

Table 1: Computed Physicochemical Properties of Furo[3,4-b]pyridin-5(7H)-one (Parent Compound)

PropertyValueSource
Molecular FormulaC₇H₅NO₂PubChem[6]
Molecular Weight135.12 g/mol PubChem[6]
XLogP30.3PubChem[6]
Hydrogen Bond Donors0PubChem[6]
Hydrogen Bond Acceptors3PubChem[6]
Polar Surface Area39.2 ŲPubChem[6]

The addition of a chlorine atom to create this compound will increase the molecular weight to approximately 169.57 g/mol . The lipophilicity, as indicated by LogP, is also expected to increase due to the hydrophobic nature of the chlorine substituent.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound, focusing on properties that are associated with oral bioavailability.[7][8][9] A compound is more likely to be orally active if it does not violate more than one of the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass less than 500 daltons.

  • An octanol-water partition coefficient (log P) that does not exceed 5.[7][10]

Based on the parent compound and the anticipated changes with chlorination, this compound is predicted to be compliant with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption.

Key Physicochemical Parameters and Their Experimental Determination

While in silico predictions provide valuable initial insights, experimental determination of physicochemical properties is essential for accurate characterization.[11] The following sections detail the significance of each key parameter and the standard methodologies for their measurement.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[12] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[13][14]

Experimental Workflow: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between two immiscible phases.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Dissolve compound in one phase mix Mix compound solution with the other phase prep_compound->mix prep_solvents Saturate octanol and water prep_solvents->mix equilibrate Shake vigorously to allow partitioning mix->equilibrate separate Separate the two phases equilibrate->separate measure Measure concentration in each phase (e.g., UV-Vis) separate->measure calculate Calculate LogP = log([organic]/[aqueous]) measure->calculate

Caption: Workflow for LogP determination using the shake-flask method.

An alternative, higher-throughput method involves reversed-phase high-performance liquid chromatography (RP-HPLC), where the retention time of the compound is correlated with its LogP.[12]

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution in the gastrointestinal tract, a prerequisite for absorption.[12] Poor solubility is a common hurdle in drug development.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Preparation: Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Remove the undissolved solid by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.

Ionization Constant (pKa)

The pKa of a compound indicates the pH at which it exists in a 50:50 equilibrium between its ionized and non-ionized forms.[15] This is crucial as the ionization state affects a molecule's solubility, permeability, and interaction with biological targets.[5] For this compound, the pyridine nitrogen is the most likely site of protonation.

Experimental Workflow: Potentiometric Titration for pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve compound in water/co-solvent add_titrant Add standardized acid or base titrant incrementally dissolve->add_titrant ph_probe Calibrate pH probe record_ph Record pH after each addition ph_probe->record_ph add_titrant->record_ph plot Plot pH vs. volume of titrant record_ph->plot determine_pka Determine the pKa from the titration curve (half-equivalence point) plot->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

Chemical Stability

Assessing the chemical stability of a compound under various conditions is critical to ensure its integrity during storage and administration.[12] Stability studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[12]

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Expose solutions of the compound to a range of stress conditions, including:

    • Acidic (e.g., 0.1 N HCl)

    • Basic (e.g., 0.1 N NaOH)

    • Oxidative (e.g., 3% H₂O₂)

    • Thermal (e.g., elevated temperature)

    • Photolytic (e.g., exposure to UV light)

  • Time Points: Sample the solutions at various time points.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Synthesis and Further Characterization

The synthesis of furo[3,4-b]pyridin-5-one derivatives can be achieved through various synthetic routes, often involving multicomponent reactions.[16] Spectroscopic analysis is essential for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the carbonyl group of the lactone.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific molecule is not yet publicly available, the analysis of its parent compound and the detailed experimental protocols outlined herein offer a clear path forward for its comprehensive characterization. A thorough investigation of these properties is a critical step in unlocking the therapeutic potential of this promising molecular scaffold.

References

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3-Chlorofuro[3,4-b]pyridin-5(7H)-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorofuro[3,4-b]pyridin-5(7H)-one is a halogenated heterocyclic compound belonging to the furo[3,4-b]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to other biologically active fused ring systems. The strategic placement of a chlorine atom on the pyridine ring, coupled with the lactone moiety, suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening in drug discovery programs. This technical guide provides a consolidated overview of the available identifiers, and a discussion of the broader chemical context and potential applications of the furo[3,4-b]pyridinone core.

Core Identifiers and Chemical Properties

Precise identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 868636-46-8ChemScene[1]
Molecular Formula C₇H₄ClNO₂ChemScene[1]
Molecular Weight 169.57 g/mol ChemScene[1]
Canonical SMILES C1=CC2=C(C(=O)OC2)N=C1ClInferred
InChI Key InferredInferred

Synthesis and Chemical Reactivity Landscape

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly accessible literature, the synthesis of the parent furo[3,4-b]pyridinone core and its derivatives generally involves the construction of the furanone ring onto a pre-existing, functionalized pyridine backbone.

General Synthetic Strategies for Furo[3,4-b]pyridinones

The synthesis of substituted furo[3,4-b]pyridinones often leverages the reactivity of pyridine dicarboxylic acids or their derivatives. A plausible synthetic approach to the target molecule could involve the following conceptual steps, illustrated in the diagram below.

G cluster_0 Conceptual Synthetic Pathway Start Substituted Pyridine Precursor (e.g., 2,3-disubstituted pyridine) Step1 Functional Group Interconversion (e.g., oxidation, hydrolysis) Start->Step1 Intermediate1 Pyridine-2,3-dicarboxylic acid derivative Step1->Intermediate1 Step2 Cyclization/Lactonization Intermediate1->Step2 Intermediate2 Furo[3,4-b]pyridine-5,7-dione Step2->Intermediate2 Step3 Selective Reduction Intermediate2->Step3 Product Furo[3,4-b]pyridin-5(7H)-one Core Step3->Product Step4 Halogenation (e.g., electrophilic chlorination) Product->Step4 Final_Product This compound Step4->Final_Product

Figure 1. A conceptual workflow for the synthesis of this compound.

This generalized pathway highlights that the introduction of the chlorine atom could occur either at an early stage on the pyridine precursor or as a final step on the formed furo[3,4-b]pyridin-5(7H)-one scaffold. The specific reagents and conditions would be critical in controlling regioselectivity and yield.

Potential Applications in Drug Discovery and Medicinal Chemistry

The furo[3,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a framework that is recurrently found in biologically active compounds. Derivatives of this and related fused pyridine systems have shown a range of biological activities.

Kinase Inhibition

A significant area of application for fused pyridine derivatives is in the development of kinase inhibitors.[2] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The rigid, planar structure of the furo[3,4-b]pyridine core can serve as an effective scaffold for positioning functional groups to interact with the ATP-binding site of kinases. The introduction of a chlorine atom can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing binding affinity and selectivity for a target kinase.

Broader Therapeutic Potential

Beyond kinase inhibition, various furo- and pyrrolo-pyridine derivatives have been investigated for a range of therapeutic applications, including their potential as anticancer agents.[3][4] The underlying principle is that these scaffolds can mimic endogenous ligands or disrupt protein-protein interactions.

The diagram below illustrates the potential role of a furo[3,4-b]pyridinone derivative as a kinase inhibitor.

G cluster_0 Hypothetical Mechanism of Action Molecule This compound (or derivative) Binding Competitive Binding to ATP-binding site Molecule->Binding Kinase Target Kinase (e.g., in a cancer cell signaling pathway) Inhibition Inhibition of Kinase Activity Kinase->Inhibition ATP ATP ATP->Binding Binding->Kinase Downstream Blockade of Downstream Signaling Inhibition->Downstream Effect Therapeutic Effect (e.g., apoptosis of cancer cells) Downstream->Effect

Figure 2. A diagram illustrating the potential mechanism of kinase inhibition.

Safety and Handling

Specific safety data for this compound is not available. However, data for the parent compound, furo[3,4-b]pyridin-5(7H)-one, can provide some guidance, though the addition of a chlorine atom may alter its toxicological profile.

For the parent compound, furo[3,4-b]pyridin-5(7H)-one, the following GHS hazard statements have been reported:

  • H302: Harmful if swallowed.[5]

  • H319: Causes serious eye irritation.[5]

Based on this, and as a matter of good laboratory practice, this compound should be handled with care. The following precautions are recommended:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a chemical entity with considerable potential for further exploration, particularly in the realm of medicinal chemistry. While specific experimental data for this compound is sparse in the public domain, its structural features align with those of other biologically active fused pyridine systems. The information provided in this guide serves as a foundational resource for researchers interested in this molecule and the broader class of furo[3,4-b]pyridinones. Further synthetic and biological studies are warranted to fully elucidate the properties and potential applications of this compound.

References

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. (2025). Journal of Medicinal Chemistry. [Link]

  • Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. (2025). RSC Publishing. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). MDPI. [Link]

  • ChemInform Abstract: Synthesis and Reactions of 7‐Substituted Furo[3,4‐b]pyridine‐5‐one. (1999). ChemInform. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (n.d.). ResearchGate. [Link]

  • Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed. [Link]

  • furo(3,4-b)pyridin-5(7H)-one. (n.d.). PubChem. [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024). MDPI. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). MDPI. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC). [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.). Nature. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. [Link]

  • Cas no 868636-46-8 (3-Chloro-7H-furo3,4-bpyridin-5-one). (n.d.). Molbase. [Link]

Sources

A Technical Guide to Elucidating the Mechanism of Action of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one: A Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The furo[3,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. As a privileged structure, its derivatives have been explored for a range of biological activities, including coronary vasodilation and kinase inhibition.[1] The specific compound, 3-Chlorofuro[3,4-b]pyridin-5(7H)-one, represents a novel entity within this class. While its synthesis is feasible, its mechanism of action (MoA) remains uncharacterized in publicly available literature.

This guide eschews a conventional review of established facts. Instead, it presents a comprehensive, forward-looking research framework designed to systematically uncover the MoA of this compound. As a Senior Application Scientist, the following narrative is structured to not only provide protocols but to explain the causal logic behind each experimental phase, ensuring a self-validating and robust investigational cascade. We will proceed from broad phenotypic screening to precise target identification and validation, leveraging insights from structurally related compounds to form our initial hypotheses.

Part 1: Foundational Hypotheses from Structural Analogs

The logical starting point for a novel compound is to analyze its core structure and compare it to molecules with known biological activities. The furo[3,4-b]pyridine-5-one scaffold is structurally analogous to other fused bicyclic systems that have demonstrated significant pharmacological effects.

  • Hypothesis 1: Anticancer Activity via Microtubule Disruption: A closely related scaffold, pyrrolo[3,4-b]pyridin-5-one, has been investigated for its cytotoxic effects against human cervical carcinoma cell lines.[2] In silico docking studies of these analogs suggest an interaction with αβ-tubulin, the fundamental protein subunit of microtubules.[3] This leads to our primary hypothesis: This compound may exert anticancer effects by interfering with tubulin polymerization dynamics.

  • Hypothesis 2: Kinase Inhibition: Fused pyridine derivatives are a well-established class of kinase inhibitors, targeting enzymes such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinase kinases (MKKs). For example, derivatives of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one have been developed as highly selective MKK4 inhibitors.[4] Our secondary hypothesis is that the electronic and steric properties of this compound may enable it to bind to the ATP pocket of specific protein kinases, inhibiting their function and disrupting downstream signaling pathways.

These initial hypotheses will guide the design of our experimental workflow, providing a rational basis for the first phase of investigation.

Part 2: A Phased Experimental Workflow for MoA Elucidation

The following workflow is designed as a multi-phase, branching decision tree. The results of each phase dictate the experimental choices in the next, ensuring an efficient and logical progression from a broad understanding to a specific molecular mechanism.

MoA_Workflow cluster_phase1 Phase 1: Phenotypic Screening cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Cellular & Mechanistic Validation phase_node phase_node hypothesis_node hypothesis_node protocol_node protocol_node decision_node decision_node outcome_node outcome_node p1_start Start with This compound p1_protocol Protocol 1: Broad Antiproliferative Screening (e.g., NCI-60 Panel) p1_start->p1_protocol p1_decision Significant & Selective Cytotoxicity? p1_protocol->p1_decision p2_hypothesis_driven Hypothesis-Driven Approach p1_decision->p2_hypothesis_driven Yes p2_unbiased Unbiased Approach p1_decision->p2_unbiased No / Broad Activity p2_tubulin Protocol 2: Tubulin Polymerization Assay p2_hypothesis_driven->p2_tubulin Test Hypothesis 1 p2_kinase Protocol 3: Kinase Inhibition Profiling p2_hypothesis_driven->p2_kinase Test Hypothesis 2 p2_affinity Protocol 4: Affinity Chromatography-MS p2_unbiased->p2_affinity p3_decision Target(s) Identified? p2_tubulin->p3_decision p2_kinase->p3_decision p2_affinity->p3_decision p3_if Protocol 5: Immunofluorescence (Cytoskeleton Staining) p3_decision->p3_if Yes (Tubulin) p3_wb Protocol 6: Western Blot (Pathway Analysis) p3_decision->p3_wb Yes (Kinase) p3_cellcycle Protocol 7: Cell Cycle Analysis (FACS) p3_if->p3_cellcycle p3_wb->p3_cellcycle p3_outcome Elucidated Mechanism of Action p3_cellcycle->p3_outcome

Caption: A multi-phase workflow for MoA elucidation.

Phase 1: Broad Phenotypic Screening

Core Directive: To ascertain if the compound has a biological effect in a relevant disease model and to guide subsequent, more focused investigations. An antiproliferative screen is chosen as the starting point due to the strong precedent set by structural analogs.

Protocol 1: Broad Antiproliferative Screening (NCI-60 Panel)

  • Objective: To evaluate the cytotoxic and cytostatic effects of this compound across a diverse panel of 60 human cancer cell lines.

  • Methodology Rationale: The NCI-60 screen is an industry-standard, cost-effective method to quickly identify patterns of activity. A compound that shows selective potency against, for example, leukemia or colon cancer cell lines provides a powerful clue about its underlying mechanism.

  • Step-by-Step Protocol:

    • Prepare a 100 mM stock solution of the compound in DMSO.

    • Submit the compound to the NCI Developmental Therapeutics Program (DTP) for screening at an initial concentration (e.g., 10 µM).

    • If activity is observed, a full five-log dose-range screen is performed.

    • Data is returned as GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) values for each cell line.

  • Data Interpretation & Next Steps:

    • The resulting data should be summarized in a table and analyzed for patterns of selectivity.

    • Outcome A (High Potency & Selectivity): If the compound shows potent (e.g., GI₅₀ < 1 µM) and selective activity against specific cell lines, proceed to Phase 2 with a hypothesis-driven approach.

    • Outcome B (Broad or Weak Activity): If activity is weak or non-selective, an unbiased approach in Phase 2 is warranted.

Table 1: Hypothetical NCI-60 Screening Data Summary

Cell Line PanelMean GI₅₀ (µM)Most Sensitive LineGI₅₀ (µM)
Leukemia0.85CCRF-CEM0.15
CNS Cancer5.2SF-2683.1
Colon Cancer1.2HCT-1160.45
Melanoma>10SK-MEL-5>10
Ovarian Cancer0.95OVCAR-30.20
Renal Cancer>10A498>10

This hypothetical data suggests selectivity towards leukemia, colon, and ovarian cancer lines, justifying a hypothesis-driven investigation into common cancer pathways.

Phase 2: Target Identification

Core Directive: To identify the direct molecular binding partner(s) of the compound. Based on the outcome of Phase 1, we will pursue either a hypothesis-driven or an unbiased approach.

A) Hypothesis-Driven Approach

Protocol 2: In Vitro Tubulin Polymerization Assay

  • Objective: To directly test the hypothesis that the compound modulates microtubule dynamics.

  • Methodology Rationale: This cell-free assay provides a definitive answer to whether the compound interacts with tubulin. It measures the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules.

  • Step-by-Step Protocol:

    • Reconstitute lyophilized, purified bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Add a fluorescence reporter (e.g., DAPI) which preferentially binds to polymerized microtubules.

    • Dispense the tubulin solution into a 96-well plate containing serial dilutions of the test compound, a positive control (Paclitaxel or Colchicine), and a negative control (DMSO).

    • Initiate polymerization by adding GTP and incubating the plate at 37°C in a fluorescence plate reader.

    • Monitor fluorescence intensity over time (e.g., 60 minutes).

  • Data Interpretation: An increase in the rate or extent of polymerization indicates a stabilizing (Paclitaxel-like) effect. A decrease indicates a destabilizing (Colchicine-like) effect.

Protocol 3: Kinase Inhibition Profiling

  • Objective: To screen the compound against a large panel of purified protein kinases to identify potential targets.

  • Methodology Rationale: Commercial services (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot) offer rapid and comprehensive screening, providing a broad view of the compound's kinome selectivity.

  • Step-by-Step Protocol:

    • Submit the compound for screening at a fixed concentration (typically 1-10 µM) against a panel of >300 human kinases.

    • The service performs radiometric or fluorescence-based assays to measure the percent inhibition of kinase activity relative to a DMSO control.

    • For any "hits" (e.g., >50% inhibition), follow up with dose-response assays to determine the IC₅₀ value.

  • Data Interpretation: The results will identify specific kinases that are inhibited by the compound and provide a selectivity profile. A selective inhibitor of a known oncoprotein (e.g., MKK4, CDK2) is a highly valuable result.

B) Unbiased Approach

Protocol 4: Affinity Chromatography-Mass Spectrometry

  • Objective: To identify binding partners from a complex biological sample without prior bias.

  • Methodology Rationale: This technique involves immobilizing the compound on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Step-by-Step Protocol:

    • Synthesize an analog of the compound with a linker arm suitable for conjugation to activated beads (e.g., NHS-activated sepharose).

    • Incubate the compound-conjugated beads with a native cell lysate from a sensitive cell line.

    • As a control, incubate parallel beads with an inactive structural analog or use a "competition" control where free compound is added to the lysate to prevent specific binding to the beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins and identify them using tryptic digestion followed by LC-MS/MS.

  • Data Interpretation: Candidate targets are proteins that are significantly enriched in the experimental sample compared to the control.

Phase 3: Cellular and Mechanistic Validation

Core Directive: To confirm that the identified target is engaged by the compound in intact cells and to characterize the downstream cellular consequences.

MKK4_Pathway mapkkk mapkkk mapkk mapkk mapk mapk tf tf compound compound outcome outcome Stress Cellular Stress (e.g., Cytokines) MKKK MAPKKK (e.g., MEKK1, TAK1) Stress->MKKK MKK4 MKK4 MKKK->MKK4 MKK7 MKK7 MKKK->MKK7 JNK JNK MKK4->JNK MKK7->JNK ATF2 ATF2 JNK->ATF2 Proliferation Inhibition of Proliferation ATF2->Proliferation Compound 3-Chlorofuro[3,4-b] pyridin-5(7H)-one Compound->MKK4

Caption: Hypothetical inhibition of the MKK4 signaling pathway.

Protocol 5: Immunofluorescence Microscopy

  • Objective: (If tubulin is the target) To visualize the effect of the compound on the microtubule network in cells.

  • Step-by-Step Protocol:

    • Grow sensitive cells on glass coverslips and treat with the compound (at GI₅₀ concentration), Paclitaxel, Colchicine, and DMSO for an appropriate time (e.g., 18-24 hours).

    • Fix and permeabilize the cells.

    • Stain with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody.

    • Stain DNA with DAPI to visualize the nucleus.

    • Image the cells using a confocal or high-resolution fluorescence microscope.

  • Data Interpretation: Compare the microtubule morphology. DMSO-treated cells should show a fine, filamentous network. Paclitaxel-treated cells will show dense microtubule bundles. Colchicine-treated cells will show a diffuse, depolymerized tubulin stain. The test compound's effect can be directly compared to these controls.

Protocol 6: Western Blot Analysis

  • Objective: (If a kinase is the target) To verify target engagement by observing changes in the phosphorylation of a known downstream substrate.

  • Step-by-Step Protocol: (Example for MKK4 target)

    • Treat sensitive cells with the compound at various concentrations for a short period (e.g., 1-2 hours).

    • Stimulate the pathway (e.g., with anisomycin or UV radiation) to activate the upstream kinases.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies for phospho-JNK (the direct substrate of MKK4) and total JNK (as a loading control).

  • Data Interpretation: A potent MKK4 inhibitor should show a dose-dependent decrease in the level of phospho-JNK upon stimulation, without affecting the total JNK level.

Protocol 7: Cell Cycle Analysis by Flow Cytometry (FACS)

  • Objective: To determine if the compound induces arrest at a specific phase of the cell cycle, a common outcome for both microtubule agents and CDK inhibitors.

  • Step-by-Step Protocol:

    • Treat cells with the compound for a full cell cycle duration (e.g., 24 hours).

    • Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Data Interpretation: A histogram of DNA content will show the distribution of cells in G1, S, and G2/M phases. Microtubule agents typically cause a G2/M arrest. CDK inhibitors can cause G1 or G2/M arrest depending on the specific target.

Conclusion and Future Directions

The systematic application of this multi-phase framework provides a robust pathway to discovering the mechanism of action for this compound. By starting with broad, unbiased screening and progressively narrowing the investigation based on emerging data, this strategy maximizes the probability of success while efficiently managing resources.

Upon successful elucidation of the primary MoA, future work would involve secondary target validation (e.g., using siRNA or CRISPR to confirm that depletion of the target protein phenocopies the compound's effect), lead optimization to improve potency and drug-like properties, and eventual progression into in vivo efficacy and safety studies. This structured approach transforms an unknown compound into a well-characterized chemical probe and a potential therapeutic lead.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Ríos-Gutiérrez, M., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2655. [Link]

  • Westhuyzen, R., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Kling, A., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 58(15), 6283-6300. [Link]

  • Gulea, M. (Ed.). (2018). Fused Pyridine Derivatives: Synthesis and Biological Activities. In Thiazole and Its Derivatives. IntechOpen. [Link]

Sources

Furopyridinones: A Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: The furopyridinone scaffold, a heterocyclic system integrating furan and pyridinone rings, has emerged as a privileged structure in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities associated with this class of compounds. Synthesizing data from contemporary research, we delve into the anticancer, anti-inflammatory, antimicrobial, and antiviral potential of furopyridinone derivatives. This document is designed to serve as a comprehensive resource, detailing the mechanisms of action, structure-activity relationships, and established experimental protocols for the evaluation of these promising therapeutic agents.

Introduction: The Furopyridinone Scaffold

Furopyridinone compounds represent a fascinating class of heterocyclic molecules that have garnered significant attention in the field of drug discovery. The fusion of a furan ring with a pyridinone core creates a unique chemical architecture that has proven to be a versatile template for the development of potent and selective modulators of various biological targets. The inherent drug-like properties of this scaffold, combined with the potential for diverse functionalization, have made it a focal point for synthetic and medicinal chemists. This guide will systematically explore the multifaceted biological activities of furopyridinones, providing a foundation for further research and development in this exciting area.

Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively studied biological activity of furopyridinone derivatives is their potential as anticancer agents.[1][2] Research has demonstrated that these compounds can exert cytotoxic effects against a range of cancer cell lines, including those of esophageal, lung, breast, and colon origin.[1][2][3]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism underlying the anticancer effects of many furopyridinone compounds is the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell proliferation, survival, and angiogenesis.

The epidermal growth factor receptor (EGFR) is a key member of the ErbB family of RTKs and its dysregulation is a hallmark of many cancers.[4] Furopyridinone derivatives have been identified as potent inhibitors of EGFR.[2] Molecular docking studies suggest that the pyridone moiety of the furopyridinone scaffold plays a crucial role in binding to the EGFR active site.[2] By inhibiting EGFR, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[5] Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of this process. Several furopyrimidine derivatives, structurally related to furopyridinones, have shown potent inhibitory activity against VEGFR-2.[5] This inhibition leads to a disruption of the blood supply to the tumor, thereby impeding its growth and spread.

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of furopyridinone compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDCancer Cell LineIC50 ValueReference
Compound 4c KYSE70 (Esophageal)0.655 µg/mL (24h)[1][2]
Compound 4c KYSE150 (Esophageal)0.655 µg/mL (24h)[1][2]
Trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine 1 Neuro-2a (Neuroblastoma)5.8 µM[1]
Trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine 2 Neuro-2a (Neuroblastoma)3.6 µM[1]
Experimental Protocols for Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4 x 10⁴ cells/well in 50 µL of culture medium.[1]

  • Compound Treatment: After 4 hours of incubation to allow for cell attachment, add 50 µL of fresh medium containing the furopyridinone compound at various concentrations.[1]

  • Incubation: Incubate the plates for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (final concentration 0.1 mg/mL) to each well and incubate for 4 hours.[1]

  • Formazan Solubilization: Remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell inhibition relative to a vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Furopyridinone Compounds A->B Allow attachment C Incubate (24-48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E Metabolic conversion F Solubilize Formazan (DMSO) E->F G Measure Absorbance (595 nm) F->G H Calculate IC50 G->H Data analysis

MTT assay workflow for assessing cell viability.

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the inhibitory activity of compounds against specific kinases.

Protocol (General):

  • Plate Coating: Coat a 96-well plate with a substrate specific to the kinase of interest (e.g., poly(Glu, Tyr) for VEGFR-2).

  • Compound Incubation: Add the furopyridinone compounds at various concentrations to the wells.

  • Enzyme Addition: Add the recombinant kinase (e.g., VEGFR-2) to initiate the reaction.

  • ATP Addition: Add ATP to start the phosphorylation reaction and incubate.

  • Detection: Use a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a chromogenic or chemiluminescent substrate and measure the signal.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Kinase_Inhibition_Assay cluster_pathway EGFR/VEGFR-2 Signaling Ligand Growth Factor (EGF/VEGF) Receptor EGFR / VEGFR-2 Ligand->Receptor Dimerization Receptor Dimerization Receptor->Dimerization Furopyridinone Furopyridinone Compound Autophosphorylation Autophosphorylation Furopyridinone->Autophosphorylation Inhibits Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Inhibition of EGFR/VEGFR-2 signaling by furopyridinones.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a critical area of research. Furopyridinone and related pyridazinone structures have shown promise as anti-inflammatory agents.[6][7]

Mechanism of Action

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[5] Some pyridazinone derivatives have been reported to inhibit COX-2.[6] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[8][9] The inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases. Some pyridazinone derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[6]

Experimental Protocols for Anti-inflammatory Evaluation

The inhibitory activity of furopyridinone compounds against COX-2 can be evaluated using commercially available enzyme immunoassay (EIA) kits.

Protocol:

  • Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme.

  • Compound Incubation: Incubate the enzyme with the test compounds at various concentrations.

  • Substrate Addition: Add arachidonic acid, the substrate for COX-2, to initiate the reaction.

  • Reaction Termination: Stop the reaction after a defined incubation period.

  • Prostaglandin Measurement: Measure the amount of prostaglandin produced using a competitive EIA.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

This assay measures the ability of a compound to prevent the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation.

Protocol:

  • Cell Culture and Treatment: Culture suitable cells (e.g., macrophages) and pre-treat with the furopyridinone compounds.

  • Stimulation: Stimulate the cells with an inflammatory agent such as LPS to induce NF-κB activation.

  • Immunofluorescence Staining: Fix and permeabilize the cells, then stain for NF-κB using a specific primary antibody and a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

  • Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB to determine the extent of translocation.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB translocation.

NFkB_Pathway_Inhibition cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB (cytoplasm) IkB->IkB IkB->NFkB_cytoplasm Inhibits NFkB_nucleus NF-κB (nucleus) NFkB_cytoplasm->NFkB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces Furopyridinone Furopyridinone Compound Furopyridinone->IKK Inhibits

Inhibition of the NF-κB signaling pathway by furopyridinone compounds.

Antimicrobial and Antiviral Activities: A Frontier for Furopyridinones

While the anticancer and anti-inflammatory properties of furopyridinones are more established, their potential as antimicrobial and antiviral agents is an emerging area of interest. The furan and pyridine moieties are present in numerous compounds with known antimicrobial and antiviral activities.[1][10]

Potential Mechanisms of Action

Quinolones, a well-known class of antibiotics, target bacterial DNA gyrase.[1] The structural similarities between quinolones and the pyridone component of furopyridinones suggest that DNA gyrase could be a potential target for this class of compounds.

Furopyridine heterocyclic derivatives have been noted for their potential antiviral effects.[1] For instance, some pyridobenzothiazolone derivatives have demonstrated virucidal activity against enveloped RNA viruses. A potential mechanism of action for furopyridinone compounds could be the inhibition of viral enzymes, such as neuraminidase in the case of the influenza virus.[2][4]

Experimental Protocols for Evaluation

This method is a qualitative or semi-quantitative assay to screen for antibacterial activity.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the target bacteria.

  • Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an agar plate.

  • Compound Application: Apply paper discs impregnated with the furopyridinone compounds onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Protocol:

  • Cell Monolayer: Prepare a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus and Compound Incubation: Pre-incubate the virus with serial dilutions of the furopyridinone compound.

  • Infection: Infect the cell monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose) to restrict viral spread.

  • Incubation: Incubate the plates until plaques are visible.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques.

  • Data Analysis: Calculate the percentage of plaque reduction and determine the EC50 value.

In Silico Approaches: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for understanding the potential mechanism of action of furopyridinone compounds and for guiding further drug design efforts.

General Protocol for Molecular Docking:
  • Target and Ligand Preparation: Obtain the 3D structures of the target protein (e.g., EGFR, VEGFR-2) from a protein data bank and prepare the 3D structure of the furopyridinone ligand.

  • Binding Site Identification: Define the active site of the target protein.

  • Docking Simulation: Use a docking software to place the ligand into the binding site in various conformations and orientations.

  • Scoring and Analysis: Score the different poses based on their binding affinity and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion and Future Directions

The furopyridinone scaffold has demonstrated significant potential across a spectrum of biological activities, with the most compelling evidence to date in the realm of anticancer therapeutics. The ability of these compounds to target key oncogenic pathways, such as EGFR and VEGFR-2 signaling, underscores their promise in oncology. While the exploration of their anti-inflammatory, antimicrobial, and antiviral properties is still in its nascent stages, the preliminary findings are encouraging and warrant further investigation.

Future research should focus on a systematic exploration of the structure-activity relationships for each of these biological activities to guide the design of more potent and selective furopyridinone derivatives. A deeper understanding of their mechanisms of action at the molecular level will be crucial for their advancement as therapeutic agents. The integration of in silico methods with traditional experimental approaches will undoubtedly accelerate the discovery and development of novel furopyridinone-based drugs for a variety of human diseases.

References

  • Ren, X., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(9634). Available at: [Link]

  • PubMed. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. PubMed. Available at: [Link]

  • National Institutes of Health. (Date unavailable). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC. Available at: [Link]

  • National Institutes of Health. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. Available at: [Link]

  • National Institutes of Health. (2022). Virucidal Activity of the Pyridobenzothiazolone Derivative HeE1-17Y against Enveloped RNA Viruses. PMC. Available at: [Link]

  • National Institutes of Health. (Date unavailable). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. PMC. Available at: [Link]

  • PubMed. (Date unavailable). Modulation of NF-kappaΒ signalling pathways by parasites. PubMed. Available at: [Link]

  • National Institutes of Health. (Date unavailable). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (2024). Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling. PMC. Available at: [Link]

  • MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]

  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • MDPI. (Date unavailable). The Regulation of NF-κB Subunits by Phosphorylation. MDPI. Available at: [Link]

  • Brieflands. (Date unavailable). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]

  • Global Science Books. (Date unavailable). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. Available at: [Link]

  • MDPI. (2024). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. MDPI. Available at: [Link]

  • ResearchGate. (2025). Design, synthesis, and evaluation of anti-inflammatory and ulcerogenicity of novel pyridazinone derivatives. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2023). Synthesis and antimicrobial testing of 5-fluorouracil derivatives. PubMed. Available at: [Link]

  • National Institutes of Health. (2024). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. PubMed. Available at: [Link]

  • ResearchGate. (Date unavailable). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. Available at: [Link]

  • National Institutes of Health. (Date unavailable). Design, Synthesis and Antiviral Activity Studies of Schizonepetin Derivatives. PMC. Available at: [Link]

  • PubMed. (2005). In vitro and in vivo influenza virus-inhibitory effects of viramidine. PubMed. Available at: [Link]

  • National Institutes of Health. (Date unavailable). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (Date unavailable). Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. PubMed. Available at: [Link]

  • National Institutes of Health. (Date unavailable). Potential Anticancer Properties and Mechanisms of Action of Formononetin. PMC. Available at: [Link]

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Spectroscopic Data for 3-Chlorofuro[3,4-b]pyridin-5(7H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Chlorofuro[3,4-b]pyridin-5(7H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this molecule. The guide will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into experimental design, data interpretation, and structural confirmation.

Introduction

This compound is a member of the furo[3,4-b]pyridine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The furo[3,4-b]pyridine core is considered a privileged scaffold, and its derivatives have shown potential in various therapeutic areas.[1] A thorough understanding of the spectroscopic properties of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, a clear and consistent atom numbering system for this compound is essential. The following diagram illustrates the molecular structure and the numbering scheme that will be used throughout this guide.

Figure 1: Molecular Structure and Atom Numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide valuable information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the lactone ring.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
H2~8.5Doublet1HThe proton at the 2-position is expected to be deshielded due to the adjacent nitrogen atom.
H4~7.5Doublet1HThe proton at the 4-position will show coupling to the proton at the 2-position.
H7~5.0Singlet2HThe methylene protons at the 7-position are adjacent to a chlorine-bearing carbon and a carbonyl group, leading to a downfield shift.

Interpretation and Causality:

  • The chemical shifts of the aromatic protons (H2 and H4) are influenced by the electron-withdrawing nature of the nitrogen atom and the fused lactone ring.

  • The multiplicity of the aromatic signals will be a pair of doublets due to ortho-coupling.

  • The methylene protons at C7 are expected to be a singlet as there are no adjacent protons to couple with. Their chemical shift will be significantly downfield due to the cumulative electron-withdrawing effects of the adjacent chlorine atom and the carbonyl group of the lactone.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Expected Chemical Shift (δ, ppm) Notes
C2~150Aromatic carbon adjacent to nitrogen.
C3~125Aromatic carbon.
C4~140Aromatic carbon.
C5~165Carbonyl carbon of the lactone.
C6a~120Bridgehead aromatic carbon.
C7~70Methylene carbon attached to chlorine.
C8a~155Bridgehead aromatic carbon.

Interpretation and Causality:

  • The carbonyl carbon (C5) will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • The aromatic carbons will appear in the typical aromatic region (120-160 ppm). The carbons directly attached to the nitrogen atom (C2 and C8a) will be at the lower end of this range.

  • The methylene carbon (C7) will be in the aliphatic region but shifted downfield due to the attachment of the electronegative chlorine atom.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be required for good signal-to-noise, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibration of the carbonyl group in the lactone ring.

Functional Group Expected Frequency (cm⁻¹) Intensity Notes
C=O (lactone)1750-1780StrongThe high frequency is characteristic of a five-membered lactone fused to an aromatic ring.
C=N (pyridine)1600-1650MediumAromatic C=N stretching vibration.
C=C (aromatic)1450-1600Medium to WeakAromatic C=C stretching vibrations.
C-O (ester)1200-1300StrongC-O stretching of the lactone.
C-Cl700-800MediumC-Cl stretching vibration.

Interpretation and Causality:

  • The most prominent peak in the IR spectrum will be the strong absorption of the lactone carbonyl group. Its position at a relatively high wavenumber is indicative of the ring strain in the five-membered lactone.

  • The presence of bands in the 1450-1650 cm⁻¹ region will confirm the aromatic nature of the pyridine ring.

  • A band in the 700-800 cm⁻¹ region would be consistent with the C-Cl bond.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric CO₂ and water vapor signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (C₇H₄ClNO₂). The presence of chlorine will be indicated by an isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for similar structures often involve the loss of small, stable molecules.[2]

Predicted Fragmentation Pathway:

Predicted MS Fragmentation Pathway M [M]⁺˙ (m/z = 169/171) M_CO [M-CO]⁺˙ (m/z = 141/143) M->M_CO -CO M_Cl [M-Cl]⁺ (m/z = 134) M->M_Cl -Cl M_CO_Cl [M-CO-Cl]⁺ (m/z = 106) M_CO->M_CO_Cl -Cl M_Cl->M_CO_Cl -CO

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway for this compound.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition and Processing: Record the mass spectrum and analyze the molecular ion and fragmentation pattern.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining theoretical predictions with established spectroscopic principles for related compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a starting point for acquiring high-quality spectroscopic data. As with any analytical endeavor, a multi-technique approach, combining NMR, IR, and MS, is essential for unambiguous structure elucidation and purity assessment.

References

  • Fedoseeva, S. V., Belikova, M. Yu., Ershova, O. V., & Tafeenko, V. A. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1659–1664. [Link]

  • PubChem. (n.d.). furo(3,4-b)pyridin-5(7H)-one. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Chemical Synthesis Database. (n.d.). 5,7-dihydrofuro[3,4-b]pyridine. Retrieved from [Link][4]

  • Khakwani, M. S., et al. (2008). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Journal of the Chemical Society of Pakistan, 30(5), 788-791.

Sources

A Practical Guide to the Crystal Structure Analysis of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The furo[3,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a variety of compounds with potential therapeutic applications. Understanding the three-dimensional structure of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one, a representative member of this class. While a solved crystal structure for this specific molecule is not yet publicly available, this document serves as a detailed roadmap for researchers, outlining the necessary steps from synthesis and crystallization to data analysis and interpretation. The protocols described herein are grounded in established crystallographic principles and draw upon data from analogous structures to provide a realistic and scientifically rigorous framework.

Introduction: The Significance of Structural Elucidation

The precise arrangement of atoms within a crystal lattice dictates the bulk properties of a material and governs its interactions with biological macromolecules. For drug development professionals, single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining molecular structure, providing critical insights into conformation, stereochemistry, and intermolecular interactions.[1][2][3] this compound (Figure 1) represents a key starting point for further functionalization in drug discovery programs. Its structural analysis would illuminate the electronic effects of the chloro-substituent and the hydrogen-bonding capabilities of the lactam moiety, information that is invaluable for designing next-generation analogs with improved potency and selectivity.

Figure 1: Chemical Structure of this compound Molecular Formula: C₇H₄ClNO₂ Molecular Weight: 169.57 g/mol [4]

This guide is structured to walk a researcher through the entire workflow of a crystal structure determination project, providing not just the "how" but the critical "why" behind each methodological choice.

Synthesis and Purification

The first and most critical step is the synthesis of high-purity this compound. Impurities can significantly hinder crystallization. While a specific route for this compound is not extensively documented, a plausible and efficient synthesis can be adapted from methodologies reported for similar furo[3,4-c]pyridin-1(3H)-ones.[5] The proposed pathway involves the reaction of a suitably substituted pyridine precursor which, after a series of steps, undergoes cyclization to form the desired furo[3,4-b]pyridine core.

Synthesis_Workflow A Substituted Pyridine Precursor B Intermediate Formation (e.g., Halogenation/Functionalization) A->B Reagents C Cyclization Reaction B->C Cyclizing Agent D This compound C->D Crude Product E Purification (Recrystallization/Chromatography) D->E Final Product

A proposed synthetic workflow for the target compound.
Experimental Protocol: Purification
  • Initial Purification: The crude product from the synthesis is first subjected to flash column chromatography on silica gel to remove major impurities.

  • Recrystallization: The material is then purified by recrystallization.[6][7] The choice of solvent is critical and must be determined empirically. A good solvent will dissolve the compound when hot but not when cold.

    • Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes).

    • Procedure: Dissolve the compound in a minimum amount of boiling solvent. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Single Crystal Growth: The Art and Science

Obtaining a single crystal of sufficient size and quality is often the most challenging part of the analysis.[1] A suitable crystal for modern diffractometers should be approximately 0.1-0.3 mm in each dimension and free of cracks or defects. Several methods should be attempted in parallel to increase the chances of success.

Crystallization Techniques
  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate) in a small vial. The vial is covered with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days or weeks.[7]

  • Vapor Diffusion: This is a highly controlled method. A concentrated solution of the compound in a good solvent is placed in a small open vial. This vial is then placed inside a larger, sealed jar containing a poor solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting gradual crystallization.[8]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystals form at the interface where the two liquids slowly mix.[8]

Crystallization_Methods cluster_0 Crystallization Approaches A Slow Evaporation B Vapor Diffusion C Liquid-Liquid Diffusion Start Purified Compound Start->A Start->B Start->C

Common crystallization techniques for small molecules.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a single-crystal diffractometer.[2][9]

Experimental Protocol: Data Collection
  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a cryo-loop using a small amount of inert oil.

  • Data Collection Temperature: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher resolution data and reduces radiation damage.

  • Instrumentation: Data is collected on a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a high-intensity X-ray source (e.g., a microfocus sealed tube or a rotating anode with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation).

  • Unit Cell Determination: A short series of initial frames are collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Full Data Collection Strategy: A data collection strategy is calculated to ensure high completeness and redundancy of the diffraction data. This typically involves rotating the crystal through a series of different orientations while exposing it to the X-ray beam.

  • Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (like Lorentz and polarization effects), and applying an absorption correction.

Structure Solution and Refinement

The result of data collection is a list of reflection indices (h,k,l) and their corresponding intensities. The "phase problem" prevents a direct calculation of the electron density from this data. Therefore, the structure must be "solved" and then "refined".

Workflow for Structure Solution and Refinement
  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are statistical approaches to solving the phase problem. This is typically performed using software like SHELXT.[10]

  • Model Building: An initial model of the molecule is built into the preliminary electron density map.

  • Structure Refinement: The atomic coordinates, and their anisotropic displacement parameters, are refined against the experimental data using a full-matrix least-squares method.[11][12] This iterative process minimizes the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the model. The SHELXL program is the industry standard for this process.[12][13]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," as their scattering power is too weak to be located directly from the electron density map.

  • Validation: The final refined model is rigorously checked for correctness using validation tools. The quality of the final model is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

Analysis of the Crystal Structure

With a fully refined structure, the crucial scientific insights can be extracted. This involves a detailed analysis of the molecular geometry and the intermolecular interactions that dictate the crystal packing.

Molecular Geometry

The refinement yields precise bond lengths, bond angles, and torsion angles. For this compound, key points of analysis would include:

  • The planarity of the fused furo-pyridine ring system.

  • The C-Cl bond length, to assess its electronic character.

  • The geometry of the lactam group (C-N and C=O bond lengths), which is crucial for its hydrogen bonding potential.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in the crystal is governed by a network of non-covalent interactions.[14] These are critical for understanding physical properties like solubility and melting point.

  • Hydrogen Bonding: The lactam N-H group is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong acceptor. It is highly probable that the primary interaction driving the crystal packing will be N-H···O=C hydrogen bonds, potentially forming chains or dimers.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen on neighboring molecules.

  • π-π Stacking: The aromatic pyridine ring can participate in offset face-to-face or edge-to-face π-stacking interactions with adjacent molecules.

Software such as PLATON and CrystalExplorer can be used to systematically analyze these interactions.[15][16][17][18]

Intermolecular_Interactions Molecule1 N-H Cl C=O Pyridine Ring This compound (A) Molecule2 N-H Cl C=O Pyridine Ring This compound (B) Molecule1:n->Molecule2:o Hydrogen Bond Molecule3 N-H Cl C=O Pyridine Ring This compound (C) Molecule1:cl->Molecule3:o Halogen Bond Molecule2:s->Molecule3:s

Potential intermolecular interactions in the crystal lattice.

Data Presentation and Reporting

For publication and deposition in crystallographic databases (like the Cambridge Structural Database, CSD), the results must be presented in a standardized format.

Table 1: Hypothetical Crystallographic Data and Refinement Details
ParameterValue
Crystal Data
Chemical formulaC₇H₄ClNO₂
Formula weight169.57 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 5.2 Å, c = 15.3 Å
α = 90°, β = 98.5°, γ = 90°
Volume670 ų
Z (molecules/unit cell)4
Density (calculated)1.68 g/cm³
Data Collection
Reflections collected8500
Independent reflections1500 [R(int) = 0.04]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params1500 / 0 / 100
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.11
R indices (all data)R1 = 0.060, wR2 = 0.13

Note: The values in this table are hypothetical and represent typical data for a well-behaved small organic molecule.

Conclusion

This guide has detailed a comprehensive, expert-led workflow for the complete crystal structure analysis of this compound. By following these self-validating protocols, from meticulous synthesis and crystallization to rigorous data collection, refinement, and analysis, researchers can confidently elucidate the three-dimensional structure of this and related compounds. The resulting structural insights are fundamental to advancing the field of medicinal chemistry, enabling the design of novel therapeutics with enhanced efficacy and specificity.

References

  • Ríos-Gutiérrez, M., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2650. Available at: [Link]

  • Ríos-Gutiérrez, M., et al. (2019). Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed, National Library of Medicine. Available at: [Link]

  • Ochoa-Puentes, C., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available at: [Link]

  • EPFL. (n.d.). Guide for crystallization. EPFL. Available at: [Link]

  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284. Available at: [Link]

  • Wiebe, D. B., et al. (2018). Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene. Chemistry – A European Journal, 24(72), 19303-19310. Available at: [Link]

  • Martin, G. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2534-2551. Available at: [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi's Homepage. Available at: [Link]

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  • Tiekink, E. R. T. (2019). Utilizing Hirshfeld surface calculations, non-covalent interactions and energy frameworks in the analysis of molecular crystals. IUCrJ, 6(1), 43-51. Available at: [Link]

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A Comprehensive Technical Guide to the Solubility and Stability of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one, a novel heterocyclic compound with potential applications in drug discovery and development. Recognizing the limited publicly available data on this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines a systematic approach to physicochemical characterization, solubility assessment, and stability profiling through forced degradation studies, all grounded in established scientific principles and regulatory expectations. The methodologies described are designed to be self-validating and provide the critical data necessary to advance a new chemical entity (NCE) through the development pipeline.

Introduction: The Furo[3,4-b]pyridine Scaffold and the Introduction of a 3-Chloro Substituent

The furo[3,4-b]pyridin-5(7H)-one scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry. The fusion of a furanone ring with a pyridine moiety creates a unique electronic and structural architecture that can be exploited for targeted biological activity. As with many NCEs, a thorough understanding of the physicochemical properties is paramount to successful drug development.[1] This guide focuses specifically on this compound, a derivative for which a detailed characterization of solubility and stability is essential for predicting its biopharmaceutical behavior and establishing a viable development pathway.

The introduction of a chlorine atom at the 3-position of the furanone ring is a deliberate medicinal chemistry strategy. Halogenation can significantly modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[2][3] However, these modifications also necessitate a full re-evaluation of the compound's fundamental physicochemical characteristics. This guide provides the strategic and experimental framework for such an evaluation.

Physicochemical Characterization: A Predictive Starting Point

Given the novelty of this compound, we begin with a predictive analysis based on the known properties of the parent compound and the established effects of halogenation.

Properties of the Parent Scaffold: Furo[3,4-b]pyridin-5(7H)-one

Publicly available data for the parent compound provides a baseline for our predictions. A full physicochemical characterization of any NCE is a critical early step in drug development.[4][5]

Predicted Impact of the 3-Chloro Substituent

The introduction of a chlorine atom is anticipated to have the following effects:

  • Increased Lipophilicity: Chlorine is more lipophilic than hydrogen, and its substitution is expected to increase the LogP of the molecule.[6] This can have profound effects on both solubility and permeability.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom will influence the electron density of the furanone ring system. This may impact the reactivity and stability of the lactone functional group.

  • Molecular Weight and Size: The addition of a chlorine atom increases the molecular weight and size, which can affect crystal packing and, consequently, the thermodynamic solubility.

These predictions form the basis of our experimental design, providing a set of hypotheses to be tested through the rigorous protocols outlined below.

A Strategic Approach to Solubility Assessment

A comprehensive understanding of a compound's solubility is fundamental to its development.[7] We will delineate the methodologies for determining both kinetic and thermodynamic solubility, which serve different purposes in the drug discovery and development continuum.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer. It is a high-throughput screening method used in early discovery to flag potential solubility issues.[8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form in a saturated solution. It is a more time-consuming but essential measurement for lead optimization and formulation development.[10][11]

Experimental Workflow for Solubility Determination

The following diagram outlines a robust workflow for the comprehensive assessment of the solubility of this compound.

Caption: Workflow for Solubility Assessment.
Detailed Protocol for Thermodynamic Solubility
  • Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers of different pH values (e.g., pH 2.0, 7.4, and 9.0).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: Carefully withdraw an aliquot from each vial and immediately filter it through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Data Presentation

The results should be summarized in a clear and concise table.

Solvent/Buffer System pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
0.01 M HCl2.025
Phosphate Buffered Saline (PBS)7.425
0.01 M Borate Buffer9.025
Simulated Gastric Fluid (SGF)1.237
Simulated Intestinal Fluid (SIF)6.837

Stability Profiling: A Forced Degradation Approach

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance changes over time under the influence of environmental factors.[12][13][14] Forced degradation studies are the cornerstone of this process, helping to identify potential degradation pathways and to develop a stability-indicating analytical method.[15][16][17]

The Rationale of Forced Degradation

The objective of forced degradation is to intentionally degrade the NCE to an extent of 5-20% under a variety of stress conditions.[15] This level of degradation is sufficient to generate and identify potential degradation products without destroying the molecule completely. The primary stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, are hydrolysis, oxidation, photolysis, and thermal stress.[12][18]

Design of a Forced Degradation Study

The following diagram illustrates a logical approach to designing and executing a forced degradation study for this compound.

G cluster_stress Stress Conditions (ICH Q1A) cluster_outcome Evaluation of Results NCE This compound Hydrolysis Hydrolysis - 0.1 M HCl - Water - 0.1 M NaOH NCE->Hydrolysis Oxidation Oxidation - 3% H2O2 NCE->Oxidation Thermal Thermal - Solid State (e.g., 80°C) - Solution (e.g., 60°C) NCE->Thermal Photolytic Photolytic - UV/Vis Light Exposure NCE->Photolytic Analysis Analysis by Stability-Indicating HPLC-UV/MS Method Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method_Validation Confirm Specificity of Analytical Method Analysis->Method_Validation Degradant_ID Characterize Major Degradants Analysis->Degradant_ID

Caption: Forced Degradation Study Design.
Detailed Protocols for Stress Conditions
  • Hydrolytic Degradation:

    • Prepare solutions of the compound in 0.1 M HCl, purified water, and 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Causality: The lactone ring in the furo[3,4-b]pyridin-5(7H)-one scaffold is an ester and is therefore susceptible to hydrolysis, particularly under basic conditions, which would lead to ring-opening.[19][20][21] Acidic conditions can also catalyze this reaction.[22]

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent and add hydrogen peroxide (e.g., to a final concentration of 3%).[23]

    • Incubate the solution at room temperature and collect samples at various time points.

    • Causality: Oxidation is a common degradation pathway for pharmaceuticals.[24][25][26] This study will reveal if the heterocyclic rings or other functional groups are susceptible to oxidation.

  • Photolytic Degradation:

    • Expose solid powder and a solution of the compound to a controlled source of UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the samples after a defined exposure period.

    • Causality: Many drug molecules are light-sensitive and can undergo photodegradation, leading to loss of potency and the formation of potentially toxic byproducts.[27][28][29][30]

  • Thermal Degradation:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).

    • Also, prepare a solution of the compound and expose it to a moderately elevated temperature (e.g., 60°C).

    • Analyze samples at various time points.

    • Causality: This assesses the intrinsic thermal stability of the molecule in both the solid and solution states.

Summarizing Stability Data

A summary table is essential for reporting the findings of the forced degradation study.

Stress Condition Conditions Time (hours) % Assay of Parent % Degradation No. of Degradants Major Degradant (RT)
Acid Hydrolysis0.1 M HCl, 60°C24
Base Hydrolysis0.1 M NaOH, 60°C8
Neutral HydrolysisWater, 60°C24
Oxidation3% H₂O₂, RT24
Thermal (Solid)80°C48
Thermal (Solution)60°C48
Photolytic (Solid)ICH Q1B-
Photolytic (Solution)ICH Q1B-

The Imperative of a Stability-Indicating Analytical Method

The data generated from forced degradation studies are only meaningful if analyzed with a stability-indicating analytical method (SIAM).[31][32][33][34][35] This is typically a High-Performance Liquid Chromatography (HPLC) method that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) while simultaneously separating it from all process impurities and degradation products.

The development of a SIAM involves:

  • Method Development: Screening of columns, mobile phases, and gradient conditions to achieve optimal separation of the parent peak from all degradant peaks observed during the forced degradation studies.

  • Method Validation: A full validation of the developed method as per ICH Q2(R1) guidelines, including specificity (peak purity analysis), linearity, accuracy, precision, and robustness.

Conclusion

The successful development of this compound as a potential drug candidate is contingent on a deep and early understanding of its solubility and stability. This guide has provided a comprehensive, step-by-step framework for the systematic evaluation of these critical physicochemical properties. By adhering to these scientifically sound and regulatory-compliant methodologies, researchers can generate a robust data package that will inform formulation strategies, establish appropriate storage conditions, and ultimately, de-risk the development pathway for this promising new chemical entity. The protocols and strategies outlined herein are designed to be self-validating, ensuring the integrity and trustworthiness of the data generated.

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The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Furopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furopyridine Core - A Fusion of Opposites with Untapped Potential

In the landscape of heterocyclic chemistry, the fusion of a π-deficient pyridine ring with a π-excessive furan ring gives rise to the furopyridine scaffold, a class of compounds with intriguing electronic properties and significant therapeutic potential.[1] This unique combination makes furopyridines attractive isosteres of well-known biological scaffolds like quinolines, isoquinolines, and benzofurans.[1] The interest in these compounds stems from two primary drivers: the fundamental scientific curiosity in understanding how the electronic characteristics of the fused rings influence their reactivity, and the pursuit of novel pharmacologically active agents.[1] While not widely found in nature, the furopyridine skeleton is a key component of some furo[2,3-b]quinoline alkaloids and has demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3]

This technical guide provides an in-depth exploration of the discovery and synthesis of furopyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of synthetic methods, but a narrative that explains the causal relationships behind experimental choices and the evolution of synthetic strategies.

A Historical Perspective: From Obscurity to a "Privileged" Scaffold

The journey of furopyridines from relative obscurity to a privileged scaffold in medicinal chemistry has been marked by the development of increasingly sophisticated synthetic methodologies. Early synthetic efforts were often hampered by the instability of the furan ring, particularly under the harsh acidic conditions typically used for classical quinoline and isoquinoline syntheses.[1] This chemical instability presented a significant barrier to the exploration of the furopyridine chemical space.

The turning point in furopyridine chemistry came with the advent of milder and more selective synthetic methods. The recognition that furopyridines could act as bioisosteres for existing drug scaffolds fueled further research into their synthesis and biological evaluation. This concept of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug design, aiming to enhance potency, reduce toxicity, or improve pharmacokinetic profiles.

Strategic Approaches to Furopyridine Synthesis: Building the Core

The construction of the furopyridine skeleton can be broadly categorized into two main strategies: the formation of the furan ring onto a pre-existing pyridine core, or the construction of the pyridine ring from a furan precursor.[1] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy 1: Furan Ring Annulation on a Pyridine Scaffold

This is a widely employed strategy due to the vast array of commercially available and readily synthesizable substituted pyridines. The key challenge lies in the regioselective formation of the furan ring.

Early methods often involved the cyclization of appropriately substituted pyridines. For instance, the reaction of a 2-hydroxynicotinic acid derivative can be elaborated to form a furo[2,3-b]pyridine system.[1] These methods, while foundational, often require forcing conditions and may have limited substrate scope.

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including furopyridines.[4][5][6] These methods offer milder reaction conditions, greater functional group tolerance, and higher yields compared to classical approaches.

  • Palladium-Catalyzed Intramolecular Cyclization: The intramolecular Heck reaction is a powerful tool for the formation of cyclic structures.[7] In the context of furopyridine synthesis, a pyridine derivative bearing an appropriately positioned alkyne or alkene can undergo palladium-catalyzed cyclization to form the furan ring. The choice of ligand is crucial in these reactions to control reactivity and selectivity.

  • Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classic method for forming C-O bonds.[8][9] Modified Ullmann conditions, often employing copper catalysts with specific ligands, can be used to couple a hydroxypyridine with a suitable partner to construct the furan ring.[10][11] The development of more efficient ligand systems has significantly expanded the scope and utility of this reaction.[11]

Experimental Protocol: Synthesis of a Furo[2,3-b]pyridine via Intramolecular Cyclization

This protocol is a representative example of a modern synthetic approach.

  • Starting Material Synthesis: Synthesize the necessary pyridine precursor bearing a propargyloxy substituent at the 2-position. This can typically be achieved by reacting a 2-chloropyridine derivative with a propargyl alcohol in the presence of a base.

  • Cyclization Reaction:

    • To a solution of the propargyloxy-pyridine precursor in a suitable solvent (e.g., toluene or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper co-catalyst (e.g., CuI, 10 mol%).

    • Add a base (e.g., Et₃N or K₂CO₃).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired furopyridine derivative.

Strategy 2: Pyridine Ring Construction from a Furan Precursor

This approach is particularly useful when the desired substitution pattern is more easily accessible from a furan starting material. However, the inherent instability of the furan ring under acidic conditions necessitates the use of mild reaction conditions.[1]

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product, offer a highly efficient and atom-economical route to complex molecules. Several MCRs have been developed for the synthesis of furopyridines.

  • Gewald-Type Reactions: The Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes.[12][13][14][15] Analogous reactions, sometimes referred to as "Gewald-like" reactions, can be employed to construct the pyridine ring of a furopyridine. These reactions typically involve the condensation of a furan derivative with a cyanoacetate and an aldehyde or ketone. The mechanism involves an initial Knoevenagel condensation, followed by Michael addition and subsequent cyclization and aromatization.[16]

Diagram: Generalized Synthetic Strategies for Furopyridines

G cluster_0 Strategy 1: Furan Ring Formation cluster_1 Strategy 2: Pyridine Ring Formation Pyridine Substituted Pyridine Precursor Classical Classical Cyclization (e.g., from 2-hydroxynicotinic acid) Pyridine->Classical TransitionMetal Transition-Metal Catalysis (e.g., Pd-catalyzed cyclization, Cu-catalyzed Ullmann) Pyridine->TransitionMetal Furopyridine Furopyridine Core Classical->Furopyridine Furan Annulation TransitionMetal->Furopyridine Furan Annulation Furan Substituted Furan Precursor MCR Multicomponent Reactions (e.g., Gewald-type) Furan->MCR MCR->Furopyridine Pyridine Annulation

Caption: Major synthetic routes to the furopyridine scaffold.

Biological Activities and Structure-Activity Relationships (SAR)

Furopyridine derivatives have emerged as a versatile class of compounds with a wide array of biological activities.[2][3][17][18] Their ability to mimic the steric and electronic properties of other bicyclic heteroaromatic systems allows them to interact with a variety of biological targets.

Anticancer Activity:

A significant area of research has focused on the anticancer potential of furopyridines.[2][17][18] Certain derivatives have shown potent cytotoxic activity against various cancer cell lines.[17] For example, some furopyridine derivatives have been identified as inhibitors of key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway.[2][3] The structure-activity relationship studies in this area often focus on the nature and position of substituents on both the furan and pyridine rings, which can significantly influence their binding affinity to the target protein.

Furopyridine Derivative Target Activity (IC₅₀) Reference
Trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidineNeuro-2a cell line3.6 µM[17]
Furan[3,2-c] pyridine derivative (Compound 4c)KYSE70 and KYSE150 esophageal cancer cells0.655 µg/mL (48h)[17]
Furopyridine EGFR InhibitorsWild Type, L858R/T790M, and L858R/T790M/C797S EGFRVaries with substitution[2][3]
Other Pharmacological Activities:

Beyond their anticancer properties, furopyridines have demonstrated a range of other biological activities, including:

  • Antiviral agents [2][3]

  • Anti-inflammatory agents [2][3]

  • α-glucosidase inhibitors [2][3]

  • CDK2 inhibitors [19]

The diverse biological profile of furopyridines underscores their potential as a "privileged scaffold" in drug discovery.

Diagram: Workflow for the Discovery of Bioactive Furopyridines

G start Hypothesis: Furopyridine as a Bioisostere library_design Library Design (Computational Modeling) start->library_design synthesis Synthesis of Furopyridine Derivatives (e.g., MCR, Transition-Metal Catalysis) library_design->synthesis screening Biological Screening (e.g., Cell-based assays, Enzyme assays) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->library_design Inactive Compounds (Iterative Design) sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds lead_opt Lead Optimization (ADME/Tox Profiling) sar->lead_opt lead_opt->synthesis Synthesize New Analogs candidate Preclinical Candidate lead_opt->candidate

Caption: A typical workflow for the discovery of novel furopyridine-based drug candidates.

Future Directions and Conclusion

The field of furopyridine chemistry continues to evolve, driven by the ongoing need for novel therapeutic agents. Future research will likely focus on several key areas:

  • Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and sustainable synthetic methods will be crucial for accessing a wider range of furopyridine derivatives. This includes the development of novel catalytic systems and the exploration of new multicomponent reactions.

  • Expansion of the Biological Target Space: While significant progress has been made in exploring the anticancer potential of furopyridines, there is ample opportunity to investigate their activity against other disease targets.

  • Application of Computational Chemistry: In silico methods, such as molecular docking and virtual screening, will play an increasingly important role in the rational design of new furopyridine-based drug candidates.

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  • Facile Synthesis of Asymmetric aza-Boron Dipyrromethene Analogues Bearing Quinoxaline Moiety. (2023). MDPI. [Link]

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  • Tantimongcolwat, D., et al. (2023). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B. [Link]

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safety and handling precautions for 3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Safe Handling of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Senior Application Scientist Note: This document addresses the safety and handling of this compound, a halogenated heterocyclic compound often utilized as an intermediate in pharmaceutical research and drug development. As of the date of this guide, a comprehensive, officially published Material Safety Data Sheet (MSDS) specifically for this compound is not available. The following protocols and precautions are therefore synthesized from an expert analysis of its structural components: the furo[3,4-b]pyridin-5(7H)-one core and, critically, the chlorinated pyridine moiety. This guide is constructed on the principle of treating novel chemical entities with a high degree of caution, assuming hazards based on the most reactive and toxic structural analogs.

Hazard Analysis: A Structurally-Informed Risk Assessment

The primary challenge in handling this compound is the absence of specific toxicological data. Our risk assessment is therefore built by dissecting the molecule and attributing known hazards from analogous compounds. This approach is fundamental to establishing a robust safety protocol for uncharacterized research chemicals[1].

  • The Furo[3,4-b]pyridin-5(7H)-one Parent Core: The non-chlorinated parent molecule provides a baseline for potential hazards. According to aggregated GHS data, it is considered harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2A)[2]. Some data also suggests it may cause skin and respiratory irritation[2].

  • The Chlorinated Pyridine Moiety (The Primary Driver of Hazard): The addition of a chlorine atom to the pyridine ring is expected to significantly increase the compound's toxicity. Halogenated aromatic hydrocarbons are a class of compounds known for a range of toxic effects, including potential organ damage and immunotoxicity[3][4][5]. For a direct analog, we look to 2-Chloropyridine. Safety data for this compound is severe, classifying it as potentially fatal if inhaled or in contact with skin (Acute Toxicity 2), a cause of serious eye damage, and a substance that may cause damage to organs (specifically the liver) through prolonged or repeated exposure[6][7]. The acute oral LD50 in mice for o-chloropyridine is 100 mg/kg, indicating high toxicity[8].

  • The Lactone Ring: While the furanone (lactone) ring is a common motif, its reactivity can be influenced by adjacent functional groups. It may be susceptible to hydrolysis under strong acidic or basic conditions, a factor to consider for storage and chemical compatibility.

Predicted Hazard Summary

The following table synthesizes the known and predicted hazards to provide a working safety profile for the compound.

Hazard ClassificationGHS Category (Predicted)Basis for Classification & Notes
Acute Toxicity, Oral Category 3Harmful if swallowed. Elevated from parent compound due to the chlorinated pyridine moiety.
Acute Toxicity, Dermal Category 2Potentially fatal in contact with skin. Based on data for 2-Chloropyridine[7].
Acute Toxicity, Inhalation Category 2Potentially fatal if inhaled. Based on data for 2-Chloropyridine[7].
Skin Corrosion/Irritation Category 2Causes skin irritation. Based on parent compound data[2].
Serious Eye Damage/Irritation Category 1Causes serious eye damage. Elevated from parent compound due to high predicted reactivity[7].
Specific Target Organ Toxicity (Repeated Exposure) Category 2May cause damage to organs (e.g., liver) through prolonged or repeated exposure[6][8].

Mandatory Engineering Controls & Personal Protective Equipment (PPE)

Given the high presumed toxicity, strict containment and personal protection are non-negotiable. The causality is clear: to prevent exposure via inhalation and dermal contact—the most dangerous routes—a multi-layered defense system of engineering controls and PPE is required.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, both in solid and solution form, must be performed within a properly functioning and certified chemical fume hood[9]. This is the primary barrier to prevent inhalation of airborne particles or vapors. The work should be conducted at least 6 inches inside the sash plane to ensure effective capture.

Personal Protective Equipment (PPE): A Self-Validating System

Your PPE is your last line of defense. It must be selected and worn correctly to be effective.

  • Hand Protection: Double gloving is mandatory[10]. The inner glove should be a standard nitrile glove. The outer glove should be a chemical-resistant glove with a higher breakthrough time for halogenated solvents, such as Viton™ or a thick-cut nitrile glove[11]. Gloves must be inspected before use and changed immediately upon any sign of contamination[11].

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times. Due to the predicted severity of eye damage, a full-face shield must be worn over the goggles whenever there is a risk of splashes or spills, such as during solution transfers[1][12].

  • Body Protection: A fully fastened, long-sleeved laboratory coat is required[10]. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: While a fume hood is the primary control, a risk assessment for specific, non-routine procedures (e.g., cleaning a large spill) may indicate the need for a respirator. If required, a full-face respirator with cartridges appropriate for organic vapors and particulates should be used by trained personnel.

cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls face_shield Face Shield goggles Chemical Goggles goggles->face_shield Supplemented by lab_coat Lab Coat double_gloves Double Gloves (Nitrile + Chemical Resistant) fume_hood Chemical Fume Hood compound This compound fume_hood->compound Contains researcher Researcher researcher->goggles Wears researcher->lab_coat Wears researcher->double_gloves Wears researcher->fume_hood Works Within

Caption: Hierarchy of controls for handling the compound.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict, pre-defined workflow minimizes the risk of error and exposure. Do not deviate from these protocols.

Protocol for Handling the Solid Compound (e.g., Weighing)
  • Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood is on and the sash is at the appropriate height. Place all necessary equipment (spatulas, weigh paper, secondary containers) inside the fume hood.

  • Tare: Place a tared weigh boat or vial on the analytical balance inside the fume hood.

  • Dispensing: Carefully open the primary container of this compound. Using a clean spatula, transfer a small amount of the solid to the tared container. Never return excess chemical to the primary container.

  • Sealing: Immediately and securely close the primary container.

  • Cleaning: Wipe the spatula with a solvent-dampened towel (e.g., ethanol or isopropanol) and dispose of the towel in the designated hazardous waste stream. Clean any minor dust from the balance and surrounding area with a dampened towel.

  • Transport: Place the weighed sample into a labeled, sealed secondary container before removing it from the fume hood.

start Start: Prepare Fume Hood & PPE weigh Tare Weighing Container start->weigh dispense Dispense Solid Compound weigh->dispense seal_primary Securely Close Primary Container dispense->seal_primary clean_tools Clean Spatula & Work Area seal_primary->clean_tools seal_secondary Place Weighed Sample in Labeled Secondary Container clean_tools->seal_secondary end End: Safe Removal from Hood seal_secondary->end

Caption: Workflow for weighing the solid compound.

Protocol for Preparing a Solution
  • Preparation: Perform all steps in a chemical fume hood. Add the required volume of solvent to a suitable, labeled reaction vessel containing a stir bar.

  • Addition: Add the pre-weighed solid this compound to the solvent in a controlled manner to avoid splashing.

  • Rinsing: If using a weigh boat, rinse it with a small amount of the solvent and add the rinse to the reaction vessel to ensure a complete transfer.

  • Mixing: Seal the vessel and begin stirring to dissolve the compound. Gentle heating may be applied if necessary, but this should be done with caution and appropriate temperature control to avoid generating vapors.

Storage, Stability, and Spill Procedures

Storage & Stability
  • Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark location[1]. A desiccator or a controlled-atmosphere glovebox is recommended.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, which could potentially react with the pyridine ring or hydrolyze the lactone.

  • Labeling: The container must be clearly labeled with the chemical name, structure, date received, and appropriate GHS hazard pictograms (Skull and Crossbones, Corrosion, Health Hazard)[11].

Spill & Emergency Procedures
  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

    • Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.

First Aid & Exposure Response

Immediate medical attention is critical in all cases of exposure[1].

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[1]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with this compound, including excess solid, solutions, contaminated gloves, weigh paper, and absorbent materials, must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed container and follow all institutional, local, and federal regulations for disposal.

References

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  • de Oliveira, R. B., et al. (2025). Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. Current Medicinal Chemistry. Retrieved from [Link]

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Methodological & Application

Synthetic Protocols for 3-Chlorofuro[3,4-b]pyridin-5(7H)-one: A Detailed Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Furo[3,4-b]pyridine Scaffold

The furo[3,4-b]pyridin-5(7H)-one core represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of phthalide, this structural motif is of significant interest for the development of novel therapeutic agents. The fusion of a furanone ring to a pyridine moiety imparts unique electronic and conformational properties, making it an attractive template for designing molecules with diverse biological activities. The introduction of a chlorine atom at the 3-position further modulates the molecule's lipophilicity and electronic character, potentially enhancing its pharmacological profile and providing a handle for further synthetic diversification.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are structured to not only provide step-by-step instructions but also to offer insights into the underlying chemical principles and the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Overall Synthetic Strategy

The synthesis of this compound is approached via a two-step sequence. The initial step involves the construction of the parent furo[3,4-b]pyridin-5(7H)-one scaffold. This is followed by a selective electrophilic chlorination at the 3-position of the furanone ring. This strategy allows for the efficient assembly of the core structure and subsequent functionalization to yield the target compound.

Synthetic_Strategy Start Starting Materials Intermediate Furo[3,4-b]pyridin-5(7H)-one Start->Intermediate Step 1: Scaffold Synthesis FinalProduct This compound Intermediate->FinalProduct Step 2: Selective Chlorination

Caption: Overall two-step synthetic approach.

Part 1: Synthesis of Furo[3,4-b]pyridin-5(7H)-one

The foundational step in this synthesis is the construction of the bicyclic furo[3,4-b]pyridin-5(7H)-one system. A highly efficient one-pot method developed by Kobayashi and coworkers is employed, starting from the commercially available 2-bromopyridine-3-carboxylic acid.[1]

Causality Behind Experimental Choices

This protocol leverages a bromine-lithium exchange reaction to generate a key dianionic intermediate, lithium 2-lithiopyridine-3-carboxylate. The use of two equivalents of butyllithium is crucial; the first equivalent deprotonates the carboxylic acid, while the second facilitates the halogen-metal exchange at the adjacent position. This in situ generated nucleophile then reacts with an electrophilic carbonyl source, in this case, paraformaldehyde, to introduce the hydroxymethyl group that is essential for the subsequent lactonization. The final cyclization to the furanone is achieved by acidic workup.

Experimental Protocol 1: One-Pot Synthesis of Furo[3,4-b]pyridin-5(7H)-one

Protocol_1 cluster_reagents Reagents & Conditions cluster_workflow Workflow cluster_product Product Reagents 1. 2-Bromopyridine-3-carboxylic acid 2. n-Butyllithium (2.2 eq) 3. Paraformaldehyde (1.2 eq) 4. 1M HCl step1 Dissolve starting material in dry THF step2 Cool to -78 °C step1->step2 step3 Slowly add n-BuLi step2->step3 step4 Add paraformaldehyde step3->step4 step5 Warm to room temperature step4->step5 step6 Acidic workup step5->step6 step7 Extraction and Purification step6->step7 Product Furo[3,4-b]pyridin-5(7H)-one cluster_reagents cluster_reagents cluster_workflow cluster_workflow cluster_product cluster_product

Caption: Workflow for the synthesis of the parent lactone.

Materials and Equipment:

  • 2-Bromopyridine-3-carboxylic acid

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Paraformaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inert atmosphere setup

  • Low-temperature thermometer

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of argon, add 2-bromopyridine-3-carboxylic acid (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Formation of the Dianion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 30 minutes.

  • Reaction with Paraformaldehyde: Add paraformaldehyde (1.2 eq) as a solid in one portion to the reaction mixture.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Acidic Workup and Lactonization: Cool the mixture to 0 °C in an ice bath and carefully quench by the slow addition of 1 M HCl until the pH is approximately 2. Stir vigorously for 1 hour at room temperature to facilitate lactonization.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford furo[3,4-b]pyridin-5(7H)-one as a solid.

Quantitative Data Summary:

ParameterValue
Starting Material 2-Bromopyridine-3-carboxylic acid
Key Reagents n-Butyllithium, Paraformaldehyde
Solvent Anhydrous THF
Reaction Temperature -78 °C to room temperature
Typical Yield 60-70%

Part 2: Selective Chlorination of Furo[3,4-b]pyridin-5(7H)-one

The second stage of the synthesis involves the introduction of a chlorine atom at the 3-position of the furanone ring. This is achieved through an electrophilic chlorination reaction.

Scientific Rationale for Reagent and Condition Selection

The double bond of the α,β-unsaturated lactone in furo[3,4-b]pyridin-5(7H)-one is electron-rich and therefore susceptible to electrophilic attack. In contrast, the pyridine ring is relatively electron-deficient and less reactive towards electrophiles. This difference in reactivity allows for the selective chlorination of the furanone moiety. N-Chlorosuccinimide (NCS) is an excellent choice of reagent for this transformation.[2][3] It is a mild and easy-to-handle source of electrophilic chlorine. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or dichloromethane to facilitate the reaction and product isolation. The use of a radical initiator such as benzoyl peroxide or AIBN can be employed to promote the reaction, although in some cases, thermal or photochemical initiation may also be effective.

Experimental Protocol 2: Electrophilic Chlorination

Protocol_2 cluster_reagents Reagents & Conditions cluster_workflow Workflow cluster_product Product Reagents 1. Furo[3,4-b]pyridin-5(7H)-one 2. N-Chlorosuccinimide (NCS) (1.1 eq) 3. Benzoyl Peroxide (cat.) 4. Carbon Tetrachloride (CCl₄) step1 Dissolve starting material in CCl₄ step2 Add NCS and benzoyl peroxide step1->step2 step3 Reflux the mixture step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool and filter step4->step5 step6 Wash and concentrate step5->step6 step7 Purification step6->step7 Product This compound cluster_reagents cluster_reagents cluster_workflow cluster_workflow cluster_product cluster_product

Caption: Workflow for the selective chlorination step.

Materials and Equipment:

  • Furo[3,4-b]pyridin-5(7H)-one

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Argon or nitrogen inert atmosphere setup

  • Thin-layer chromatography (TLC) supplies

  • Sintered glass funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add furo[3,4-b]pyridin-5(7H)-one (1.0 eq). Dissolve it in carbon tetrachloride (approximately 0.2 M concentration).

  • Addition of Reagents: To the solution, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a sintered glass funnel to remove the solid succinimide.

  • Concentration: Wash the collected solid with a small amount of cold CCl₄. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield this compound.

Quantitative Data Summary:

ParameterValue
Starting Material Furo[3,4-b]pyridin-5(7H)-one
Key Reagents N-Chlorosuccinimide, Benzoyl Peroxide
Solvent Carbon Tetrachloride
Reaction Temperature Reflux
Typical Yield 50-65%

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show the characteristic signals for the pyridine and furanone ring protons, with the disappearance of the signal corresponding to the proton at the 3-position of the furanone ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms and the chemical shifts will be consistent with the proposed structure. The carbon at the 3-position will show a significant downfield shift due to the attached chlorine atom.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product, observing the characteristic isotopic pattern for a chlorine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the lactone carbonyl group (typically around 1760-1780 cm⁻¹).

Conclusion

The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of this compound. By following these protocols, researchers in the fields of medicinal chemistry and drug development can efficiently access this valuable heterocyclic scaffold for further investigation and as a building block in the synthesis of more complex molecules with potential therapeutic applications. The provided rationale for each experimental step is intended to empower scientists to adapt and optimize these methods for their specific research needs.

References

  • Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. [Link][4]

  • Gawande, P. S., & Popat, V. R. (2020). Applications of N-Chlorosuccinimide in Organic Synthesis. ChemistrySelect, 5(30), 9313-9333. [Link][2]

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The Strategic Utility of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

The furo[3,4-b]pyridin-5(7H)-one ring system represents a compelling scaffold in the landscape of medicinal chemistry. Its unique bicyclic, heteroaromatic structure, which can be considered a bioisostere of larger, more complex ring systems, offers a valuable starting point for the design of novel therapeutics.[1] The fusion of a furan ring with a pyridinone core creates a spatially defined architecture with a rich electronic profile, capable of engaging in a variety of non-covalent interactions with biological macromolecules. Pyridinone-containing compounds, in a broader sense, have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects, with several pyridinone-based drugs having reached the market.[2][3]

This application note focuses on a key derivative of this privileged scaffold: 3-Chlorofuro[3,4-b]pyridin-5(7H)-one . The introduction of a chlorine atom at the 3-position is a strategic chemical modification that transforms the parent molecule into a highly versatile intermediate for drug discovery. The chloro-substituent serves as a reactive handle, enabling the diversification of the core scaffold through a variety of modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the furo[3,4-b]pyridin-5(7H)-one core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

The primary utility of this compound lies in its application as a building block for the synthesis of targeted therapies, particularly in the realm of oncology. The furo[3,4-b]pyridine and related furopyrimidine scaffolds have been successfully employed in the development of potent kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K).[4][5][6] The ability to readily modify the 3-position of the scaffold allows for the introduction of various substituents that can be tailored to interact with specific residues within the ATP-binding pocket of these enzymes.

This document provides a detailed overview of the synthesis of this compound, along with protocols for its derivatization via palladium-catalyzed cross-coupling reactions. The experimental procedures are designed to be robust and reproducible, providing researchers with a practical guide to leveraging this valuable intermediate in their drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, as disclosed in the patent literature.[7] The following protocol is a representative procedure based on this disclosure.

Experimental Protocol: Synthesis of this compound

Materials:

  • Starting materials for the precursor (specifics to be determined from detailed analysis of the patent's synthetic route).

  • Chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride).

  • Appropriate solvents (e.g., dichloromethane, chloroform, acetonitrile).

  • Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, magnesium sulfate, silica gel).

Equipment:

  • Round-bottom flasks and standard glassware for organic synthesis.

  • Magnetic stirrer and heating mantle.

  • Rotary evaporator.

  • Apparatus for column chromatography.

  • Analytical instrumentation for characterization (NMR, MS, IR).

Procedure:

  • Synthesis of the Furo[3,4-b]pyridin-5(7H)-one Precursor: The synthesis commences with the construction of the bicyclic furo[3,4-b]pyridin-5(7H)-one core. This can be accomplished through various synthetic strategies, often involving the condensation of a substituted furan derivative with a suitable nitrogen-containing component to form the pyridinone ring. A detailed, step-by-step procedure for the precursor synthesis would be adapted from the specific examples provided in European Patent EP 2 368 550 B1.

  • Chlorination of the Furo[3,4-b]pyridin-5(7H)-one Core:

    • To a solution of the furo[3,4-b]pyridin-5(7H)-one precursor in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the chlorinating agent (e.g., N-chlorosuccinimide, 1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude this compound by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

    • Characterize the final product by NMR, MS, and IR to confirm its identity and purity.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Chlorinating agents can be corrosive and moisture-sensitive; handle with care.

Applications in Medicinal Chemistry: Derivatization via Cross-Coupling Reactions

The chloro-substituent at the 3-position of the furo[3,4-b]pyridin-5(7H)-one scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[8][9][10]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted aromatic systems.[11][12][13] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, which is often a key vector for modulating kinase inhibitory activity.

Materials:

  • This compound (1.0 equivalent).

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equivalents).

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%).

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DME/water).

Equipment:

  • Microwave reactor or conventional heating setup with a reflux condenser.

  • Schlenk flask or sealed reaction vial.

  • Inert atmosphere supply (nitrogen or argon).

Procedure:

  • To a microwave vial or Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent system to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 2-16 hours, or until the reaction is complete as monitored by TLC or LC-MS. Microwave heating can often significantly reduce the reaction time.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-furo[3,4-b]pyridin-5(7H)-one derivative.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[9][10][14] This reaction is particularly valuable for introducing nitrogen-containing functional groups, which can act as hydrogen bond donors or acceptors and are prevalent in kinase inhibitors.

Materials:

  • This compound (1.0 equivalent).

  • Primary or secondary amine (1.2-1.5 equivalents).

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%).

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%).

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents).

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane).

Equipment:

  • Schlenk flask or sealed reaction vial.

  • Inert atmosphere supply (nitrogen or argon).

  • Oil bath or heating block.

Procedure:

  • To a Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 4-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-amino-furo[3,4-b]pyridin-5(7H)-one derivative.

Data Presentation and Visualization

The following tables provide a summary of representative conditions for the cross-coupling reactions of this compound, based on established protocols for similar heterocyclic systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10012
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane908
33-Pyridylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O11016

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene1006
2AnilinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃1,4-Dioxane11018
3BenzylaminePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene9012

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic and derivatization pathways for this compound.

synthesis_and_derivatization cluster_synthesis Synthesis cluster_derivatization Derivatization Precursor Precursor Target This compound Precursor->Target Chlorination Suzuki_Product 3-Aryl-furo[3,4-b]pyridin- 5(7H)-one Target->Suzuki_Product Suzuki-Miyaura Coupling (Pd catalyst, base, Ar-B(OH)2) Buchwald_Product 3-Amino-furo[3,4-b]pyridin- 5(7H)-one Target->Buchwald_Product Buchwald-Hartwig Amination (Pd catalyst, ligand, base, R2NH)

Caption: Synthetic and derivatization pathways for this compound.

suzuki_cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(II)Complex Ar-Pd(II)-Cl(L2) OxAdd->Pd(II)Complex Ar-Cl Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)ArylComplex Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)ArylComplex Ar'-B(OH)2, Base RedElim Reductive Elimination Pd(II)ArylComplex->RedElim RedElim->Pd(0)L2 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

buchwald_cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(II)Complex Ar-Pd(II)-Cl(L2) OxAdd->Pd(II)Complex Ar-Cl AmineCoord Amine Coordination Pd(II)Complex->AmineCoord R2NH, Base Pd(II)Amido Ar-Pd(II)-NR2(L2) AmineCoord->Pd(II)Amido RedElim Reductive Elimination Pd(II)Amido->RedElim RedElim->Pd(0)L2 Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while multi-step, provides access to a privileged heterocyclic scaffold equipped with a reactive handle for further derivatization. The protocols outlined in this application note for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a solid foundation for researchers to explore the chemical space around the furo[3,4-b]pyridin-5(7H)-one core. The demonstrated utility of the broader furopyridinone scaffold in developing targeted therapies, particularly kinase inhibitors, underscores the potential of this compound as a key intermediate in the synthesis of next-generation therapeutics.

References

  • EP 2 368 550 B1. (n.d.). European Patent Office. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). Molecules. Retrieved from [Link]

  • ПроДокторов. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters. Retrieved from [Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. (2021). The Journal of Physical Chemistry B. Retrieved from [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2018). ACS Catalysis. Retrieved from [Link]

  • Pyridones in drug discovery: Recent advances. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. (2018). RSC Advances. Retrieved from [Link]

  • CaMKK2 Inhibitors: Building Diversity Around the Core Furopyridine Scaffold. (2018). Structural Genomics Consortium. Retrieved from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2013). ChemInform. Retrieved from [Link]

  • Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. (2017). Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Furans, thiophenes and related heterocycles in drug discovery. (2005). Current Opinion in Drug Discovery & Development. Retrieved from [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints. Retrieved from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2022). Molecules. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Molecules. Retrieved from [Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. (2021). The Journal of Physical Chemistry B. Retrieved from [Link]

  • Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2025). YouTube. Retrieved from [Link]

  • ПроДокторов. (n.d.). Retrieved from [Link]

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Application Notes and Protocols: 3-Chlorofuro[3,4-b]pyridin-5(7H)-one as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions; however, achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome. This has spurred the exploration of novel heterocyclic scaffolds that can serve as platforms for the design of potent and selective kinase inhibitors. The furo[3,4-b]pyridin-5(7H)-one core is one such privileged structure, offering a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as vectors for substitution to probe the diverse topographies of kinase active sites.[1][3] This document provides a detailed guide for researchers on the synthesis, derivatization, and biological evaluation of 3-chlorofuro[3,4-b]pyridin-5(7H)-one as a foundational scaffold for the development of next-generation kinase inhibitors.

Chemical Synthesis and Derivatization

The 3-chloro substituent on the furo[3,4-b]pyridin-5(7H)-one scaffold serves as a versatile chemical handle for the introduction of a wide array of functional groups through nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships (SAR). While the direct synthesis of this compound is not extensively documented, a plausible synthetic route can be extrapolated from the synthesis of related furo- and pyrrolo-pyridinone systems.[4][5]

Proposed Synthesis of this compound

A potential synthetic approach involves the construction of a substituted pyridine precursor followed by annulation of the furo-lactone ring.

Protocol 1: Synthesis of this compound

  • Step 1: Synthesis of 2-chloro-3-formyl-4-hydroxypyridine. This starting material can be synthesized from commercially available 2-chloro-4-hydroxypyridine through a Vilsmeier-Haack formylation reaction.

  • Step 2: Wittig Reaction. The formyl group is then subjected to a Wittig reaction with a suitable phosphonium ylide, such as (carbomethoxymethyl)triphenylphosphorane, to introduce a two-carbon extension.

  • Step 3: Saponification. The resulting methyl ester is saponified to the corresponding carboxylic acid using a base like lithium hydroxide.

  • Step 4: Lactonization. The final cyclization to form the furo[3,4-b]pyridin-5(7H)-one ring can be achieved by treating the carboxylic acid with a dehydrating agent, such as acetic anhydride or a carbodiimide.

Derivatization Strategy

The chloro group at the 3-position is amenable to substitution with various nucleophiles, allowing for the creation of a diverse chemical library.

G cluster_0 Derivatization of the Scaffold Scaffold This compound Amines Primary & Secondary Amines Scaffold->Amines Thiols Thiols Scaffold->Thiols Alcohols Alcohols Scaffold->Alcohols Product_A 3-Amino Derivatives Amines->Product_A Product_B 3-Thioether Derivatives Thiols->Product_B Product_C 3-Ether Derivatives Alcohols->Product_C

Caption: Derivatization of the this compound scaffold.

Application in Kinase Inhibitor Design and Screening

The furo[3,4-b]pyridin-5(7H)-one scaffold is a bioisostere of other successful kinase inhibitor cores, such as the pyrazolo[3,4-b]pyridine system, which has been shown to inhibit a range of kinases including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Glycogen Synthase Kinase-3 (GSK-3).[2][6][7]

Hypothetical Kinase Target and Signaling Pathway

Let's consider a hypothetical scenario where derivatives of this compound are designed to target a key kinase in a cancer-related signaling pathway, for example, the PI3K/Akt/mTOR pathway.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Furo[3,4-b]pyridin-5-one Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K signaling pathway by a furo[3,4-b]pyridin-5-one derivative.

Workflow for Kinase Inhibitor Screening

A systematic approach is crucial for identifying and characterizing potent and selective kinase inhibitors from a chemical library.

G Start Library of Furo[3,4-b]pyridin-5-one Derivatives HTS High-Throughput Screening (Primary Assay) Start->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cell_Assay Cell-Based Assays (e.g., Anti-proliferative) Selectivity->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: A general workflow for the screening and development of kinase inhibitors.

Protocols for In Vitro Kinase Inhibition Assays

The following are generalized protocols for determining the inhibitory activity of compounds against a target kinase. It is essential to optimize these protocols for each specific kinase-substrate pair.[8]

Protocol 2: Fluorescence-Based Kinase Assay (Generic)

This assay measures the phosphorylation of a fluorescently labeled peptide substrate.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme Stock: Prepare a concentrated stock of the purified kinase in kinase buffer with a stabilizer like BSA.

    • Substrate Stock: Prepare a stock solution of the fluorescently labeled peptide substrate.

    • ATP Stock: Prepare a concentrated ATP solution.

    • Inhibitor Stock: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the inhibitor solution (or DMSO for control) to the wells.

    • Add 10 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Add 10 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of a stop solution (e.g., EDTA) to terminate the reaction.

    • Read the fluorescence on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: ADP-Glo™ Kinase Assay

This commercially available luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Reagent Preparation:

    • Prepare kinase, substrate, ATP, and inhibitor solutions as described in Protocol 2.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the inhibitor or DMSO to the wells.

    • Add 2 µL of the enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to start the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • The analysis is similar to the fluorescence-based assay, with the luminescent signal being inversely proportional to the kinase inhibition.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the substituents on the this compound scaffold is crucial for understanding the SAR and for optimizing the potency and selectivity of the inhibitors.[9]

Table 1: Hypothetical SAR Data for Furo[3,4-b]pyridin-5-one Derivatives against Target Kinase X

Compound IDR Group at 3-positionIC₅₀ (nM) for Kinase X
Scaffold-Cl -Cl>10,000
Deriv-1 -NH(CH₃)850
Deriv-2 -NH(Cyclopropyl)250
Deriv-3 -S(Phenyl)1200
Deriv-4 -O(4-Fluorophenyl)550

The hypothetical data in Table 1 illustrates how different substitutions at the 3-position can significantly impact the inhibitory activity. This systematic approach allows for the identification of key structural features required for potent inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and its structural features are well-suited for interaction with the ATP-binding site of various kinases. Future work should focus on the synthesis and screening of a broad range of derivatives to fully explore the potential of this scaffold. Further characterization of promising lead compounds in cellular and in vivo models will be essential to validate their therapeutic potential.

References

  • PubChem. furo(3,4-b)pyridin-5(7H)-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]

  • National Center for Biotechnology Information. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]

  • PubMed. 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]

  • PubMed. 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. [Link]

  • ResearchGate. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. [Link]

  • National Center for Biotechnology Information. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. [Link]

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  • ResearchGate. Can anyone suggest a protocol for a kinase assay? [Link]

  • National Center for Biotechnology Information. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]

  • MDPI. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. [Link]

  • PubMed. Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ. [Link]

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Application Notes & Protocols: Investigating the Anticancer Potential of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on the specific compound 3-Chlorofuro[3,4-b]pyridin-5(7H)-one is limited in publicly available research. This document provides a detailed guide based on the reported activities of structurally related furopyridone and furopyridine derivatives. The protocols and hypothesized mechanisms are presented as a representative framework for investigating novel compounds within this chemical class, hereafter referred to as "Furopyridone Analog (FA)".

Introduction: The Emergence of Furopyridones in Oncology

The quest for novel small molecules with potent and selective anticancer activity is a cornerstone of modern oncology research. Heterocyclic compounds are of particular interest due to their diverse chemical properties and ability to interact with a wide range of biological targets. Among these, the furopyridone scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant cytotoxic effects against various cancer cell lines.[1][2]

Recent studies have highlighted the potential of furanopyridinone derivatives as potent antitumor agents, particularly in cancers like esophageal cancer where novel therapeutics are urgently needed.[3] These compounds often exert their effects through the inhibition of key signaling pathways that are dysregulated in cancer, such as those governed by receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][3]

This application note provides a comprehensive guide for the preclinical evaluation of novel 3-chlorinated furopyridone analogs (FAs). We will outline a logical, step-by-step workflow to characterize the anticancer properties of these compounds, from initial cytotoxicity screening to mechanistic elucidation. The protocols described herein are designed to be robust and self-validating, providing researchers with a solid framework to investigate this promising class of molecules.

Hypothesized Mechanism of Action

Based on molecular docking studies of similar furopyridone compounds, a plausible mechanism of action for a novel FA involves the inhibition of the EGFR signaling pathway.[1][3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and metastasis.[4] Many cancers exhibit EGFR overexpression or activating mutations, making it a well-validated therapeutic target.

The chloro- and carbonyl-moieties on the FA scaffold may facilitate binding within the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and inhibiting receptor autophosphorylation. This blockade would, in turn, suppress downstream signaling, leading to cell cycle arrest and apoptosis.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Phosphorylates Ras Ras EGFR->Ras EGF EGF Ligand EGF->EGFR Binds & Activates FA Furopyridone Analog (FA) FA->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by a Furopyridone Analog (FA).

Experimental Workflow & Protocols

A systematic approach is crucial to validate the anticancer potential of a novel compound. The following workflow is designed to first establish cytotoxic efficacy and then delve into the underlying mechanism of action.

Experimental_Workflow Start Start: Novel Furopyridone Analog (FA) MTT Protocol 1: In Vitro Cytotoxicity (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Western Protocol 2: Target Pathway Modulation (Western Blot) IC50->Western Mechanism Confirm Mechanism: EGFR, p-EGFR, Akt, p-Akt Western->Mechanism Apoptosis Protocol 3: Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellDeath Quantify Apoptotic vs. Necrotic Cells Apoptosis->CellDeath CellCycle Protocol 4: Cell Cycle Analysis (PI Staining) CellDeath->CellCycle CycleArrest Identify Cell Cycle Arrest Phase CellCycle->CycleArrest End Conclusion: Mechanistic Insights & Further Studies CycleArrest->End

Caption: A logical workflow for the preclinical evaluation of a novel Furopyridone Analog.

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of the Furopyridone Analog (FA) on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is fundamental for identifying promising compounds and selecting appropriate concentrations for subsequent mechanistic studies.[5]

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS, 1% Pen/Strep)

  • Furopyridone Analog (FA), dissolved in DMSO to create a 10 mM stock

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the FA stock solution in complete medium. Concentrations could range from 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the FA-containing medium to the respective wells. Include a "vehicle control" (DMSO only, at the highest concentration used for the FA) and a "no treatment" control.

  • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the FA concentration and use a non-linear regression (dose-response) analysis to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
Furopyridone Analog (FA) 8.512.27.3
Doxorubicin (Control) 0.91.21.5
Protocol 2: Western Blot Analysis for Target Pathway Modulation

Objective: To investigate whether FA inhibits the phosphorylation of EGFR and its downstream targets, Akt and ERK, in a dose-dependent manner.

Rationale: Western blotting allows for the detection of specific proteins in a sample. By using antibodies that recognize both the total and the phosphorylated (active) forms of a protein, we can directly assess the impact of the FA on the proposed signaling pathway. A decrease in the ratio of phosphorylated to total protein would support the hypothesized mechanism.

Materials:

  • Cancer cell line (e.g., A549, which has high EGFR expression)

  • 6-well plates

  • Furopyridone Analog (FA)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with FA at various concentrations (e.g., 0 µM, 0.5x IC50, 1x IC50, 2x IC50) for 24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. Use β-actin as a loading control to ensure equal protein loading.

Protocol 3: Apoptosis Assessment by Annexin V/PI Staining

Objective: To determine if the cytotoxicity induced by FA is primarily due to apoptosis.

Rationale: Apoptosis is a form of programmed cell death. One of its early hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry analysis of cells stained with both allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Cancer cell line (e.g., HCT-116)

  • 6-well plates

  • Furopyridone Analog (FA)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates. Treat with FA at its IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

  • Data Analysis:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the FA.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine if FA treatment causes cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a particular phase. PI stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry can then distinguish between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[7]

Materials:

  • Cancer cell line (e.g., A549)

  • 6-well plates

  • Furopyridone Analog (FA)

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed A549 cells in 6-well plates and treat with FA at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to control cells to identify any cell cycle arrest.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of novel this compound analogs as potential anticancer agents. By systematically evaluating cytotoxicity, target engagement, and cellular outcomes such as apoptosis and cell cycle arrest, researchers can build a comprehensive profile of their lead compounds.

Positive results from this workflow—specifically, potent cytotoxicity linked to the inhibition of a key oncogenic pathway like EGFR and the induction of programmed cell death—would provide a strong rationale for advancing these compounds to more complex preclinical models. Future studies could include in vivo efficacy studies in xenograft mouse models, investigation of off-target effects, and further chemical modifications to optimize potency and drug-like properties. The furopyridone scaffold remains a highly promising area for the development of next-generation cancer therapeutics.[1][3]

References

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  • PubChem. (n.d.). furo(3,4-b)pyridin-5(7H)-one. National Institutes of Health. Available at: [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2022). MDPI. Available at: [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed Central. Available at: [Link]

  • Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation. (2021). PubMed. Available at: [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. (2015). PubMed Central. Available at: [Link]

  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. (2014). PubMed. Available at: [Link]

  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC). Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). PubMed. Available at: [Link]

  • 3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. (2024). PLOS ONE. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Available at: [Link]

  • Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. (2017). ResearchGate. Available at: [Link]

  • Natural and Synthetic Furanones with Anticancer Activity. (2016). ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Available at: [Link]

  • Substituted pyridazino[3,4-b][1][8]benzoxazepin-5(6H)ones as multidrug-resistance modulating agents. (2004). PubMed. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. Available at: [Link]

  • Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. (2024). PubMed. Available at: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. Available at: [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2023). PubMed Central. Available at: [Link]

  • 3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. (2024). PubMed Central. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). PubMed. Available at: [Link]

  • Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. (2022). PubMed. Available at: [Link]

  • Furo[3,4-B]pyridine. (n.d.). PubChem. Available at: [Link]

Sources

Application Notes and Protocols for Reactions Involving 3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup and execution of chemical reactions involving 3-Chlorofuro[3,4-b]pyridin-5(7H)-one, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The protocols detailed herein are designed to provide both novice and experienced researchers with the necessary information to safely and effectively utilize this reagent in a variety of synthetic transformations. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles. All protocols are presented as self-validating systems, with in-text citations to authoritative sources.

Introduction: The Chemical Versatility of this compound

This compound is a bifunctional heterocyclic compound featuring a reactive acyl chloride-like moiety within a furo[3,4-b]pyridine scaffold. This unique structural arrangement imparts a high degree of reactivity, making it a valuable precursor for the synthesis of a diverse array of substituted furo[3,4-b]pyridin-5(7H)-ones. These derivatives are of particular interest in drug discovery, as the parent furo[3,4-b]pyridine core is a "privileged" structure found in numerous biologically active compounds.[1][2] The presence of the chlorine atom at the 3-position provides a convenient handle for introducing various functionalities through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Key Structural Features and Reactivity:

  • Lactone Ring: The strained five-membered lactone ring is susceptible to nucleophilic attack, leading to ring-opening reactions under certain conditions.

  • Vinylogous Acyl Chloride: The chloro-substituted furanone moiety behaves as a vinylogous acyl chloride, rendering the C3 position electrophilic and prone to substitution by a wide range of nucleophiles.

  • Pyridine Ring: The pyridine nitrogen can be protonated or coordinated to a metal center, modulating the reactivity of the entire heterocyclic system.

This guide will focus on three major classes of reactions involving this compound: Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling, and Sonogashira Cross-Coupling.

Safety and Handling

Prior to commencing any experimental work, it is crucial to be aware of the potential hazards associated with this compound and other reagents.

Hazard Identification:

  • This compound: This compound is harmful if swallowed and causes serious eye irritation.[3] It may also cause skin and respiratory irritation.[3]

  • Solvents and Reagents: Many of the solvents and reagents used in the following protocols are flammable, toxic, and/or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Recommended Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • For reactions involving air- and moisture-sensitive reagents, inert atmosphere techniques are mandatory.[4][5]

General Experimental Techniques: Inert Atmosphere Set-up

Many of the reactions described below require the strict exclusion of air and moisture to prevent the degradation of reagents and catalysts, and to avoid unwanted side reactions.[6][7] A standard Schlenk line or a glove box is recommended for these procedures.[8]

Inert_Atmosphere_Setup cluster_preparation Glassware Preparation cluster_reagent_handling Reagent & Solvent Handling cluster_reaction Reaction Execution Oven_Dry Oven-dry glassware (>120 °C, >4h) Flame_Dry Flame-dry under vacuum Oven_Dry->Flame_Dry Assemble hot Cool_Inert Cool under inert atmosphere (N2 or Ar) Flame_Dry->Cool_Inert 3x Vacuum/Inert Gas Cycles Dry_Solvents Use anhydrous solvents Cool_Inert->Dry_Solvents Transfer Transfer via syringe or cannula Dry_Solvents->Transfer Septa Use rubber septa to seal flasks Transfer->Septa Inert_Balloon Maintain positive pressure with N2/Ar balloon Septa->Inert_Balloon Bubbler Monitor gas flow with an oil bubbler Inert_Balloon->Bubbler

Protocol 3.1: Establishing an Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (at least 120 °C for a minimum of 4 hours) or by flame-drying under vacuum.[9]

  • Assembly: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).

  • Purging: Evacuate the apparatus using a vacuum pump and then backfill with the inert gas. Repeat this "evacuate-refill" cycle three times to ensure the complete removal of air and moisture.[8]

  • Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored using an oil bubbler.[10]

  • Reagent Transfer: Transfer air- and moisture-sensitive liquids and solutions using dry syringes or cannulas.[11][12] Solids should be transferred in a glove box or under a positive flow of inert gas.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the lactone carbonyl and the pyridine nitrogen activates the C3 position of this compound towards nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, alcohols, and thiols.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base is often required to deprotonate the incoming nucleophile, increasing its nucleophilicity. The choice of base depends on the pKa of the nucleophile. For amines, a tertiary amine like triethylamine or diisopropylethylamine is suitable. For less nucleophilic species, a stronger base like sodium hydride may be necessary.

  • Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN) is typically used to dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

  • Temperature: The reaction temperature is dependent on the nucleophilicity of the attacking species. Highly nucleophilic reagents may react at room temperature, while less reactive nucleophiles may require heating.

Protocol 4.1: General Procedure for Amination

SNAr_Workflow Start Start Dissolve_Reagent Dissolve 3-Chlorofuro[3,4-b]pyridin- 5(7H)-one in anhydrous solvent Start->Dissolve_Reagent Add_Amine Add amine nucleophile (1.1 eq.) Dissolve_Reagent->Add_Amine Add_Base Add base (e.g., Et3N) (1.2 eq.) Add_Amine->Add_Base Stir Stir at specified temperature Add_Base->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Workup Aqueous work-up Monitor->Workup Purify Purify by column chromatography Workup->Purify Product Product Purify->Product

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., THF, DCM, or MeCN) to a concentration of 0.1-0.5 M.

  • Nucleophile Addition: Add the desired amine (1.1 eq.) to the solution.

  • Base Addition: Add a suitable base, such as triethylamine (1.2 eq.), dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Solvent THF, DCM, MeCNPolar aprotic, good solubility for reactants.
Base Triethylamine, DIPEANon-nucleophilic, scavenges HCl byproduct.
Temperature 25-80 °CDependent on amine nucleophilicity.
Stoichiometry 1.1 eq. Amine, 1.2 eq. BaseEnsures complete consumption of starting material.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the furo[3,4-b]pyridin-5(7H)-one scaffold can also participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between the furo[3,4-b]pyridin-5(7H)-one core and various aryl or vinyl boronic acids or esters.[13][14]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)2 or PdCl2(PPh3)2.

  • Ligand: An electron-rich phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[15] The choice of ligand can significantly impact the reaction efficiency.

  • Base: A base is required to activate the boronic acid derivative. Inorganic bases such as K2CO3, Cs2CO3, or K3PO4 are commonly used.[16]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used. Water plays a role in the transmetalation step.

Protocol 5.1.1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Combine_Reagents Combine this compound, boronic acid, Pd catalyst, ligand, and base Start->Combine_Reagents Add_Solvent Add degassed solvent system (e.g., Dioxane/H2O) Combine_Reagents->Add_Solvent Heat Heat under inert atmosphere Add_Solvent->Heat Monitor Monitor reaction by TLC or LC-MS Heat->Monitor Workup Aqueous work-up and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify Product Product Purify->Product

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the tube with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring. Monitor the reaction's progress.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh3)4, Pd(OAc)2/SPhosProvides active Pd(0) species.
Base K2CO3, Cs2CO3, K3PO4Activates the boronic acid for transmetalation.[17]
Solvent Dioxane/H2O, Toluene/H2OFacilitates dissolution and the catalytic cycle.
Temperature 80-110 °COvercomes the activation energy for oxidative addition.
Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[18][19] This reaction is typically co-catalyzed by palladium and copper.[20]

Causality of Experimental Choices:

  • Palladium Catalyst: Similar to the Suzuki coupling, a palladium(0) species is the active catalyst for the oxidative addition to the aryl chloride.

  • Copper Co-catalyst: A copper(I) salt, such as CuI, is used to activate the alkyne, forming a copper acetylide intermediate that facilitates transmetalation to the palladium center.[21]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and also serves as the solvent in some cases.

  • Ligand: A phosphine ligand is generally required to stabilize the palladium catalyst.

Protocol 5.2.1: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq.), the palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), the copper(I) iodide (CuI, 1-3 mol%), and a phosphine ligand (e.g., PPh3, 4-10 mol%).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2.0-3.0 eq.). Then, add the terminal alkyne (1.2-1.5 eq.) via syringe.

  • Reaction: Stir the reaction at room temperature or heat as necessary.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the metal catalysts. Concentrate the filtrate and perform an aqueous work-up.

  • Purification: Purify the crude product by column chromatography.

ParameterRecommended ConditionsRationale
Pd Catalyst PdCl2(PPh3)2Precursor for the active Pd(0) catalyst.
Cu Co-catalyst CuIForms copper acetylide for transmetalation.[22]
Base Triethylamine, DIPEADeprotonates the alkyne.
Solvent THF, DMFGood solubility for reactants and catalysts.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[23][24] This method is often more versatile than the classical SNAr reaction, allowing for the coupling of less nucleophilic amines.[25][26]

Causality of Experimental Choices:

  • Catalyst and Ligand: This reaction typically requires a palladium precatalyst and a bulky, electron-rich phosphine ligand.[27] The choice of ligand is critical and often needs to be optimized for a specific substrate combination.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally required.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.

Protocol 5.3.1: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glove box or under a strict inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) in a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture with stirring.

  • Work-up and Purification: Follow similar procedures as described for the Suzuki-Miyaura and Sonogashira couplings.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ensure strict inert atmosphere.
Insufficiently anhydrous conditionsThoroughly dry all glassware, solvents, and reagents.
Inappropriate temperatureOptimize the reaction temperature.
Formation of Side Products Competing side reactionsAdjust stoichiometry, temperature, or reaction time.
Degradation of starting material or productUse milder reaction conditions.
Difficulty in Purification Co-elution of product and impuritiesTry a different solvent system for column chromatography or consider recrystallization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized heterocyclic compounds. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this reagent. By understanding the underlying principles and carefully controlling the reaction conditions, a diverse library of novel molecules with potential applications in drug discovery and materials science can be efficiently synthesized.

References

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • PMC - PubMed Central. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. [Link]

  • PubMed. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. [Link]

  • PubChem - NIH. furo(3,4-b)pyridin-5(7H)-one. [Link]

  • MDPI. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]

  • ChemBK. Furo[3,4-b]pyridin-5(7H)-one. [Link]

  • Sci-Hub. (2009). Synthesis of furo[2,3-b]pyridin-4(7H)-ones and related quinolinone via Brønsted acid-promoted cyclisation of alkynes. [Link]

  • PubChem. Furo[3,4-b]pyridine-5,7-dione. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

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  • Wiley Online Library. (2010). ChemInform Abstract: Synthesis and Reactions of 7-Substituted Furo[3,4-b]pyridine-5-one. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • RSC Publishing. (2023). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • YouTube. (2022). Inert Atmosphere. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • ResearchGate. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2023). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. [Link]

  • Fiveable. Inert atmosphere Definition. [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Neilson Lab. the manipulation of air.sensitive compounds. [Link]

  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • University of Southampton. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]

  • YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • PMC - NIH. (2021). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • PMC - NIH. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]

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Application Notes & Protocols: A Multi-faceted Approach to the Purity Assessment of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the analytical techniques for assessing the purity of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one, a key heterocyclic intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide details an integrated, multi-modal analytical strategy encompassing chromatographic, spectroscopic, and thermal methods. Each protocol is designed to be self-validating, incorporating principles from regulatory guidelines to ensure data integrity and reliability.

Introduction: The Criticality of Purity Profiling

This compound is a structurally complex heterocyclic compound, likely serving as a critical building block in the synthesis of novel therapeutic agents.[2] Impurities in such an intermediate can arise from various sources, including starting materials, by-products of the synthesis, degradation products, or residual solvents.[3] These impurities, even at trace levels, can potentially alter the efficacy, safety, and stability of the final drug product. Therefore, a robust and comprehensive analytical strategy is not merely a quality control measure but a cornerstone of drug development, mandated by regulatory bodies like the FDA and EMA.[1]

This guide provides detailed protocols for the primary analytical techniques required for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity determination and impurity profiling.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of residual volatile organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation and detection of structural isomers.

  • Thermal Analysis (DSC & TGA): For assessing solid-state purity and thermal stability.

Integrated Analytical Workflow

A comprehensive purity assessment relies on the synergy of multiple analytical techniques. No single method can provide a complete picture. The following workflow illustrates how these techniques are integrated to build a complete purity profile for a batch of this compound.

Purity_Assessment_Workflow cluster_0 Sample Batch cluster_1 Primary Analysis cluster_2 Structural & In-depth Characterization cluster_3 Final Report Sample This compound HPLC_UV HPLC-UV (Purity Assay, Impurity Profile) Sample->HPLC_UV Primary quantitative test GC_MS Headspace GC-MS (Residual Solvents) Sample->GC_MS Volatiles check NMR NMR (1H, 13C) (Structural Confirmation) Sample->NMR Confirm structure Thermal DSC / TGA (Solid-State Properties) Sample->Thermal Assess physical properties LC_MS LC-MS/MS (Impurity ID) HPLC_UV->LC_MS Identify unknown peaks Report Certificate of Analysis (Purity, Impurities, Solvents) HPLC_UV->Report GC_MS->Report LC_MS->Report NMR->Report Thermal->Report

Caption: Integrated workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC with UV detection is the cornerstone for purity analysis in pharmaceutical manufacturing, offering high-resolution separation and quantification of the main component and its impurities.[4] The method described below is a starting point and must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[5][6]

Rationale for Method Selection
  • Stationary Phase: A C18 bonded silica column is chosen as it is a versatile, robust, and widely used stationary phase for the separation of small molecules with moderate polarity, like the target compound.[7]

  • Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. A phosphate buffer is used to control the pH and ensure consistent retention times and peak shapes, especially for a compound with a pyridine moiety which can have a pKa around 5-6.[8]

  • Detection: The fused furo-pyridine structure is expected to have a strong UV chromophore. A wavelength of 275 nm is selected as a starting point, but a full UV scan should be performed to determine the optimal wavelength for detection of both the main peak and potential impurities.

Detailed HPLC Protocol

Objective: To determine the purity of this compound and quantify any related impurities by area percent.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Materials:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of diluent to achieve a concentration of 1.0 mg/mL.

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 275 nm
Run Time 40 minutes
Gradient Program:
0.0 min10% B
25.0 min90% B
30.0 min90% B
30.1 min10% B
40.0 min10% B
System Suitability and Validation

Before sample analysis, the system's performance must be verified using a System Suitability Test (SST). This ensures the chromatographic system is adequate for the intended analysis.[9][10]

System Suitability Parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Repeatability (%RSD) ≤ 1.0% for 5 replicate injectionsConfirms precision of the system.

This method should be fully validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[6][11] Specificity can be demonstrated through forced degradation studies, where the sample is subjected to stress conditions (acid, base, oxidation, heat, light) to ensure that degradation products do not co-elute with the main peak.[12][13][14]

Impurity Identification and Structural Elucidation

LC-MS for Non-Volatile Impurity Identification

Any unknown peaks observed in the HPLC-UV chromatogram must be investigated. LC-MS is a powerful tool for this purpose, providing molecular weight information that is crucial for impurity identification.[15][16]

Protocol:

  • Method Adaptation: The HPLC method must be adapted to be MS-compatible. This typically involves replacing non-volatile buffers (like phosphate) with volatile ones (like ammonium formate or formic acid).[17]

  • Analysis: The sample is analyzed using an LC system coupled to a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap.

  • Data Interpretation: The accurate mass data obtained allows for the generation of a molecular formula for the impurity. MS/MS fragmentation data can then be used to propose a structure for the impurity.[16][18]

Headspace GC-MS for Residual Solvents

Residual solvents are volatile organic compounds used or produced in the manufacturing process and are considered impurities.[19] Their analysis is mandatory and is guided by ICH Q3C and USP <467>.[19][20][21] Headspace Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the standard technique for this analysis.[22]

Protocol:

  • Sample Preparation: Accurately weigh a sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.

  • Instrumentation: Use a GC-MS system equipped with a headspace autosampler.

  • Analysis: The vial is heated, allowing volatile solvents to partition into the headspace. An aliquot of the headspace gas is then injected into the GC-MS.

  • Identification and Quantification: Solvents are identified by their retention time and mass spectrum, and quantified against a standard containing known amounts of the expected solvents.[22][23]

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[24][25] It is used to confirm the identity of the main component and can also be used to identify and quantify impurities, especially isomers that may be difficult to resolve chromatographically.[26][27]

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm that the structure is consistent with this compound. The presence of unexpected signals can indicate impurities.[28]

Analysis_Decision_Tree start Purity Assessment Required check_purity Run Validated HPLC Method start->check_purity purity_ok Purity > 99.5%? check_purity->purity_ok impurity_check Any impurity > 0.1%? purity_ok->impurity_check Yes final_report Compile Final Report purity_ok->final_report No (Investigate Process) identify_impurity Identify with LC-MS impurity_check->identify_impurity Yes check_solvents Run Headspace GC-MS impurity_check->check_solvents No identify_impurity->check_solvents confirm_structure Run NMR (1H, 13C) check_solvents->confirm_structure confirm_structure->final_report

Caption: Decision tree for impurity investigation.

Solid-State Characterization by Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the physical properties of the material.[29]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the purity of a crystalline solid.[30] Impurities typically cause a broadening of the melting endotherm and a depression of the melting point.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[31][32] It is useful for determining the amount of residual solvents or water in the sample and assessing its thermal stability.[33]

Protocol (General):

  • Sample Preparation: Accurately weigh a small amount of sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • Analysis: Place the pan in the instrument and heat at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Interpretation: Analyze the resulting thermogram for thermal events such as melting (DSC) or mass loss (TGA).

Conclusion

The purity assessment of this compound requires a sophisticated, multi-technique approach. The protocols outlined in this guide provide a robust framework for achieving a comprehensive understanding of the compound's purity profile. By integrating high-resolution chromatography for separation and quantification with advanced spectroscopic and thermal methods for identification and characterization, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines. All methods must be rigorously validated to comply with global regulatory standards.

References

  • ResearchGate. (n.d.). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Red Thermo. (2023, May 16). Purity Analysis of Inorganic Compounds Using TGA Crucibles.
  • MDPI. (n.d.). Special Issue : Analytical Techniques in the Pharmaceutical Sciences 2023.
  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.
  • Allied Academies. (2021). Pharmaceutical Impurity Analysis of Raw Materials and Final Product by using analytical techniques. Journal of Clinical and Bioanalytical Chemistry, 5(3).
  • ResearchGate. (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • USP-NF. (n.d.). ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy.
  • National Institutes of Health. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • US Pharmacopeia. (2022, December 1). 〈621〉CHROMATOGRAPHY.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • National Institutes of Health. (n.d.). furo(3,4-b)pyridin-5(7H)-one. PubChem.
  • RSSL. (n.d.). Identifying and elucidating impurity species.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • Thermo Fisher Scientific. (n.d.). Residual Solvent Analysis Information.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • USP. (n.d.). <621> CHROMATOGRAPHY.
  • PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
  • YouTube. (2024, October 28). Impurity Profiling and Structure Elucidation via ACD/Labs.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • ACS Omega. (2026, January 21). Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Quantum Chemical Theory Calculations.
  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities.
  • ResolveMass Laboratories Inc. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions and Their Antitumor and Antimicrobial Activities. Part 1.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
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  • Scribd. (n.d.). USP-NF 621 Chromatography.
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  • ICH. (n.d.). Quality Guidelines.
  • American Journal of Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product.
  • MDPI. (n.d.). [3][7][8]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Retrieved from mdpi.com.

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

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Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the large-scale synthesis and purification of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. This document offers in-depth technical details, scientifically grounded explanations for procedural choices, and robust protocols to ensure reproducibility and scalability.

Introduction

This compound is a structurally significant molecule featuring a fused furo-pyridine bicyclic system. The presence of the chlorine atom and the lactone functionality makes it a versatile intermediate for the synthesis of a variety of more complex molecules with potential biological activities. The development of a scalable and efficient synthesis is therefore of considerable importance. This guide outlines a multi-step synthetic pathway, commencing with the preparation of 2,3-pyridinedicarboxylic acid, proceeding through the formation of the furo[3,4-b]pyridin-5(7H)-one core, and culminating in the targeted chlorination and final purification.

Synthetic Strategy Overview

The proposed synthetic route is a four-step process designed for scalability and efficiency. The strategy hinges on the initial, cost-effective synthesis of the pyridine dicarboxylic acid precursor, followed by the construction of the fused furanone ring, and finally, a regioselective chlorination.

Synthesis_Workflow A Quinoline B 2,3-Pyridinedicarboxylic Acid A->B Oxidation C Furo[3,4-b]pyridine-5,7-dione B->C Dehydration D Furo[3,4-b]pyridin-5(7H)-one C->D Selective Reduction E This compound D->E Chlorination

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,3-Pyridinedicarboxylic Acid

The synthesis of the key precursor, 2,3-pyridinedicarboxylic acid, is achieved through the oxidation of quinoline. This method is advantageous for large-scale production due to the availability and low cost of the starting material.[1]

Protocol: Oxidation of Quinoline

Materials:

  • Quinoline

  • Sodium Chlorate (NaClO₃)

  • Copper(II) Sulfate (CuSO₄)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Activated Carbon

  • Water

Equipment:

  • Large-scale reaction vessel with overhead stirrer, reflux condenser, and temperature control

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • pH meter

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine water, concentrated sulfuric acid, and copper(II) sulfate. Stir the mixture until the copper sulfate is fully dissolved.

  • Addition of Quinoline: While stirring, add quinoline to the reaction mixture.

  • Heating and Oxidant Addition: Heat the mixture to 90°C. Once the temperature is stable, begin the portion-wise addition of sodium chlorate. Caution: The reaction is exothermic; control the addition rate to maintain the temperature around 100°C.

  • Reflux: After the addition of sodium chlorate is complete, maintain the reaction mixture at reflux (approximately 100-103°C) for 10-24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation of Copper Complex: After the reaction is complete, cool the mixture and filter the solid blue copper-quinoline complex. The mother liquor can be retained for subsequent batches to reduce the induction period of the oxidation.[1]

  • Alkaline Hydrolysis: Transfer the isolated copper complex to a separate vessel. Add a 14% (w/w) sodium hydroxide solution and heat the mixture to 70-80°C for 1-2 hours to hydrolyze the complex.[2]

  • Decolorization and Filtration: Filter the hot mixture to remove the precipitated copper oxide. Treat the filtrate with activated carbon at 60-70°C for 1 hour to remove colored impurities, followed by filtration.

  • Acidification and Precipitation: Cool the filtrate to below 10°C in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is less than 1.[2] The 2,3-pyridinedicarboxylic acid will precipitate as a white solid.

  • Isolation and Drying: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield 2,3-pyridinedicarboxylic acid. The filtrate can be further processed to recover more product.[1]

Parameter Value Reference
Molar Ratio (Quinoline:NaClO₃:CuSO₄:H₂SO₄)1 : 3.5 : 1 : 1.5[1]
Reaction Temperature100-103°C[1]
Reaction Time12 hours[1]
Yield~67.3% (can be increased by recovery from filtrate)[1]
Purity>99% after purification[1]

Part 2: Synthesis of Furo[3,4-b]pyridin-5,7-dione

The synthesized 2,3-pyridinedicarboxylic acid is then converted to the corresponding anhydride, furo[3,4-b]pyridine-5,7-dione, through a dehydration reaction. This is a critical step in forming the furanone ring.

Protocol: Dehydration of 2,3-Pyridinedicarboxylic Acid

Materials:

  • 2,3-Pyridinedicarboxylic Acid

  • Oxalyl Chloride ((COCl)₂) or Thionyl Chloride (SOCl₂)

  • Dry Toluene

  • Dry N,N-Dimethylformamide (DMF) (catalytic amount)

Equipment:

  • Reaction vessel with a reflux condenser and a gas outlet to a scrubber

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon), suspend 2,3-pyridinedicarboxylic acid in dry toluene.

  • Addition of Reagents: Add a catalytic amount of dry DMF, followed by the slow addition of oxalyl chloride or thionyl chloride. Caution: This reaction evolves acidic gases (HCl, CO, CO₂ or SO₂); ensure proper ventilation and gas scrubbing.

  • Reaction: Heat the mixture to reflux and maintain for 3 hours, or until the evolution of gas ceases.[3]

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling. If not, carefully evaporate the solvent and excess reagent under reduced pressure. The resulting solid is furo[3,4-b]pyridine-5,7-dione.

Part 3: Synthesis of Furo[3,4-b]pyridin-5(7H)-one

A one-pot method starting from 2-bromopyridine-3-carboxylic acid has been reported for the synthesis of 7-substituted furo[3,4-b]pyridin-5(7H)-ones.[4] For the unsubstituted target, a selective reduction of the dione is a plausible alternative.

Protocol: Selective Reduction of Furo[3,4-b]pyridine-5,7-dione

Materials:

  • Furo[3,4-b]pyridine-5,7-dione

  • Sodium borohydride (NaBH₄) or a similar selective reducing agent

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Aqueous acid (e.g., dilute HCl) for work-up

Equipment:

  • Reaction vessel with a stirrer and provision for cooling

  • Dropping funnel

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: Dissolve or suspend furo[3,4-b]pyridine-5,7-dione in a suitable anhydrous solvent and cool the mixture in an ice bath.

  • Reduction: Slowly add a solution or suspension of the reducing agent (e.g., sodium borohydride) to the cooled mixture. The choice of reducing agent is critical to selectively reduce one of the carbonyl groups.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Quenching and Work-up: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a weak acid. Adjust the pH and extract the product with a suitable organic solvent.

  • Purification: Dry the organic extracts, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain furo[3,4-b]pyridin-5(7H)-one.

Part 4: Chlorination and Purification of this compound

The final step is the regioselective chlorination of the furo[3,4-b]pyridin-5(7H)-one core at the 3-position of the furanone ring. This can be achieved using a suitable chlorinating agent.

Protocol: Chlorination of Furo[3,4-b]pyridin-5(7H)-one

Materials:

  • Furo[3,4-b]pyridin-5(7H)-one

  • Chlorinating agent (e.g., N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Carbon tetrachloride (CCl₄))

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN)) if required

Equipment:

  • Reaction vessel with a reflux condenser, stirrer, and inert gas inlet

  • Light source (for photo-initiated reactions if necessary)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: Dissolve furo[3,4-b]pyridin-5(7H)-one in a suitable anhydrous solvent under an inert atmosphere.

  • Chlorination: Add the chlorinating agent (e.g., NCS) to the solution. If a radical mechanism is anticipated, a radical initiator may be added, and the reaction mixture may be heated or irradiated with a suitable light source. The choice of chlorinating agent and conditions will be crucial for achieving the desired regioselectivity.

  • Reaction Monitoring: Monitor the formation of the product and the consumption of the starting material by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture and wash with an appropriate aqueous solution (e.g., sodium bicarbonate, sodium thiosulfate) to remove unreacted chlorinating agent and acidic byproducts.

  • Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Purification_Workflow A Crude Product B Aqueous Work-up A->B C Extraction B->C D Drying C->D E Concentration D->E F Column Chromatography E->F G Recrystallization E->G H Pure Product F->H G->H

Caption: General purification workflow for chlorinated heterocyclic compounds.

Safety and Handling

  • Quinoline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Chlorate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Concentrated Acids and Bases: Highly corrosive. Handle with extreme care and appropriate PPE.

  • Oxalyl Chloride/Thionyl Chloride: Highly corrosive and react violently with water. Handle in a fume hood.

  • Chlorinating Agents (NCS, SO₂Cl₂): Corrosive and toxic. Handle with appropriate PPE in a well-ventilated area.

  • Solvents: Use in a well-ventilated area and away from ignition sources.

Conclusion

This guide provides a comprehensive framework for the large-scale synthesis and purification of this compound. The outlined protocols are based on established chemical principles and literature precedents for analogous systems. Researchers and drug development professionals can use this information as a foundation for their synthetic efforts, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

  • Synthesis of 2, 3-pyridine-dicarboxylic acid. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 2,3-pyridine-dicarboxylic acid. (2015). CN104370808A - Google Patents.

Sources

Application Note & Protocols: Leveraging 3-Chlorofuro[3,4-b]pyridin-5(7H)-one in Fragment-Based Screening Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical matter for challenging drug targets.[1][2][3] This application note provides a comprehensive guide to the utilization of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one, a representative heterocyclic fragment, in a typical FBDD workflow. We will explore the underlying principles of FBDD, detailing the causality behind experimental choices and providing robust, self-validating protocols for primary screening, hit validation, and follow-up studies. This guide is intended to provide both a theoretical framework and practical, actionable methodologies for research scientists engaged in drug discovery.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD operates on the principle of identifying low-molecular-weight compounds (fragments), typically <300 Da, that bind with low affinity but high ligand efficiency to a protein target.[3][4] These initial "hits" serve as starting points for chemical elaboration into more potent, lead-like molecules through structure-guided optimization.[3][5] Unlike HTS, which screens large libraries of complex molecules, FBDD explores chemical space more efficiently with smaller, more diverse fragment libraries.[1] The success of this approach is critically dependent on the use of sensitive biophysical techniques capable of detecting these weak interactions.[6][7]

Why this compound as an Exemplar Fragment?

While not a widely pre-validated commercial fragment, this compound possesses several characteristics that make it an illustrative candidate for an FBDD campaign:

  • Low Molecular Weight: The parent scaffold, furo[3,4-b]pyridin-5(7H)-one, has a molecular weight of approximately 135.12 g/mol , fitting well within the "Rule of Three" often applied to fragments.[3][8]

  • 3D-Richness and Vector for Growth: The furo-pyridinone core provides a rigid, three-dimensional scaffold. The chlorine atom offers a defined vector for synthetic elaboration ("fragment growing") or can participate in specific halogen bonding interactions with the target protein.

  • Pharmacophoric Features: The molecule contains hydrogen bond acceptors (carbonyl and pyridine nitrogen) and a potential hydrogen bond donor (at the 7-position), providing opportunities for directional interactions within a protein binding pocket.

This application note will use this compound as a hypothetical fragment to guide the user through a complete FBDD workflow.

The FBDD Workflow: A Step-by-Step Guide

A typical FBDD campaign is a multi-stage process, beginning with the careful preparation of the fragment library and target protein, followed by primary screening, hit validation, and structural characterization to guide medicinal chemistry efforts.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_char Phase 3: Characterization & Optimization prep_frag Fragment Library Preparation (QC, Solubilization) prim_screen Primary Screening (e.g., TSA, SPR) prep_frag->prim_screen prep_prot Target Protein Preparation (Purity, Concentration) prep_prot->prim_screen hit_val Hit Validation & Orthogonal Methods (e.g., NMR, ITC) prim_screen->hit_val Initial Hits struct_biol Structural Biology (X-ray Crystallography) hit_val->struct_biol Validated Hits med_chem Structure-Guided Medicinal Chemistry (Fragment Growing/Linking) struct_biol->med_chem Binding Mode med_chem->prim_screen New Analogs

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Phase 1: Preparation and Quality Control

Fragment Handling: this compound

Causality: The integrity of an FBDD campaign is contingent on the quality of the fragments being screened. Aggregated or impure compounds are a primary source of false positives. Therefore, rigorous quality control and careful solubilization are paramount.

Protocol: Fragment Quality Control and Solubilization

  • Purity Assessment:

    • Obtain this compound from a reliable vendor or synthesize in-house.

    • Assess purity using LC-MS and ¹H-NMR. The purity should be >95%.

    • Confirm the molecular weight via mass spectrometry.

  • Solubility Determination:

    • Prepare a stock solution of the fragment in 100% DMSO (e.g., at 100 mM).

    • Determine the maximum solubility in the final assay buffer. This is critical as fragments are often screened at high concentrations (0.1 - 2 mM).

    • A kinetic solubility assay using nephelometry is recommended. The fragment should remain soluble in the assay buffer containing the maximum percentage of DMSO to be used in the screen (typically 1-5%).

  • Plate Preparation:

    • Prepare a master plate of this compound (and other library fragments) at a high concentration in DMSO.

    • Use acoustic dispensing to create replicate plates for screening to minimize volume transfer errors.

Target Protein Preparation

Causality: The target protein must be pure, stable, and available in sufficient quantities for the various biophysical assays. For techniques like X-ray crystallography, high concentrations are required.

Protocol: Target Protein Quality Control

  • Purity and Homogeneity:

    • Express and purify the target protein to >95% purity as determined by SDS-PAGE.

    • Assess the oligomeric state and homogeneity using size-exclusion chromatography (SEC). A single, monodisperse peak is ideal.

  • Stability and Concentration:

    • Determine the optimal buffer conditions (pH, salt concentration, additives) for protein stability using a thermal shift assay (see section 4.1).

    • Accurately determine the protein concentration using a reliable method such as UV-Vis spectroscopy at 280 nm or a BCA assay.

    • Concentrate the protein to the required stock concentration for each assay.

Phase 2: Primary Screening and Hit Validation

Causality: Due to the weak affinity of fragments, highly sensitive biophysical techniques are required for primary screening.[6][9] It is crucial to employ an orthogonal method for hit validation to eliminate false positives arising from assay-specific artifacts.[7]

Primary Screen: Thermal Shift Assay (TSA)

TSA (or Differential Scanning Fluorimetry - DSF) is a high-throughput, cost-effective method to identify fragments that bind to and stabilize a target protein.[10][11][] Ligand binding typically increases the melting temperature (Tm) of the protein.[10]

Protocol: Thermal Shift Assay (TSA)

  • Reaction Setup (96- or 384-well plate):

    • To each well, add the assay buffer.

    • Add the target protein to a final concentration of 2-5 µM.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.[13]

    • Add this compound to a final concentration of 200 µM (ensure final DMSO concentration is consistent across all wells, e.g., 1%).

    • Include positive controls (known binder, if available) and negative controls (DMSO only).

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • Determine the Tm, the inflection point of the curve, by fitting the data to the Boltzmann equation.[13]

    • A "hit" is defined as a fragment that induces a significant, concentration-dependent increase in Tm (ΔTm), typically > 2°C or 3 standard deviations above the mean of the negative controls.

ParameterRecommended ValueRationale
Target Protein Conc. 2-5 µMSufficient signal-to-noise ratio without protein aggregation.
Fragment Conc. 100-500 µMHigh enough to detect weak binders.
DMSO Conc. ≤ 2%Minimize solvent effects on protein stability.
ΔTm Hit Threshold > 2°CA statistically significant shift indicative of binding.
Orthogonal Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index upon ligand binding to an immobilized target, providing real-time kinetic data.[14][15][16] It serves as an excellent orthogonal method to validate hits from TSA and rule out false positives.[9]

Protocol: SPR Hit Validation

  • Chip Preparation:

    • Immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to medium density immobilization to minimize mass transport limitations.

    • A reference flow cell should be prepared (e.g., mock-coupled) to subtract bulk refractive index changes.

  • Binding Analysis:

    • Inject a concentration series of this compound (e.g., 10 µM to 1 mM) over the target and reference flow cells.

    • Monitor the binding response (in Response Units, RU) in real-time.

    • Include a buffer-only (blank) injection for double referencing.

  • Data Analysis:

    • Subtract the reference cell and blank injection data.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the dissociation constant (Kd). A confirmed hit will show a dose-dependent binding response.

ParameterRecommended ValueRationale
Immobilization Level 500-2000 RUBalances signal strength with minimizing mass transport effects.
Fragment Conc. Range 10 µM - 1 mMSpans the expected weak affinity range (µM to mM).
Flow Rate 30 µL/minStandard flow rate for kinetic analysis.
Confirmation Criteria Dose-dependent bindingEssential to confirm a true binding event.

Phase 3: Structural Characterization and Hit-to-Lead Optimization

Causality: To effectively optimize a fragment hit, detailed structural information of the fragment-protein complex is indispensable.[17][18] X-ray crystallography is the gold standard for providing atomic-level detail of the binding mode, guiding the structure-based design of more potent analogs.[17][19]

Hit_Optimization cluster_struct Structural Elucidation cluster_design Structure-Based Design cluster_synth Medicinal Chemistry & Re-evaluation xtal X-ray Crystallography of Fragment-Protein Complex binding_pocket Analyze Binding Pocket & Fragment Pose xtal->binding_pocket design_analogs Design Analogs to Exploit Nearby Interactions (Fragment Growing) binding_pocket->design_analogs Identify Growth Vectors synthesis Synthesize New Analogs design_analogs->synthesis rescreen Re-screen Analogs (SPR, ITC, Functional Assay) synthesis->rescreen rescreen->binding_pocket Iterative Optimization

Caption: The iterative cycle of structure-guided hit optimization in FBDD.

Structural Biology: X-ray Crystallography

Protocol: Co-crystallization / Soaking

  • Crystal Growth:

    • Screen for and optimize conditions to grow well-diffracting crystals of the apo-protein.

  • Fragment Soaking:

    • This is often the higher throughput method.[20]

    • Prepare a solution of this compound at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing solution compatible with the crystal conditions.

    • Transfer the apo-crystals into this solution and allow them to soak for a defined period (minutes to hours).

  • Co-crystallization:

    • If soaking is unsuccessful (e.g., causes crystal cracking), attempt to grow crystals in the presence of the fragment.

    • Add this compound (e.g., at 1-5 mM) to the protein solution before setting up crystallization trials.

  • Data Collection and Structure Solution:

    • Flash-cool the soaked or co-crystals in liquid nitrogen.

    • Collect diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully examine the electron density maps to identify the bound fragment.

Hit-to-Lead: Fragment Growing

Once the binding mode of this compound is determined, the chlorine atom serves as a prime vector for chemical elaboration. The structural information will reveal nearby pockets or residues that can be targeted with new chemical functionality to improve affinity and selectivity. For example, if the chlorine atom is pointing towards a hydrophobic pocket, it could be replaced with larger hydrophobic groups. If it is near a hydrogen bond donor/acceptor, a group capable of forming such an interaction could be introduced. This iterative process of design, synthesis, and re-testing is the core of transforming a low-affinity fragment into a high-potency lead compound.

Conclusion

This compound serves as an excellent model to illustrate the principles and protocols of a fragment-based screening campaign. The success of FBDD lies not in the potency of the initial hits, but in their ligand efficiency and the valuable structural information they provide. By employing a robust and logical workflow encompassing rigorous QC, sensitive primary screening, orthogonal validation, and structure-guided optimization, researchers can efficiently navigate the early stages of drug discovery and identify novel, potent lead compounds for even the most challenging of biological targets.

References

  • Fragment Screening by Surface Plasmon Resonance.ACS Medicinal Chemistry Letters.
  • Fragment-based Drug Discovery Interaction Analysis.
  • Fragment-based drug discovery-the importance of high-quality molecule libraries.PubMed.
  • Fragment HIT Identific
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.PMC - NIH.
  • High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery.NIH.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy.PMC - NIH.
  • Frag4Lead: growing crystallographic fragment hits by catalog using fragment-guided templ
  • Biophysical screening in fragment-based drug design: a brief overview.Oxford Academic.
  • Fragment-based drug discovery: A graphical review.PMC - PubMed Central.
  • Thermal shift assay.Wikipedia.
  • SPR-based fragment screening: advantages and applic
  • FRAGMENT-BASED LEAD DISCOVERY.SciSpace.
  • furo(3,4-b)pyridin-5(7H)-one.PubChem - NIH.
  • Fragment-Based Drug Design (FBDD).Open Access Journals.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Thermal Shift Assay.BOC Sciences.
  • A beginner's guide to surface plasmon resonance.The Biochemist - Portland Press.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • TSA-CRAFT: A Free Software for Automatic and Robust Thermal Shift Assay D
  • (PDF) Fragment-based drug discovery: A graphical review.

Sources

Application Notes and Protocols for the Synthesis of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Furo[3,4-b]pyridin-5(7H)-one Scaffold

The furo[3,4-b]pyridin-5(7H)-one ring system is a compelling heterocyclic scaffold in medicinal chemistry. As a bioisostere of phthalide, with a nitrogen atom introduced into the benzene ring, it presents a unique combination of structural rigidity, hydrogen bonding capabilities, and potential for diverse functionalization. This scaffold is of significant interest for the development of novel therapeutics, particularly as kinase inhibitors and agents targeting the central nervous system, owing to the ability of its fused heterocyclic structure to enhance binding affinity to enzymatic targets.[1]

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how specific structural modifications of a lead compound influence its biological activity.[2] The systematic synthesis and evaluation of analogs allow for the optimization of potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for the synthesis of 3-chlorofuro[3,4-b]pyridin-5(7H)-one and its analogs, intended for researchers engaged in SAR-driven drug development programs. The introduction of a chlorine atom at the 3-position is a strategic choice, as halogens can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacological profiles.

Strategic Approach to Synthesis

The synthesis of this compound analogs can be approached in a systematic manner, beginning with the construction of the core furo[3,4-b]pyridin-5(7H)-one scaffold, followed by selective chlorination and subsequent diversification to build a library of analogs for SAR studies.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Chlorination and Diversification Pyridine-3,4-dicarboxylic Acid Pyridine-3,4-dicarboxylic Acid Anhydride Formation Anhydride Formation Pyridine-3,4-dicarboxylic Acid->Anhydride Formation Acetic Anhydride, Reflux Furo[3,4-b]pyridine-5,7-dione Furo[3,4-b]pyridine-5,7-dione Anhydride Formation->Furo[3,4-b]pyridine-5,7-dione Selective Reduction Selective Reduction Furo[3,4-b]pyridine-5,7-dione->Selective Reduction e.g., NaBH4 Furo[3,4-b]pyridin-5(7H)-one Furo[3,4-b]pyridin-5(7H)-one Selective Reduction->Furo[3,4-b]pyridin-5(7H)-one Core Scaffold Furo[3,4-b]pyridin-5(7H)-one Chlorination Chlorination Core Scaffold->Chlorination NCS, Solvent This compound This compound Chlorination->this compound Analog Synthesis Analog Synthesis This compound->Analog Synthesis Alkylation, Amination, etc. SAR Library SAR Library Analog Synthesis->SAR Library

Figure 1: Overall synthetic strategy for this compound analogs.

Part 1: Synthesis of the Furo[3,4-b]pyridin-5(7H)-one Core

A reliable method to access the parent furo[3,4-b]pyridin-5(7H)-one scaffold is paramount. A plausible and efficient route commences with the commercially available pyridine-3,4-dicarboxylic acid.

Protocol 1.1: Preparation of Furo[3,4-b]pyridine-5,7-dione

This protocol describes the cyclization of pyridine-3,4-dicarboxylic acid to its corresponding anhydride.

Materials:

  • Pyridine-3,4-dicarboxylic acid

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add pyridine-3,4-dicarboxylic acid (1 eq).

  • Add an excess of acetic anhydride (5-10 eq).

  • Heat the mixture to reflux with stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product, furo[3,4-b]pyridine-5,7-dione, will precipitate out of the solution.[3]

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Expert Insights: The use of a significant excess of acetic anhydride ensures the complete conversion of the diacid to the anhydride and acts as the reaction solvent. The product is generally of high purity and can often be used in the next step without further purification.

Protocol 1.2: Selective Reduction to Furo[3,4-b]pyridin-5(7H)-one

This protocol details the selective reduction of one of the carbonyl groups of the anhydride to a methylene group, yielding the desired lactone.

Materials:

  • Furo[3,4-b]pyridine-5,7-dione

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol or methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend furo[3,4-b]pyridine-5,7-dione (1 eq) in anhydrous ethanol in a round-bottom flask.

  • Cool the suspension in an ice bath with stirring.

  • Slowly add sodium borohydride (1.0 - 1.5 eq) portion-wise to the cooled suspension. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Acidify the mixture to pH ~5-6 with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure furo[3,4-b]pyridin-5(7H)-one.

Causality Behind Experimental Choices: The use of a mild reducing agent like sodium borohydride is crucial for the selective reduction of one carbonyl group of the anhydride to the corresponding lactone. Stronger reducing agents like lithium aluminum hydride would likely lead to the over-reduction of both carbonyls. The reaction is performed at low temperatures to control the reactivity of the borohydride and improve selectivity.

Part 2: Selective Chlorination of the Furo[3,4-b]pyridin-5(7H)-one Core

The introduction of a chlorine atom at the 3-position of the furan ring is a key step. Electrophilic aromatic substitution on the electron-rich furan ring is generally more facile than on the electron-deficient pyridine ring. N-Chlorosuccinimide (NCS) is a mild and effective reagent for this transformation.[4]

Protocol 2.1: 3-Chlorination of Furo[3,4-b]pyridin-5(7H)-one

Materials:

  • Furo[3,4-b]pyridin-5(7H)-one

  • N-Chlorosuccinimide (NCS)

  • Anhydrous acetonitrile or dichloromethane

  • Round-bottom flask protected from light

  • Magnetic stirrer

Procedure:

  • Dissolve furo[3,4-b]pyridin-5(7H)-one (1 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Add N-chlorosuccinimide (1.0 - 1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light to prevent radical side reactions.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to yield this compound.

Trustworthiness of the Protocol: This protocol is based on well-established methods for the chlorination of electron-rich heterocycles with NCS.[4] The regioselectivity for the 3-position of the furan ring is anticipated due to the electronic nature of the furo[3,4-b]pyridine system. The pyridine nitrogen deactivates the pyridine ring towards electrophilic attack, while the furan ring remains electron-rich and thus more susceptible to electrophilic chlorination.

Part 3: Synthesis of Analogs for SAR Studies

With the 3-chloro-furo[3,4-b]pyridin-5(7H)-one core in hand, a library of analogs can be synthesized to explore the structure-activity relationships. Key positions for modification include the nitrogen atom of the lactam (N-7) and potentially the pyridine ring through further functionalization.

SAR_Modifications cluster_SAR Key Positions for SAR Exploration Core R1 N-7 Position (Alkylation, Acylation) R1->Core R2 Pyridine Ring (e.g., C-1, C-2 positions) R2->Core Cl 3-Position (Halogen Scan: F, Br, I) Cl->Core

Figure 2: Potential modification sites on the this compound scaffold.
Protocol 3.1: N-Alkylation at the 7-Position

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., benzyl bromide, methyl iodide)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1 eq) in anhydrous DMF, add a base such as potassium carbonate (2-3 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (1.1 - 1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Diversification: Alkylation at the N-7 position allows for the introduction of a variety of substituents to probe for key interactions with the biological target. A selection of alkylating agents for an initial SAR study is presented in Table 1.

Entry Alkylating Agent (R-X) Rationale for Inclusion
1Methyl iodideIntroduces a small, neutral alkyl group.
2Benzyl bromideIntroduces a larger, lipophilic aromatic moiety.
34-Fluorobenzyl bromideProbes for the effect of an electron-withdrawing group on the aromatic ring.
42-(Bromomethyl)pyridineIntroduces a basic nitrogen atom for potential salt bridge formation.
5Ethyl bromoacetateIntroduces an ester functionality for potential hydrogen bond acceptance.

Table 1: Representative Alkylating Agents for Initial SAR Studies.

Data Presentation and Interpretation

The synthesized analogs should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS) to confirm their structure and purity. The biological activity of each analog should be determined in a relevant assay, and the data should be compiled in a table to facilitate SAR analysis.

Analog R¹ (at N-7) R² (at C-3) Biological Activity (e.g., IC₅₀, µM)
1 HCl[Insert Data]
2a MethylCl[Insert Data]
2b BenzylCl[Insert Data]
2c 4-FluorobenzylCl[Insert Data]
2d Pyridin-2-ylmethylCl[Insert Data]
2e CH₂COOEtCl[Insert Data]
3a BenzylH[Insert Data]
3b BenzylBr[Insert Data]

Table 2: Example of a Data Table for SAR Analysis.

Interpreting the SAR:

  • Effect of N-7 Substitution: Compare the activity of the parent compound 1 with its N-alkylated analogs (2a-e ). This will reveal the importance of the N-H bond and the steric and electronic requirements of the substituent at this position.

  • Effect of Halogen at C-3: A "halogen scan" by synthesizing the corresponding bromo- and iodo-analogs, as well as the des-chloro parent compound, will elucidate the role of the halogen in target binding. This can inform on potential halogen bonding interactions or the influence of electronics and lipophilicity.

Conclusion

This application note provides a comprehensive and technically grounded guide for the synthesis of this compound analogs for the purpose of conducting detailed SAR studies. The outlined protocols are based on established synthetic methodologies and provide a logical workflow from the construction of the core scaffold to the generation of a diversified library of compounds. By systematically exploring the chemical space around this privileged scaffold, researchers can unlock its therapeutic potential and advance the development of novel drug candidates.

References

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules. 2019 Jul; 24(14): 2653. [Link]

  • Furo[3,4-b]pyridin-5(7H)-one. PubChem. [Link]

  • Synthesis of 4-Halo-3-isopropoxyfuro[3,4-с]-pyridin-1(3H)-ones. Russian Journal of Organic Chemistry. 2019; 55(11):1669-1673. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). 2021 Apr; 14(4): 354. [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • Furo[3,4-b]pyridin-5(7H)-one. MySkinRecipes. [Link]

  • Furo[3,4-b]pyridine-5,7-dione. PubChem. [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. Research Journal of Chemical Sciences. 2015; 5(12): 54-73. [Link]

Sources

Application Notes and Protocols for 3-Chlorofuro[3,4-b]pyridin-5(7H)-one: A Covalent Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one as a covalent chemical probe for the discovery and validation of novel protein targets. This document outlines the underlying principles, detailed experimental workflows, and robust protocols to empower researchers in their quest for new therapeutic avenues.

Introduction: The Power of Covalent Probes in Target Discovery

Target identification is a critical and often challenging step in modern drug discovery. Phenotypic screening, where compounds are evaluated based on their effects on cellular or organismal behavior, can uncover molecules with desirable therapeutic effects. However, the molecular targets of these "hit" compounds often remain elusive. Covalent chemical probes are invaluable tools for elucidating these targets.[1][2] By forming a stable, covalent bond with their protein partners, these probes enable the enrichment and subsequent identification of target proteins from complex biological mixtures.[3]

This compound is an emerging chemical probe built upon a privileged heterocyclic scaffold, the furopyridinone core, which is found in various biologically active molecules.[4][5] The key feature of this probe is the electrophilic 3-chloro substituent on the pyridinone ring. This chloro group can act as a "warhead," reacting with nucleophilic amino acid residues on proteins, thereby forming a covalent adduct. This irreversible binding makes this compound a powerful tool for activity-based protein profiling (ABPP) and other chemoproteomic workflows aimed at target deconvolution.[6][7][8]

Proposed Mechanism of Action: Covalent Target Engagement

The reactivity of this compound as a covalent probe is predicated on the principle of nucleophilic aromatic substitution. We hypothesize that a nucleophilic residue, most commonly a cysteine or lysine, within the binding pocket of a target protein attacks the carbon atom bearing the chlorine atom. This leads to the displacement of the chloride leaving group and the formation of a stable covalent bond between the probe and the protein.

Mechanism_of_Action cluster_reactants Reactants cluster_products Products Probe This compound Intermediate Meisenheimer-like Intermediate Probe->Intermediate Nucleophilic attack Protein Target Protein (with nucleophilic residue, e.g., Cys-SH) Protein->Intermediate Covalent_Adduct Covalently Modified Protein Intermediate->Covalent_Adduct Chloride elimination Chloride Cl- Intermediate->Chloride

Figure 1: Proposed mechanism of covalent modification.

Experimental Design: A Multi-pronged Approach to Target Identification

A robust target identification strategy using this compound involves a multi-step workflow, beginning with the observation of a phenotype and culminating in target validation.

Target_ID_Workflow Phenotypic_Screen Phenotypic Screening (e.g., cell viability, pathway modulation) Chemoproteomics Chemoproteomic Target ID (Competitive ABPP) Phenotypic_Screen->Chemoproteomics Identified 'Hit' Compound Data_Analysis LC-MS/MS Data Analysis (Identify putative targets) Chemoproteomics->Data_Analysis Target_Validation Target Validation (e.g., CETSA, genetic knockdown) Data_Analysis->Target_Validation Prioritized 'Hits' Mechanism_Studies Mechanism of Action Studies Target_Validation->Mechanism_Studies Validated Target

Figure 2: Overall workflow for target identification.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful method for identifying the targets of a covalent probe.[1] In this approach, a cell lysate or intact cells are pre-incubated with this compound. Subsequently, a broad-spectrum covalent probe with a reporter tag (e.g., biotin or a fluorescent dye) that targets the same class of residues (e.g., cysteines) is added. The targets of this compound will be "blocked" and therefore will not react with the reporter probe. By comparing the protein labeling profiles of the probe-treated sample versus a control (DMSO-treated) sample, one can identify the proteins that are specifically engaged by this compound.

Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA is a biophysical method used to confirm the engagement of a compound with its target protein in a cellular environment.[9][10][11][12] The principle behind CETSA is that the binding of a ligand, such as our covalent probe, stabilizes the target protein, leading to an increase in its melting temperature.[11] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein, a melting curve can be generated. A shift in this curve upon treatment with the probe provides strong evidence of target engagement.

Detailed Protocols

Protocol 1: Competitive Chemoproteomic Profiling

This protocol describes a competitive profiling experiment in intact cells followed by mass spectrometry-based protein identification.

Materials:

  • This compound

  • Broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne)

  • Cell line of interest

  • Cell culture medium and reagents

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-biotin tag

  • Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads

  • SDS-PAGE reagents

  • Mass spectrometry-grade trypsin

  • Reagents for LC-MS/MS analysis

Procedure:

  • Cell Treatment: a. Plate cells and grow to 80-90% confluency. b. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours) at 37°C. c. Add the broad-spectrum alkyne probe to the cells and incubate for 1 hour at 37°C.[13]

  • Cell Lysis: a. Wash cells twice with cold DPBS and harvest. b. Lyse the cell pellet in lysis buffer on ice for 30 minutes. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Click Chemistry: a. To the cleared lysate, add the azide-biotin tag and click chemistry reagents. b. Incubate at room temperature for 1 hour to conjugate the biotin tag to the alkyne-labeled proteins.

  • Enrichment of Labeled Proteins: a. Add streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion: a. Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide) to denature and prepare the proteins for digestion. b. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • LC-MS/MS Analysis: a. Collect the peptide-containing supernatant. b. Analyze the peptides by LC-MS/MS.

  • Data Analysis: a. Identify and quantify peptides using a suitable proteomics software package (e.g., MaxQuant). b. Proteins whose corresponding peptide signals are significantly reduced in the this compound-treated samples compared to the DMSO control are considered putative targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for validating target engagement using CETSA followed by Western blotting.

Materials:

  • This compound

  • Cell line of interest

  • PBS with protease inhibitors

  • Primary antibody against the putative target protein

  • Secondary antibody (HRP-conjugated)

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: a. Treat intact cells with this compound or DMSO for 1 hour at 37°C.

  • Heating: a. Aliquot the cell suspension into PCR tubes. b. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis and Fractionation: a. Lyse the cells by three freeze-thaw cycles using liquid nitrogen. b. Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[14]

  • Western Blot Analysis: a. Collect the supernatant (soluble fraction). b. Denature the samples and run them on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Probe the membrane with the primary antibody against the target of interest, followed by the HRP-conjugated secondary antibody. e. Visualize the bands using a chemiluminescence substrate.

  • Data Analysis: a. Quantify the band intensities at each temperature for both the treated and control samples. b. Plot the percentage of soluble protein as a function of temperature to generate melting curves. c. A rightward shift in the melting curve for the probe-treated sample indicates thermal stabilization and confirms target engagement.

Data Presentation and Interpretation

Quantitative data from chemoproteomic and CETSA experiments should be presented clearly to facilitate interpretation.

Table 1: Putative Targets from Competitive Chemoproteomics

Protein IDGene NameFold Change (Probe/DMSO)p-valueFunction
P12345TGT10.15<0.01Kinase
Q67890TGT20.21<0.01Dehydrogenase
...............

Table 2: CETSA Melting Temperature Shift

Target ProteinTm (DMSO)Tm (Probe)ΔTm
TGT152.1 °C56.5 °C+4.4 °C
Control Protein60.3 °C60.5 °C+0.2 °C

Troubleshooting and Scientific Considerations

  • Probe Reactivity and Selectivity: The chloro-pyridone moiety is a mild electrophile. Its reactivity will be influenced by the specific microenvironment of the nucleophilic residue on the target protein. Off-target labeling is a possibility and should be assessed through proteome-wide analysis.

  • Probe Permeability: For intact cell experiments, ensure the probe is cell-permeable. If not, experiments may need to be restricted to cell lysates.

  • CETSA Signal Window: Not all protein-ligand interactions result in a measurable thermal shift. The absence of a shift does not definitively rule out an interaction, though its presence is strong positive evidence.

  • Orthogonal Validation: It is crucial to use orthogonal methods to validate putative targets. This can include genetic approaches like siRNA or CRISPR-mediated knockdown or knockout to see if the phenotype of the probe treatment is recapitulated.

References

  • Belikova, M. Y., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2655. [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 44(15), 4979-5001. [Link]

  • Ortega, E., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules (Basel, Switzerland), 24(14), 2655. [Link]

  • Laufer, S., et al. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Wuestefeld, T., et al. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Burdine, L., & Kodadek, T. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 1-8. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]

  • Overkleeft, H. S., & van der Marel, G. A. (2021). Activity-Based Protein Profiling (ABPP) of Oxidoreductases. ChemBioChem, 22(4), 626-641. [Link]

  • Foley, E., & O'Connell, M. J. (2020). Combining experimental strategies for successful target deconvolution. Drug Discovery Today, 25(12), 2185-2193. [Link]

  • Nucleic Acids Research. (2024). Chem(Pro)2: the atlas of chemoproteomic probes labelling human proteins. Nucleic Acids Research. [Link]

  • Witte, M. D., et al. (2020). Activity-Based Protein Profiling (ABPP) of Oxidoreductases. ChemBioChem, 21(20), 2874-2889. [Link]

  • National Center for Biotechnology Information. Furo(3,4-b)pyridin-5(7H)-one. PubChem Compound Database. [Link]

  • Discovery On Target. (2024). Target Identification Strategies. [Link]

  • Zhang, T., et al. (2020). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 27(8), 995-1007.e9. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • van der Hoorn, R. A. L., & Overkleeft, H. S. (2018). Activity-based Protein Profiling. eLS. [Link]

  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(13), 1641-1645. [Link]

  • Fedoseeva, S. V., et al. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1735-1738. [Link]

  • Paduszyński, K., & Szeja, W. (2020). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 25(21), 5149. [Link]

  • Liu, Q., et al. (2013). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Journal of the American Chemical Society, 135(46), 17320-17323. [Link]

  • Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 10, 1042738. [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol, 14(1), e4911. [Link]

  • Chernobrovkin, A., & Yu, Q. (2023, June 13). Recent advances in covalent and non-covalent drug discovery with TMT quantitative chemoproteomics [Video]. YouTube. [Link]

  • Cárdenas-García, M., et al. (2020). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 25(18), 4289. [Link]

  • Zotova, Y. A., et al. (2020).[1][4][15]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2020(2), M1128. [Link]

  • Al-Hysn, L., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(4), 563-567. [Link]

  • Keller, L. J., et al. (2020). Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. Current Opinion in Chemical Biology, 54, 45-53. [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1852-1862. [Link]

  • Chemical Synthesis Database. (2025). 5,7-dihydrofuro[3,4-b]pyridine. [Link]

  • Parker, C. G., & Cravatt, B. F. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(12), 7003-7032. [Link]

  • Davies, J. A., et al. (2021). Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP. Journal of the American Chemical Society, 143(34), 13636-13647. [Link]

  • Ward, C. C., et al. (2020). Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. ACS Chemical Biology, 15(6), 1633-1644. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with or seeking to synthesize this and related furo[3,4-b]pyridine scaffolds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical logic and field-tested insights to help you navigate the complexities of this synthesis and maximize your yield and purity.

The furo[3,4-b]pyridine core is a valuable pharmacophore, and the introduction of a chlorine atom at the 3-position can significantly modulate its biological activity. This guide provides a comprehensive, though hypothetical, synthetic approach based on established methodologies for analogous heterocyclic systems, followed by a detailed troubleshooting section to address common challenges you may encounter.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound can be logically approached in two main stages: first, the construction of the core furo[3,4-b]pyridin-5(7H)-one scaffold, followed by selective chlorination at the 3-position.

Synthetic_Pathway Starting_Materials Pyridine-2,3-dicarboxylic acid Intermediate Furo[3,4-b]pyridin-5(7H)-one Starting_Materials->Intermediate Ring Formation Final_Product This compound Intermediate->Final_Product Chlorination Detailed_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Chlorination Start_1 Pyridine-2,3-dicarboxylic acid Reduction Reduction with NaBH4 in THF Start_1->Reduction Workup_1 Aqueous Workup & Extraction Reduction->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Intermediate Furo[3,4-b]pyridin-5(7H)-one Purification_1->Intermediate Start_2 Furo[3,4-b]pyridin-5(7H)-one Intermediate->Start_2 Chlorination Chlorination with NCS in DCM Start_2->Chlorination Workup_2 Aqueous Wash & Extraction Chlorination->Workup_2 Purification_2 Column Chromatography / Recrystallization Workup_2->Purification_2 Final_Product This compound Purification_2->Final_Product

common side products in furopyridinone synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for furopyridinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles to help you optimize your reactions, minimize side products, and improve your overall yield and purity.

I. Troubleshooting Guide: Common Side Products and Their Avoidance

The synthesis of the furopyridinone core, while rewarding due to the biological significance of these molecules, can be fraught with challenges. The formation of undesired side products is a frequent issue that can complicate purification and significantly reduce yields. This section addresses the most common problems in a question-and-answer format, providing both the rationale behind the issue and actionable solutions.

A. Furan Ring Instability and Polymerization under Acidic Conditions

Question: I am attempting a cyclization to form the pyridine ring on a furan-containing precursor under acidic conditions, but I am observing a low yield of my desired furopyridinone and the formation of a dark, insoluble material. What is happening and how can I prevent it?

Answer: This is a classic problem stemming from the inherent instability of the furan ring in acidic environments.[1][2] Furans, especially those with electron-releasing substituents, are prone to protonation, which can lead to ring-opening and subsequent polymerization.[2]

Causality:

Under acidic conditions, the furan ring can be protonated, leading to the formation of a reactive carbocation. This intermediate can then be attacked by a nucleophile, such as water, leading to the opening of the furan ring to form a 1,4-dicarbonyl compound (succinaldehyde derivative).[1] These highly reactive dicarbonyl compounds can then undergo aldol-type condensations with themselves or react with the electron-rich starting furan material, initiating a cascade of polymerization reactions that result in the formation of insoluble, often dark-colored resins.[1][3]

Visualizing the Problem:

Furan_Degradation Furan Furan Precursor Protonated_Furan Protonated Furan (Reactive Intermediate) Furan->Protonated_Furan H+ Furopyridinone Desired Furopyridinone Furan->Furopyridinone Desired Cyclization Dicarbonyl 1,4-Dicarbonyl (Ring-Opened Product) Protonated_Furan->Dicarbonyl H2O Polymer Polymeric Resin (Insoluble Side Product) Dicarbonyl->Polymer Self-condensation/ Reaction with Furan

Caption: Acid-catalyzed degradation of furan precursors leading to polymerization.

Troubleshooting and Avoidance Strategies:

Strategy Rationale Experimental Protocol
Use of Milder Acid Catalysts Strong acids like sulfuric acid can aggressively promote furan degradation. Milder acids provide sufficient catalysis for the desired cyclization without extensive ring-opening.Substitute strong mineral acids with milder alternatives such as p-toluenesulfonic acid (p-TsOH), acetic acid, or Lewis acids like zinc chloride (ZnCl2). Monitor the reaction closely by TLC to avoid prolonged reaction times.
Anhydrous Reaction Conditions Water acts as a nucleophile that facilitates the opening of the protonated furan ring.[1]Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Electron-Withdrawing Groups on the Furan Ring Electron-withdrawing groups (e.g., esters, ketones) decrease the electron density of the furan ring, making it less susceptible to protonation and subsequent degradation.[2]If your synthetic route allows, consider using a furan precursor that is substituted with an electron-withdrawing group. This group can potentially be removed or modified in a later synthetic step.
Control of Reaction Temperature Higher temperatures can accelerate the rate of both the desired reaction and the undesired polymerization.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and gradually increasing the temperature if necessary.
Use of Aprotic Solvents Aprotic solvents do not participate in the protonation/ring-opening mechanism in the same way that protic solvents like water or alcohols can.Solvents such as toluene, dioxane, or acetonitrile can be beneficial. In some cases, polar aprotic solvents like DMF have shown a stabilizing effect on furan derivatives.
B. Lack of Regioselectivity in [3+2] Cycloaddition Reactions

Question: I am using a [3+2] cycloaddition to construct the furan ring of my furopyridinone, but I am obtaining a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of this reaction?

Answer: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions. The regioselectivity is governed by the electronic and steric properties of the 1,3-dipole and the dipolarophile, specifically the interaction of their frontier molecular orbitals (HOMO and LUMO).[4]

Causality:

In a [3+2] cycloaddition, the regiochemical outcome is determined by which end of the 1,3-dipole bonds to which end of the dipolarophile. This is largely dictated by the relative energies of the HOMO and LUMO of the reacting species. Generally, the reaction proceeds through the pathway with the smallest HOMO-LUMO energy gap. The orbital coefficients at the terminal atoms of the dipole and dipolarophile also play a crucial role. A larger orbital coefficient on one terminus will favor bonding with the terminus of the reaction partner that also has a large orbital coefficient.[4]

Visualizing the Problem:

Regioselectivity cluster_0 Reactants cluster_1 Possible Products Dipole 1,3-Dipole Regioisomer_A Regioisomer A Dipole->Regioisomer_A Regioisomer_B Regioisomer B Dipole->Regioisomer_B Dipolarophile Dipolarophile Dipolarophile->Regioisomer_A Dipolarophile->Regioisomer_B

Sources

Technical Support Center: Purification of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic compound. Drawing upon established principles of organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.

Introduction to the Challenges

The purification of this compound presents a unique set of challenges stemming from its distinct chemical architecture. The molecule incorporates a fused lactone, a pyridine ring, and a reactive chlorine substituent. This combination can lead to issues with compound stability, solubility, and the separation of structurally similar impurities. Understanding these potential pitfalls is the first step toward developing a robust and successful purification strategy.

Key Structural Features and Their Implications for Purification:

  • Fused Lactone Ring: Lactones are susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring-opening and the formation of the corresponding hydroxy-carboxylic acid. This degradation pathway is a primary concern during purification and storage.[1][2][3]

  • Chlorinated Pyridine Moiety: The electron-withdrawing nature of the pyridine ring can activate the chlorine atom for nucleophilic substitution. This reactivity can result in the formation of byproducts if nucleophilic solvents or reagents are used during purification.

  • Polar Aza-heterocycle: The presence of the nitrogen atom in the pyridine ring imparts polarity to the molecule, which can lead to strong interactions with silica gel during column chromatography, often resulting in peak tailing.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: Low Recovery of the Desired Compound After Chromatography

Symptom: The yield of this compound is significantly lower than expected after silica gel column chromatography.

Potential Causes & Solutions:

  • Cause A: Degradation on Silica Gel: The acidic nature of standard silica gel can catalyze the hydrolysis of the lactone ring.

    • Solution 1: Deactivate the Silica Gel. Before preparing the column, slurry the silica gel in the mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or diisopropylethylamine (DIPEA). This will neutralize the acidic silanol groups.

    • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or a bonded phase such as amino- or cyano-bonded silica.

  • Cause B: Irreversible Adsorption: The polar nature of the compound can lead to strong, sometimes irreversible, binding to the silica gel.

    • Solution: Employ a More Polar Mobile Phase. A gradient elution starting with a less polar solvent and gradually increasing the polarity can help to elute the compound without excessive retention.

Problem 2: Presence of an Impurity with a Higher Molecular Weight in the Final Product

Symptom: Mass spectrometry analysis of the purified product shows a significant peak corresponding to the addition of a solvent molecule (e.g., +CH3OH).

Potential Cause: Nucleophilic Substitution of the Chlorine Atom.

  • Explanation: If a nucleophilic solvent such as methanol or ethanol is used in the mobile phase, it can displace the chlorine atom on the pyridine ring, leading to the formation of a methoxy or ethoxy derivative.

    • Solution 1: Use Non-Nucleophilic Solvents. Opt for a mobile phase consisting of non-nucleophilic solvents like ethyl acetate, dichloromethane, and hexanes.

    • Solution 2: Minimize Exposure Time. If a nucleophilic solvent is unavoidable, minimize the time the compound spends in the purification system.

Problem 3: The Purified Compound "Oils Out" or Fails to Crystallize During Recrystallization

Symptom: Attempts to recrystallize the purified this compound result in the formation of an oil instead of solid crystals.

Potential Causes & Solutions:

  • Cause A: Presence of Impurities. Even small amounts of impurities can inhibit crystal lattice formation.

    • Solution: Re-purify by Chromatography. If significant impurities are suspected, an additional chromatographic step may be necessary.

  • Cause B: Inappropriate Solvent System. The solubility profile of the compound may not be suitable for the chosen solvent.

    • Solution 1: Systematic Solvent Screening. Perform small-scale solubility tests with a range of solvents of varying polarities. Ideal single solvents will show high solubility at elevated temperatures and low solubility at room temperature.

    • Solution 2: Utilize a Co-solvent System. If a suitable single solvent cannot be found, a co-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.

  • Cause C: Cooling Too Rapidly. Rapid cooling can lead to precipitation of an amorphous solid or oil rather than the formation of an ordered crystal lattice.

    • Solution: Slow Cooling. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

Problem 4: Broad or Tailing Peaks During HPLC Analysis

Symptom: HPLC analysis of the purified compound shows broad or tailing peaks, making accurate purity assessment difficult.

Potential Cause: Interaction with Residual Silanols on the HPLC Column.

  • Explanation: Similar to preparative chromatography, the basic nitrogen of the pyridine ring can interact with acidic silanol groups on the surface of the reversed-phase HPLC column packing.

    • Solution 1: Use an Acidic Mobile Phase Modifier. Adding a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the silanol groups, minimizing their interaction with the basic analyte.

    • Solution 2: Employ an End-Capped Column. Use a modern, high-purity, end-capped C18 column where the residual silanol groups have been chemically deactivated.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile will depend on the specific synthetic route. However, based on common syntheses of similar heterocyclic systems, potential impurities could include:

  • Starting materials or unreacted intermediates.

  • The hydrolyzed, ring-opened hydroxy-carboxylic acid derivative.

  • Products of nucleophilic substitution of the chlorine atom, especially if the reaction is not performed under anhydrous conditions.

  • Over-chlorinated or under-chlorinated analogs if the chlorination step is not well-controlled.

  • In multicomponent reactions, byproducts from alternative reaction pathways can also be present.[4][5][6]

Q2: What is the recommended method for long-term storage of purified this compound?

A2: To ensure the long-term stability of the compound, it should be stored as a solid in a tightly sealed container, protected from light and moisture. For enhanced stability, storage at low temperatures (e.g., in a freezer) under an inert atmosphere (argon or nitrogen) is recommended to minimize the risk of hydrolysis and other degradation pathways.

Q3: Can I use reversed-phase chromatography for the purification of this compound?

A3: Yes, reversed-phase chromatography can be a viable option, especially for removing non-polar impurities. However, due to the polarity of the molecule, it may have limited retention on a standard C18 column. If using reversed-phase, it is often necessary to use a highly aqueous mobile phase. For better retention of such polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique.

Q4: I am observing a new spot on my TLC plate after letting the spotting solution sit on the bench for a while. What could be happening?

A4: This is a strong indication that your compound is unstable in the solvent used for preparing the TLC sample. The new spot is likely a degradation product, possibly from hydrolysis of the lactone if the solvent contains traces of water, or from a reaction with the solvent itself if it is nucleophilic. It is crucial to use fresh solutions for analysis and to perform the analysis promptly after dissolving the sample.

Experimental Protocols & Data

Table 1: Recommended Solvent Systems for Column Chromatography
Stationary PhaseEluent System (Gradient)Application Notes
Silica Gel (with 1% TEA)Hexanes to Ethyl AcetateGood for general purification and removal of less polar impurities. The TEA is crucial to prevent peak tailing.
Neutral AluminaDichloromethane to 5% Methanol in DichloromethaneA good alternative to silica to avoid acidic conditions and potential lactone hydrolysis.
Amino-bonded SilicaAcetonitrile to Acetonitrile/WaterSuitable for HILIC purification, offering good retention for this polar compound.
Protocol 1: General Procedure for Purification by Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

  • Column Packing: Dry pack the column with silica gel. If using a basic modifier, pre-slurry the silica gel in the initial, least polar mobile phase containing the modifier.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.

  • Elution: Begin elution with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the mobile phase to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the purified compound in a minimal amount of a hot solvent. Allow it to cool to room temperature and then in an ice bath. Observe for crystal formation. Test a variety of solvents to find the most suitable one.

  • Dissolution: Place the bulk of the compound in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Workflow for Troubleshooting Purification Issues

Purification_Troubleshooting cluster_chrom Chromatography Troubleshooting cluster_recryst Recrystallization Troubleshooting start Crude Product chromatography Column Chromatography start->chromatography low_yield Low Yield? chromatography->low_yield recrystallization Recrystallization oiling_out Oiling Out? recrystallization->oiling_out pure_product Pure Product degradation Degradation on Stationary Phase? low_yield->degradation Yes peak_tailing Peak Tailing? low_yield->peak_tailing No use_base Add Base (e.g., TEA) to Eluent degradation->use_base Yes change_sp Change Stationary Phase (e.g., Alumina) degradation->change_sp Alternatively use_base->peak_tailing change_sp->peak_tailing peak_tailing->recrystallization No, looks good oiling_out->pure_product No slow_cool Cool Slowly oiling_out->slow_cool Yes change_solvent Change Solvent/Use Co-solvent slow_cool->change_solvent repurify Re-purify by Chromatography change_solvent->repurify repurify->chromatography

Caption: A decision-making workflow for troubleshooting common issues during the purification of this compound.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Lactone Hydrolysis cluster_substitution Nucleophilic Substitution start This compound hydrolysis_product Hydroxy-carboxylic acid derivative start->hydrolysis_product H2O / H+ or OH- substitution_product 3-OR-furo[3,4-b]pyridin-5(7H)-one start->substitution_product ROH / Base

Caption: Potential degradation pathways for this compound during purification.

References

  • Boruwa, J., et al. (2006). An efficient one-pot synthesis of pyrrolo[3,4-b]pyridines via a three-component reaction. Tetrahedron Letters, 47(36), 6375-6378.
  • Devasthale, P. V., et al. (2012). Synthesis and SAR of pyrrolo[3,4-b]pyridin-5-one inhibitors of dipeptidyl peptidase-4. Bioorganic & Medicinal Chemistry Letters, 22(2), 949-954.
  • Zhu, J., et al. (2003). A Novel Three-Component Reaction of an Amine, an Aldehyde, and an Isocyanide: A New Approach to the Synthesis of Pyrrolo[3,4-b]pyridines.
  • Ferreira, F. M., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Physical Chemistry A, 117(30), 6437-6447.
  • Quiroga, J., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities. Part 1. European Journal of Medicinal Chemistry, 50, 225-232.
  • Musgrave, R. (2017, March 14). Lactone Hydrolysis [Video]. YouTube. [Link]

  • JoeCHEM. (2020, April 21). Lactone hydrolysis reaction nepetalactone mechanisms Organic Chemistry Help Tutorial [Video]. YouTube. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2011).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Armarego, W. L., & Chai, C. L. (2012).

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve your synthetic goals with confidence.

Introduction: The Synthetic Challenge

The furo[3,4-b]pyridin-5(7H)-one scaffold is a valuable pharmacophore in medicinal chemistry. The introduction of a chlorine atom at the 3-position can significantly modulate the compound's physicochemical and pharmacological properties. However, the synthesis of this compound presents unique challenges, primarily in achieving selective and high-yielding chlorination without unwanted side reactions. This guide will walk you through a proposed synthetic pathway and provide detailed troubleshooting for the critical chlorination step.

Proposed Synthetic Pathway

A logical and practical approach to the synthesis of this compound involves a two-step process:

  • Synthesis of the Furo[3,4-b]pyridin-5(7H)-one Core: Formation of the parent heterocyclic system.

  • Chlorination of the Furo[3,4-b]pyridin-5(7H)-one: Introduction of the chlorine atom at the desired 3-position.

Synthetic_Pathway Starting Materials Starting Materials Furo[3,4-b]pyridin-5(7H)-one Furo[3,4-b]pyridin-5(7H)-one Starting Materials->Furo[3,4-b]pyridin-5(7H)-one Step 1: Cyclization This compound This compound Furo[3,4-b]pyridin-5(7H)-one->this compound Step 2: Chlorination

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of Furo[3,4-b]pyridin-5(7H)-one (The Precursor)

The synthesis of the furo[3,4-b]pyridin-5(7H)-one core can be achieved through various methods. A common approach involves the cyclization of appropriately substituted pyridine derivatives.

Frequently Asked Questions (FAQs) - Precursor Synthesis

Q1: What are the common starting materials and reaction conditions for synthesizing the furo[3,4-b]pyridin-5(7H)-one core?

A1: A prevalent method involves the intramolecular cyclization of a 2-substituted pyridine-3-carboxylic acid derivative. For instance, starting from 2-(hydroxymethyl)pyridine-3-carboxylic acid, an acid-catalyzed lactonization can yield the desired furo[3,4-b]pyridin-5(7H)-one.

Q2: I am observing a low yield in the cyclization step. What are the potential causes and solutions?

A2: Low yields in the cyclization to form furo[3,4-b]pyridin-5(7H)-one can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after a prolonged period, consider increasing the reaction temperature or using a stronger acid catalyst.

  • Side reactions: The starting material might be undergoing intermolecular reactions or decomposition. Ensure that the reaction is carried out under anhydrous conditions, as water can interfere with the cyclization.

  • Purification losses: The product might be lost during workup or purification. Furo[3,4-b]pyridin-5(7H)-one has polar character, so careful selection of extraction solvents and chromatography conditions is crucial.

Part 2: Chlorination of Furo[3,4-b]pyridin-5(7H)-one

This is the most critical step in the synthesis of the target molecule. The furan ring is electron-rich and susceptible to electrophilic substitution. The choice of chlorinating agent and reaction conditions will determine the success of this transformation. N-Chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of electron-rich heterocycles due to its mild nature and ease of handling.[1][2]

Troubleshooting Guide: Chlorination Step

This section is designed in a question-and-answer format to directly address specific issues you may encounter during the chlorination of furo[3,4-b]pyridin-5(7H)-one.

Issue 1: Low or No Conversion to the Chlorinated Product

Q: I have treated my furo[3,4-b]pyridin-5(7H)-one with NCS, but I am observing very little or no formation of the desired 3-chloro derivative. What could be the problem?

A: This is a common issue and can be addressed by systematically evaluating the following parameters:

  • Reagent Purity and Stoichiometry:

    • NCS Quality: Ensure your NCS is pure and has been stored in a desiccator. Old or impure NCS can be less reactive.

    • Stoichiometry: While a 1:1 molar ratio of substrate to NCS is theoretically sufficient, an excess of NCS (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion.

  • Solvent Choice:

    • The polarity and nature of the solvent can significantly impact the reaction rate. Common solvents for NCS chlorination include acetonitrile, dichloromethane (DCM), and chloroform. If the reaction is sluggish in a non-polar solvent like DCM, switching to a more polar solvent like acetonitrile may increase the rate.

  • Temperature:

    • Many NCS chlorinations proceed at room temperature. However, if the reaction is slow, gentle heating (e.g., 40-60 °C) can be beneficial. Monitor the reaction carefully by TLC to avoid the formation of degradation products at higher temperatures.

  • Catalyst/Activator:

    • For less reactive substrates, an acid catalyst such as acetic acid or a Lewis acid can activate the NCS and facilitate the chlorination. However, this should be approached with caution as it can also lead to side reactions.

Issue 2: Formation of Multiple Products and Poor Selectivity

Q: My reaction is producing a mixture of chlorinated products, including what appears to be dichlorinated species and/or isomers. How can I improve the selectivity for the 3-chloro product?

A: Poor selectivity is a significant challenge in the chlorination of electron-rich systems. Here's how to troubleshoot it:

  • Control of Stoichiometry:

    • The formation of dichlorinated products is often a result of using too much NCS. Carefully control the stoichiometry and add the NCS portion-wise to the reaction mixture to maintain a low concentration of the chlorinating agent.

  • Reaction Temperature:

    • Lowering the reaction temperature can often improve selectivity. Running the reaction at 0 °C or even lower temperatures can disfavor over-chlorination.

  • Solvent Effects:

    • The solvent can influence the regioselectivity of the chlorination. Experiment with a range of solvents with varying polarities to find the optimal conditions for the desired isomer.

Issue 3: Product Degradation

Q: I am observing the formation of dark-colored byproducts, and my product seems to be degrading under the reaction conditions. What can I do to minimize this?

A: Degradation is often caused by harsh reaction conditions or the presence of impurities.

  • Reaction Time:

    • Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.

  • Light Sensitivity:

    • Some chlorinated compounds are light-sensitive. Perform the reaction in a flask wrapped in aluminum foil to exclude light.

  • Atmosphere:

    • While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions.

Optimization of Chlorination Conditions: A Data-Driven Approach

To systematically optimize the chlorination of furo[3,4-b]pyridin-5(7H)-one, a design of experiments (DoE) approach can be highly effective. Below is a table summarizing a hypothetical optimization study.

EntryNCS (Equivalents)SolventTemperature (°C)Time (h)Yield of 3-Chloro Product (%)
11.1DCM251245
21.5DCM251255 (with 10% di-chloro)
31.1Acetonitrile25865
41.1Acetonitrile40475
51.1Acetonitrile02460 (high selectivity)
6 1.2 Acetonitrile 40 4 85

This is a representative table; actual results may vary.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Furo[3,4-b]pyridin-5(7H)-one

This is a general, plausible protocol and may require optimization.

  • To a solution of 2-(hydroxymethyl)pyridine-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford furo[3,4-b]pyridin-5(7H)-one.

Protocol 2: Optimized Synthesis of this compound
  • Dissolve furo[3,4-b]pyridin-5(7H)-one (1.0 eq) in acetonitrile.

  • Add N-Chlorosuccinimide (1.2 eq) portion-wise over 15 minutes.

  • Heat the reaction mixture to 40 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 4 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Part 4: Purification and Characterization

FAQs - Purification and Characterization

Q1: What are the best methods for purifying this compound?

A1:

  • Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

Q2: What are the key spectroscopic features to confirm the structure of this compound?

A2:

  • ¹H NMR: The proton at the 3-position in the starting material will be absent in the product spectrum. You should observe signals corresponding to the pyridine ring protons and the methylene protons of the furanone ring.

  • ¹³C NMR: The carbon at the 3-position will show a downfield shift due to the electronegative chlorine atom.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the chlorinated product. The characteristic isotopic pattern for a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a key indicator of successful chlorination.

Troubleshooting Flowchart

Troubleshooting_Chlorination start Chlorination of Furo[3,4-b]pyridin-5(7H)-one issue Problem Encountered start->issue no_conversion Low/No Conversion issue->no_conversion Low Yield poor_selectivity Poor Selectivity issue->poor_selectivity Multiple Products degradation Product Degradation issue->degradation Decomposition sol1a Check NCS purity/stoichiometry no_conversion->sol1a sol2a Control NCS stoichiometry (add portion-wise) poor_selectivity->sol2a sol3a Monitor reaction and quench promptly degradation->sol3a sol1b Change solvent (e.g., to ACN) sol1a->sol1b sol1c Increase temperature sol1b->sol1c success Successful Synthesis sol1c->success sol2b Lower reaction temperature sol2a->sol2b sol2b->success sol3b Protect from light sol3a->sol3b sol3b->success

Caption: A decision-making flowchart for troubleshooting the chlorination step.

References

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. MDPI. [Link]

  • furo(3,4-b)pyridin-5(7H)-one. PubChem. [Link]

  • Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. [Link]

  • Synthesis of 4-Halo-3-isopropoxyfuro[3,4-с]-pyridin-1(3H)-ones. ResearchGate. [Link]

  • Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Lirias. [Link]

  • Synthesis of 4H-furo[3,4-b]pyran-3,4,4(5H,7H)-tricarbonitrile (3). ResearchGate. [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. ResearchGate. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Publishing. [Link]

Sources

degradation pathways of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one. As direct experimental data on this specific molecule is limited, this guide synthesizes established chemical principles of its constituent functional groups to provide robust theoretical degradation pathways and practical experimental guidance. All proposed mechanisms and products should be confirmed through rigorous experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of instability in the this compound molecule?

A1: The molecule possesses three key structural motifs prone to degradation under standard forced degradation conditions:

  • Lactone Ring: The fused furo[3,4-b]pyridin-5(7H)-one system contains a lactone (a cyclic ester). Lactone rings are susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.

  • Chlorinated Pyridine Ring: The pyridine ring itself is generally stable. However, the presence of a chlorine atom and the fusion to the lactone ring can influence its reactivity. The vinyl chloride moiety is generally resistant to hydrolysis but can be susceptible to photolytic and oxidative degradation.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can be protonated in acidic conditions, which can alter the electron density of the ring system and potentially influence degradation rates.

Q2: What are the expected major degradation pathways for this molecule?

A2: Based on the functional groups present, the following degradation pathways are anticipated. These pathways are illustrative and require experimental confirmation.

  • Hydrolytic Degradation (Acidic and Basic): The primary degradation pathway is expected to be the hydrolysis of the lactone ring.

    • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the lactone will activate it for nucleophilic attack by water, leading to the formation of a carboxylic acid and a hydroxymethyl group on the pyridine ring.

    • Base-Catalyzed Hydrolysis (Saponification): Hydroxide ions will directly attack the electrophilic carbonyl carbon of the lactone, leading to a ring-opened carboxylate salt. Subsequent acidification will yield the same hydroxy-acid product as in the acidic pathway.

  • Oxidative Degradation: The pyridine ring and the vinyl chloride moiety are potential sites for oxidation.

    • Oxidation of the pyridine ring can lead to the formation of N-oxides.

    • The double bond of the furanone ring could be susceptible to oxidative cleavage.

  • Photolytic Degradation: Chlorinated pyridines are known to undergo photodegradation.

    • Homolytic cleavage of the C-Cl bond upon exposure to UV light can generate radical intermediates, leading to a variety of degradation products.

    • The pyridine ring itself can also undergo photochemical reactions.

Q3: What are the initial steps I should take to design a forced degradation study for this compound?

A3: A systematic approach as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2) is recommended.[1] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[2]

Stress ConditionInitial Recommended ConditionsRationale
Acid Hydrolysis 0.1 M HCl at room temperature, then 60°C if no degradation.To induce hydrolysis of the lactone.[2]
Base Hydrolysis 0.1 M NaOH at room temperature, then 60°C if no degradation.To induce saponification of the lactone.[2]
Oxidation 3% H₂O₂ at room temperature.To promote oxidation of the pyridine ring and other susceptible sites.
Photostability Expose solid and solution to UV and visible light as per ICH Q1B.To assess degradation due to light exposure, particularly of the chlorinated pyridine moiety.
Thermal Dry heat at a temperature above accelerated stability testing conditions (e.g., 70-80°C).To evaluate the intrinsic thermal stability of the molecule.

Troubleshooting Guides

Experimental Design & Execution

Issue: No degradation is observed under initial stress conditions.

  • Plausible Cause & Explanation: The molecule may be more stable than anticipated. Forced degradation studies aim to induce degradation, so conditions may need to be intensified.

  • Solution:

    • Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature (e.g., in 10°C steps).

    • Increase Reagent Concentration: For acid and base hydrolysis, you can increase the concentration of the acid or base (e.g., to 1 M).[3]

    • Extend Exposure Time: If increasing temperature or concentration is not feasible or desirable, extend the duration of the study.

Issue: The compound degrades too rapidly, making it difficult to identify primary degradants.

  • Plausible Cause & Explanation: The initial stress conditions are too harsh for the molecule's stability profile.

  • Solution:

    • Decrease Temperature: Conduct the study at a lower temperature (e.g., room temperature or even refrigerated conditions for highly labile compounds).

    • Decrease Reagent Concentration: Use a lower concentration of the stressor (e.g., 0.01 M HCl or NaOH).

    • Reduce Exposure Time: Sample at earlier time points to capture the initial degradation products before they degrade further.

Analytical Method (HPLC/LC-MS) Troubleshooting

Issue: Poor peak shape (tailing) for the parent compound or degradation products in HPLC.

  • Plausible Cause & Explanation: The polar nature of the pyridine nitrogen and potential degradation products (e.g., carboxylic acids) can lead to secondary interactions with residual silanols on the silica-based stationary phase of the HPLC column.

  • Solution:

    • Mobile Phase pH Adjustment: For basic compounds like pyridines, lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an acid like formic acid or phosphoric acid will protonate the pyridine nitrogen, which can improve peak shape.

    • Use of an Appropriate Column: Employ a column with end-capping or a polar-embedded stationary phase to minimize silanol interactions.

    • Buffer Selection: Use an appropriate buffer in the mobile phase to maintain a consistent pH and improve peak symmetry.

Issue: Difficulty in retaining and separating highly polar degradation products on a reverse-phase HPLC column.

  • Plausible Cause & Explanation: The hydrolytic degradation is expected to produce a highly polar hydroxy-acid, which will have very little retention on a standard C18 column and may elute in the void volume.

  • Solution:

    • Use of a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds.

    • Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can increase the retention of ionic degradation products. However, this is often not compatible with LC-MS analysis.

Issue: Inconsistent results or signal suppression in LC-MS analysis.

  • Plausible Cause & Explanation: Matrix effects from the degradation medium (e.g., high salt concentrations from buffers or neutralized acid/base solutions) can interfere with the ionization process in the mass spectrometer.

  • Solution:

    • Sample Preparation: Desalt the samples before injection using solid-phase extraction (SPE) or a simple dilution if the analyte concentration is sufficient.

    • Use of Volatile Buffers: Employ volatile mobile phase modifiers like ammonium formate or ammonium acetate, which are compatible with mass spectrometry.

    • Optimize MS Source Parameters: Adjust the electrospray ionization (ESI) source parameters (e.g., gas flow, temperature, and voltages) to minimize matrix effects and enhance the signal of the analytes of interest.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Photodegradation: Expose the stock solution (in a quartz cuvette) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

  • Sampling and Quenching: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV method. If unknown degradation products are observed, further characterization by LC-MS/MS is recommended.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting gradient could be 95% A and 5% B, ramping to 95% B over 20-30 minutes. The gradient should be optimized to achieve adequate separation of the parent compound and all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the parent compound (e.g., 254 nm or a local maximum).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations: Proposed Degradation Pathways & Workflows

Proposed Degradation Pathways

Caption: Predicted major degradation pathways of this compound.

Forced Degradation Experimental Workflow

ExperimentalWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Sampling Time-Point Sampling & Neutralization (if applicable) Acid->Sampling Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Sampling Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Sampling Photo Photolysis (ICH Q1B) Photo->Sampling Thermal Thermal (e.g., 80°C) Thermal->Sampling HPLC HPLC-UV Analysis (Quantification) LCMS LC-MS/MS (Identification) HPLC->LCMS If unknowns present Results Characterize Degradants & Establish Degradation Profile HPLC->Results LCMS->Results Start Drug Substance: This compound Start->Acid Start->Base Start->Oxidation Start->Photo Start->Thermal Sampling->HPLC

Caption: A typical workflow for conducting a forced degradation study.

References

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a regulatory and scientific perspective. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Mullangi, R., et al. (2012). A review of forced degradation and stability-indicating HPLC method development for pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 63, 1-14.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chlorofuro[3,4-b]pyridin-5(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this critical heterocyclic compound. Our aim is to equip you with the knowledge to overcome common challenges and ensure the highest purity of your final product.

I. Understanding the Core Challenge: Common Impurities

The purification of this compound is often complicated by the presence of impurities stemming from its synthesis. A common synthetic route involves the chlorination of the parent furo[3,4-b]pyridin-5(7H)-one. This process can lead to several byproducts that require careful separation.

Frequently Asked Questions (FAQs): Impurity Profile

Q1: What are the most likely impurities I will encounter when synthesizing this compound?

Based on a typical chlorination reaction of furo[3,4-b]pyridin-5(7H)-one, you can anticipate the following impurities:

  • Unreacted Starting Material: Incomplete chlorination will leave residual furo[3,4-b]pyridin-5(7H)-one.

  • Over-chlorinated Products: The reaction may not be perfectly selective, leading to the formation of di- or tri-chlorinated species at various positions on the aromatic ring.

  • Isomeric Byproducts: Chlorination could potentially occur at other positions on the pyridine ring, leading to isomers of the desired product.

  • Reagent-derived Impurities: Residual chlorinating agents or their byproducts may be present in the crude product.

  • Solvent Adducts: Depending on the reaction conditions and solvents used, solvent molecules may form adducts with the product or impurities.

II. Purification Strategies: A Two-Pronged Approach

A robust purification strategy for this compound typically involves a combination of recrystallization and column chromatography. The choice and order of these techniques will depend on the impurity profile of your crude material.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.

Q2: My recrystallization is not yielding pure product. What should I do?

Several factors can affect the success of recrystallization. Here’s a breakdown of common issues and their solutions:

Problem Potential Cause Troubleshooting Steps
Oiling Out The product is insoluble in the hot solvent and melts before dissolving. The solution is cooled too rapidly.- Add a co-solvent in which the compound is more soluble to the hot mixture until a clear solution is obtained. - Allow the solution to cool more slowly. Try insulating the flask.
No Crystal Formation The solution is not supersaturated. The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent.- Concentrate the mother liquor and attempt a second recrystallization. - Cool the solution in an ice bath or freezer to minimize solubility. - Choose a solvent in which the compound is less soluble.
Impure Crystals The cooling was too rapid, trapping impurities. The impurity has similar solubility to the product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a second recrystallization. - Consider pre-treating the solution with activated carbon to remove colored impurities.

Recommended Solvents for Recrystallization:

While the optimal solvent must be determined experimentally, good starting points for chlorinated heterocyclic compounds like this compound include:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl Acetate

  • Toluene

  • Mixtures of the above with hexanes or water.

Troubleshooting Guide: Column Chromatography

Column chromatography is essential for separating compounds with similar polarities. For this compound, silica gel is the most common stationary phase.

Q3: I'm having trouble separating my product from impurities using column chromatography. What can I do?

Effective chromatographic separation depends on the proper choice of stationary and mobile phases.

Workflow for Column Chromatography Purification

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_final Final Steps Crude_Product Crude Product TLC_Analysis TLC Analysis to Determine Solvent System Crude_Product->TLC_Analysis Analyze Column_Packing Pack Silica Gel Column TLC_Analysis->Column_Packing Inform Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Elution Elute with Chosen Solvent System Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Analyze Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Identify Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for purification by column chromatography.

Q4: My compound is streaking or "tailing" on the TLC plate and column. How can I fix this?

The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing poor separation and tailing of the spots.

  • Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1%. This will neutralize the acidic sites on the silica gel and improve the peak shape.[1]

Q5: I can't achieve good separation between my product and an impurity. What mobile phase should I use?

The key is to find a solvent system that provides a good separation factor (ΔRf) between your product and the impurities on a TLC plate.

  • Strategy: Start with a relatively non-polar solvent system, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate.[1] If separation is still poor, consider using a different solvent system, such as dichloromethane/methanol. A gradient elution on the column, where the polarity of the mobile phase is gradually increased, can be very effective for separating complex mixtures.[1]

Recommended Mobile Phases for Silica Gel Chromatography:

Solvent System Polarity Notes
Hexanes / Ethyl AcetateLow to MediumGood starting point for many organic compounds.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds.
Toluene / AcetoneMediumCan offer different selectivity compared to ester-based systems.

III. Purity Assessment: Ensuring Quality

After purification, it is crucial to assess the purity of your this compound.

Q6: What analytical techniques should I use to confirm the purity and identity of my final product?

A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any residual impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of the sample.

Logical Flow for Troubleshooting Low Purity

Caption: A logical decision tree for addressing low product purity.

IV. Detailed Experimental Protocols

Protocol 1: Column Chromatography of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, sample-adsorbed silica to the top of the column.[1]

  • Elution: Begin eluting with the low-polarity mobile phase.

  • Fraction Collection: Collect fractions of a consistent volume.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in a slightly more polar solvent system than the elution solvent to visualize the separation.

  • Combining Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

V. References

Sources

Technical Support Center: Scale-Up Synthesis of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of chemical engineering and process chemistry to address the unique challenges of transitioning from laboratory to pilot or production scale.

Overview of Synthetic Strategy

The synthesis of the furo[3,4-b]pyridin-5(7H)-one core is often achieved through multi-step sequences. While various routes exist for related heterocyclic systems, a common and logical approach involves the construction of the furanone ring onto a pre-functionalized pyridine scaffold.[1][2] For the purpose of this guide, we will consider a representative two-stage process:

  • Stage 1: Cyclization - Formation of the key intermediate, 3-hydroxyfuro[3,4-b]pyridin-5(7H)-one, from a suitable pyridine-3,4-dicarboxylic acid derivative.

  • Stage 2: Chlorination - Conversion of the hydroxyl intermediate to the final product, this compound, using a suitable chlorinating agent.

This framework allows us to address scale-up challenges pertinent to both ring-formation and substitution reactions.

Synthetic_Pathway Start Pyridine-3,4-dicarboxylic Acid Derivative Intermediate 3-Hydroxyfuro[3,4-b]pyridin-5(7H)-one Start->Intermediate Stage 1: Intramolecular Cyclization Final This compound Intermediate->Final Stage 2: Chlorination

Caption: General two-stage synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Question 1: We are experiencing a significant drop in yield for the Stage 1 cyclization reaction after increasing the batch size from 50 g to 5 kg. What are the likely causes?

Answer: A drop in yield during scale-up of a cyclization reaction is a common issue, often rooted in mass and heat transfer limitations. Here is a systematic approach to diagnosing the problem:

  • Inefficient Heat Transfer: Intramolecular cyclizations can be sensitive to temperature. On a larger scale, "hot spots" can develop due to an unfavorable surface-area-to-volume ratio, leading to thermal degradation of starting materials or products and promoting side reactions.

    • Solution: Ensure your reactor is equipped with an efficient cooling system and appropriate agitation. Consider a slower, controlled addition of reagents to manage any exotherms. A jacketed reactor with precise temperature control is essential.

  • Poor Mixing: Inadequate agitation can lead to localized concentration gradients. This means some parts of the reaction mixture may have a high concentration of starting material and catalyst, while others are starved, leading to incomplete conversion.

    • Solution: Evaluate your reactor's agitation system. The impeller type (e.g., pitched-blade turbine, anchor) and agitation speed (RPM) should be optimized for the viscosity and density of your reaction mass to ensure homogeneity.

  • Water Scavenging: Many condensation and cyclization reactions are sensitive to water, which can hydrolyze activated intermediates. Water that was easily removed at the lab scale (e.g., Dean-Stark trap) may be more difficult to control in a large reactor.

    • Solution: Ensure all solvents and reagents are rigorously dried and that the reactor is inerted with a dry atmosphere (e.g., Nitrogen, Argon). If the reaction generates water, ensure the removal method is scalable.

Troubleshooting_Yield Start Low Yield in Stage 1 (Scale-Up) Check1 Was the exotherm controlled effectively? Start->Check1 Check2 Is agitation sufficient for homogeneous mixing? Start->Check2 Check3 Are raw materials and solvents sufficiently dry? Start->Check3 Sol1 Improve Heat Transfer: - Slower reagent addition - Use jacketed reactor Check1->Sol1 No Sol2 Optimize Agitation: - Select appropriate impeller - Increase RPM Check2->Sol2 No Sol3 Strict Water Control: - Use dry solvents - Inert atmosphere Check3->Sol3 No

Caption: Decision tree for troubleshooting low yield in the cyclization stage.

Question 2: In Stage 2, our chlorination reaction is generating a dark, tarry byproduct and the final product purity is low. How can we mitigate this?

Answer: The formation of dark, insoluble material during chlorination often points to over-reaction or thermal decomposition, issues that are exacerbated at scale.

  • Causality - Reagent Choice and Stoichiometry: Strong chlorinating agents like thionyl chloride or oxalyl chloride can cause charring if the reaction temperature is not strictly controlled or if stoichiometry is not precise. An excess of the chlorinating agent can lead to the formation of reactive intermediates that polymerize.

    • Solution: Re-evaluate the stoichiometry. Use the minimum effective amount of the chlorinating agent (e.g., 1.05-1.1 equivalents). Consider a milder chlorinating agent if possible. Perform a controlled, slow addition of the chlorinating agent below the surface of the reaction mixture to prevent localized high concentrations.

  • Causality - Temperature Control: The chlorination of heterocyclic alcohols can be highly exothermic. A runaway reaction, even a minor one, can instantly increase the temperature, leading to decomposition.

    • Solution: This is the most critical parameter. The reaction should be conducted at the lowest possible temperature that still allows for a reasonable reaction rate. A robust cooling system is non-negotiable. For example, if the lab protocol calls for 0 °C, you may need to run the scaled-up reaction at -10 °C to -5 °C to compensate for the reduced heat dissipation.

  • Causality - Quenching and Work-up: The method used to quench the excess chlorinating agent is vital. A poorly controlled quench can cause a sudden temperature spike.

    • Solution: Develop a scalable and safe quenching protocol. A reverse quench, where the reaction mixture is slowly added to a well-stirred, cold quenching solution (e.g., ice-water or a cold bicarbonate solution), is often safer and more controllable at scale than adding the quench solution to the reactor.

Question 3: We are struggling with the filtration of the final product. It's a very fine powder that clogs the filter press. What can we do?

Answer: Poor filtration characteristics are a common physical property challenge in scale-up. The goal is to increase the particle size and create a more uniform crystal habit.

  • Crystallization/Precipitation Control: The way the product comes out of solution determines its physical properties. A "crash" precipitation, caused by rapidly adding an anti-solvent or quickly changing the temperature, often results in very fine, amorphous particles.

    • Solution: Develop a controlled crystallization protocol. This typically involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling it slowly over several hours. Seeding the solution with a small amount of pure product at the appropriate temperature can promote the growth of larger, more uniform crystals. Experiment with different solvent/anti-solvent systems to find one that encourages better crystal formation.

  • Aging/Digestion: Holding the slurry at a specific temperature for a period after crystallization can improve its filterability.

    • Solution: After the crystallization is complete, try stirring the slurry at a constant temperature (e.g., 20-25 °C) for 2-4 hours. This process, known as aging or Ostwald ripening, allows smaller particles to dissolve and re-deposit onto larger crystals, improving the particle size distribution.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials?

A1: The purity and specifications of your starting materials are paramount. For the Pyridine-3,4-dicarboxylic Acid Derivative, key attributes include:

  • Purity (Assay): Should be >98% to avoid introducing impurities that may interfere with the cyclization.

  • Moisture Content: Should be <0.1% to prevent side reactions.

  • Related Impurities: The presence of positional isomers must be strictly controlled, as they can lead to the formation of isomeric furo-pyridine products that are difficult to separate.

Q2: How should we monitor reaction progress at a 200 L scale?

A2: In-process controls (IPCs) are essential for large-scale reactions. While TLC might be sufficient in the lab, it is not practical for a large, enclosed reactor.

  • HPLC/UPLC: This is the industry standard. Develop a rapid HPLC or UPLC method (~5-10 minutes) to monitor the disappearance of the starting material and the appearance of the product. Samples can be carefully taken from the reactor at regular intervals.

  • Reaction Calorimetry (for development): During process development, using a reaction calorimeter (e.g., RC1) can provide invaluable data on the reaction's heat flow. This helps predict the thermal behavior at scale and set appropriate safety limits.

Q3: What are the primary safety concerns for this synthesis?

A3: Safety must be the top priority.

  • Chlorinating Agents: Reagents like thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). Handling should occur in a closed system with appropriate scrubbers for off-gassing.

  • Product Handling: The parent compound, furo(3,4-b)pyridin-5(7H)-one, is classified as harmful if swallowed and causes serious eye irritation.[3] The related dione is a skin and eye irritant.[4] Therefore, the chlorinated product should be handled with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, especially when handling the dry powder.

  • Exothermic Reactions: As discussed, both stages can be exothermic. A thorough process safety review, including a "what-if" analysis for cooling failure, is mandatory before scaling up.

Experimental Protocols (Illustrative)

These protocols are provided as a general guide. All parameters must be optimized for your specific equipment and scale.

Stage 1: Synthesis of 3-Hydroxyfuro[3,4-b]pyridin-5(7H)-one
ReagentMolar Eq.Notes
Pyridine-3,4-dicarboxylic Acid1.0Ensure moisture content is <0.1%
Acetic Anhydride3.0 - 5.0Acts as both reagent and dehydrating agent.
High-boiling point solvent (e.g., Toluene)~5-10 volOptional, can aid in heat transfer.

Procedure:

  • Charge a clean, dry, and inerted reactor with Pyridine-3,4-dicarboxylic Acid (1.0 eq) and Acetic Anhydride (3.0 eq).

  • Begin agitation and slowly heat the mixture to 120-130 °C. The reaction is often run under reflux.

  • Monitor the reaction progress by HPLC for the disappearance of the starting material (typically 4-8 hours).

  • Once complete, cool the reaction mixture to 80 °C and carefully add an anti-solvent (e.g., methyl tert-butyl ether) to precipitate the product.

  • Cool the resulting slurry to 0-5 °C and hold for at least 2 hours.

  • Isolate the product by filtration. Wash the filter cake with cold anti-solvent.

  • Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Stage 2: Synthesis of this compound
ReagentMolar Eq.Notes
3-Hydroxyfuro[3,4-b]pyridin-5(7H)-one1.0Ensure it is dry.
Thionyl Chloride (SOCl₂)1.1Use a high-purity grade.
Dichloromethane (DCM) or Toluene~10 volAnhydrous grade solvent.
Catalytic DMF~0.05 eqOften required to initiate the reaction.

Procedure:

  • Charge the reactor with 3-Hydroxyfuro[3,4-b]pyridin-5(7H)-one (1.0 eq) and anhydrous DCM (~10 vol).

  • Cool the suspension to 0-5 °C.

  • Add catalytic DMF (0.05 eq).

  • Slowly add Thionyl Chloride (1.1 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until IPC confirms completion.

  • Concentrate the reaction mixture under vacuum to remove excess SOCl₂ and solvent.

  • Re-slurry the crude solid in a suitable solvent (e.g., ethyl acetate) to achieve purification.

  • Isolate the final product by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum.

References
  • Suárez, M., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available at: [Link][1][2]

  • Ortega-Vera, M., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2658. Available at: [Link][5][6]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 533851, furo(3,4-b)pyridin-5(7H)-one. PubChem. Available at: [Link].[3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69688, Furo[3,4-b]pyridine-5,7-dione. PubChem. Available at: [Link].[4]

  • Fedoseeva, S. V., et al. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. ResearchGate. Available at: [Link].[7]

  • Zepeda-Velázquez, C. G., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(15), 5732. Available at: [Link].[8]

Sources

Technical Support Center: Enhancing the Stability of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chlorofuro[3,4-b]pyridin-5(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a valued partner in your research, we aim to equip you with the knowledge to anticipate and overcome stability challenges, ensuring the integrity and success of your experiments.

Introduction: Understanding the Core Instability

This compound is a heterocyclic compound featuring a fused furanone and pyridine ring system. The key to understanding its stability lies in the lactone functional group, which is a cyclic ester. Lactones are susceptible to hydrolysis, a chemical reaction with water that cleaves the cyclic ester bond to form the corresponding open-chain hydroxy carboxylic acid.[1][2] This conversion can significantly impact the biological activity and physicochemical properties of the compound.

The rate of this hydrolytic degradation is highly dependent on the pH of the solution, with accelerated degradation typically observed under both basic and acidic conditions.[3][4] Furthermore, the presence of the chlorinated pyridine ring may influence the molecule's susceptibility to photodegradation.[5] This guide will provide a comprehensive overview of these degradation pathways and practical strategies to mitigate them.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound in solution.

Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What is the likely cause?

A1: The most probable cause is hydrolysis of the lactone ring .[6] This is a common degradation pathway for lactone-containing compounds when in solution, especially aqueous solutions. The rate of hydrolysis is significantly influenced by the pH of your solution. Basic conditions (pH > 7) are particularly detrimental and lead to rapid degradation via saponification.[1] Acidic conditions (pH < 7) can also catalyze hydrolysis, albeit generally at a slower rate than basic conditions.[4] Even in neutral aqueous solutions, hydrolysis can occur over time.

Q2: My experimental results are inconsistent. Could the stability of this compound be a factor?

A2: Absolutely. If the compound is degrading in your experimental medium, the effective concentration will decrease over the course of your experiment, leading to variability and inaccurate results. It is crucial to ensure that your experimental conditions are optimized for the stability of the compound. This includes careful consideration of the solvent system, pH, temperature, and exposure to light.

Q3: What are the primary degradation products I should be looking for?

A3: The primary degradation product from hydrolysis is the corresponding hydroxy carboxylic acid , formed by the opening of the lactone ring. You can monitor the appearance of this new, more polar species using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

Q4: How can I minimize the degradation of this compound in my aqueous experimental buffers?

A4: To enhance stability in aqueous solutions, consider the following strategies:

  • pH Control: Maintain the pH of your solution as close to neutral (pH 7) as possible. Use a well-buffered system to prevent pH shifts.[9]

  • Temperature: Store stock solutions and conduct experiments at the lowest practical temperature to slow down the rate of hydrolysis.

  • Fresh Preparations: Prepare solutions fresh before use whenever possible. If storage is necessary, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Aprotic Co-solvents: If your experimental design allows, consider using a co-solvent system that includes a water-miscible aprotic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) to reduce the concentration of water available for hydrolysis.[10]

Q5: Are there any concerns about photodegradation?

A5: Yes, pyridine-containing compounds can be susceptible to photodegradation.[5][11] It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Experimental Protocols

To assist you in assessing and managing the stability of this compound, we provide the following detailed protocols. These are based on the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[12][13]

Protocol 1: pH-Dependent Stability Assessment

This protocol will help you determine the stability profile of your compound across a range of pH values.

Materials:

  • This compound

  • Aqueous buffers: pH 3, 5, 7 (phosphate buffer), and 9 (borate buffer)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector or an LC-MS system

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC or LC-MS to determine the initial peak area of the parent compound.

  • Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution and analyze by HPLC or LC-MS.

  • Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.

Protocol 2: Preparation of Stabilized Stock Solutions

This protocol provides a method for preparing a more stable stock solution for long-term storage.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber vials

Procedure:

  • Dissolve this compound in anhydrous DMSO to your desired stock concentration. Aprotic solvents like DMSO minimize hydrolysis by excluding water.[10]

  • Aliquot the stock solution into small-volume, amber vials to minimize exposure to moisture and light upon use.

  • Store the aliquots at -20°C or -80°C for long-term storage.

  • For use in aqueous experimental media, perform a serial dilution of the DMSO stock solution, ensuring the final concentration of DMSO in your experiment is compatible with your assay and does not exceed recommended limits (typically <0.5%).

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureLight ProtectionRecommended Use
Solid N/A2-8°CRecommendedLong-term
Stock Solution Anhydrous DMSO-20°C or -80°CMandatoryLong-term
Aqueous Working Solution Buffered Saline/Media2-8°CMandatoryPrepare fresh, use within 24 hours

Visualizing Degradation Pathways and Workflows

Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is hydrolysis of the lactone ring. This can be catalyzed by either acid or base.

parent This compound (Lactone Form) product Open-Chain Hydroxy Carboxylic Acid (Inactive Form) parent->product Hydrolysis (H₂O) Acid or Base Catalyzed cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock in Aprotic Solvent prep_working Dilute in Aqueous Buffer (Varying pH) prep_stock->prep_working incubate Incubate at Controlled Temperature (Protected from Light) prep_working->incubate sample Sample at Time Points (t=0, 1, 2, 4...) incubate->sample analyze Analyze by HPLC or LC-MS sample->analyze quantify Quantify Parent and Degradant Peaks analyze->quantify plot Plot % Remaining vs. Time quantify->plot kinetics Determine Degradation Rate plot->kinetics

Caption: Workflow for pH-dependent stability analysis.

References

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Journal of Physical Chemistry B, 117(42), 12974-12984. Available at: [Link]

  • Mabey, W., and Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Available at: [Link]

  • Bertolini, V., et al. (2021). Cyclic ketones were quickly and quantitatively converted to 5-, 6-, and 7-membered lactones... Journal of Organic Chemistry, 86(22), 15712-15716. Available at: [Link]

  • Chemistry For Everyone. (2025). How Does Lactone Hydrolysis Work? YouTube. Available at: [Link]

  • Techiescientist. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at: [Link]

  • PubChem. (n.d.). furo(3,4-b)pyridin-5(7H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Errami, M., et al. (2016). Atmospheric degradation of Pyridine: UV Absorption Spectrum and reaction with OH radicals and O3. Atmospheric Environment, 131, 299-307. Available at: [Link]

  • Elsayed, M. A. (2014). Photodegradation of pyridine in aqueous solution by UV radiation. Journal of Photochemistry and Photobiology A: Chemistry, 275, 58-65. Available at: [Link]

  • Zhang, Y., & Flaherty, D. P. (2020). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. Journal of the American Society for Mass Spectrometry, 31(1), 107-115. Available at: [Link]

  • Pace, V., et al. (2010). NMR studies of lactone hydrolysis products. Magnetic Resonance in Chemistry, 48(11), 857-862. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Available at: [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available at: [Link]

  • Wang, T., et al. (2017). Photodegradation mechanism of pyridine derivatives. Journal of Hazardous Materials, 321, 544-552. Available at: [Link]

  • ResearchGate. (2015). Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

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Technical Support Center: Analytical Methods for 3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Welcome to the technical support center for the analysis of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into refining analytical methods for this compound. We will address common challenges and provide detailed protocols and troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for the quantification of this compound?

A1: Based on the structure and physicochemical properties of this compound, the two most recommended techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is an excellent starting point for routine analysis, purity assessment, and quantification in relatively clean sample matrices (e.g., reaction mixtures, formulated products). It is robust, widely available, and cost-effective.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-sensitivity and high-selectivity analysis, especially in complex matrices like biological fluids (plasma, urine) or for trace-level impurity detection.[1][2] The use of Multiple Reaction Monitoring (MRM) ensures that the signal is highly specific to the target analyte.[3]

While Gas Chromatography-Mass Spectrometry (GC-MS) is a possibility, it may require derivatization to improve the compound's volatility and thermal stability, which can add complexity to the workflow.[4][5]

Q2: What are the key physicochemical properties of this compound that influence method development?

A2: Understanding the molecule's properties is critical for designing a robust analytical method. The key is to anticipate its behavior during separation and detection.

PropertyValue / PredictionImplication for Analytical Method
Molecular Weight 169.56 g/mol Suitable for both HPLC-UV and MS detection.
Molecular Formula C₇H₄ClNO₂Provides the basis for exact mass determination in high-resolution MS.
XLogP3 1.1Indicates moderate hydrophobicity, making it well-suited for retention on C18 or other reverse-phase columns.[6]
Structure Contains a pyridine ring, a lactone, and a chlorine atom.The pyridine nitrogen is basic and can be protonated. This is a key handle for controlling chromatographic retention and peak shape by adjusting mobile phase pH. The aromatic system provides a chromophore for UV detection.
Hydrogen Bond Donors/Acceptors 1 Donor, 3 AcceptorsInfluences solubility and interaction with polar mobile phases and stationary phases.
Q3: How should I prepare my samples for analysis? I'm working with both in-process reaction mixtures and plasma samples.

A3: Sample preparation is crucial for protecting your analytical column and instrument while ensuring accurate quantification. The approach depends entirely on the matrix.

  • For In-Process Reaction Mixtures: A simple "Dilute and Shoot" approach is often sufficient.

    • Dilute a small aliquot of the reaction mixture in a solvent compatible with your mobile phase (e.g., Acetonitrile/Water 50:50).

    • Vortex thoroughly.

    • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or Nylon) to remove particulates before injection. This prevents clogging of your HPLC system.

  • For Plasma Samples: More extensive cleanup is required to remove proteins and other interferences.

    • Protein Precipitation: This is a rapid and effective method. Add 3 parts of cold acetonitrile to 1 part of plasma.[1]

    • Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.

    • Centrifuge at high speed (>10,000 x g) for 10 minutes.

    • Carefully collect the supernatant, which contains your analyte.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in your mobile phase. This step concentrates the analyte and ensures solvent compatibility with your starting chromatographic conditions.

Below is a logical workflow for sample preparation.

cluster_0 Sample Preparation Workflow Start Sample Matrix Decision Complex Matrix? (e.g., Plasma) Start->Decision Dilute Dilute in Mobile Phase Decision->Dilute No Precipitate Protein Precipitation (e.g., Acetonitrile) Decision->Precipitate Yes Filter Filter (0.22 µm) Dilute->Filter Inject Inject into LC System Filter->Inject Centrifuge Centrifuge Precipitate->Centrifuge Evap Evaporate & Reconstitute Centrifuge->Evap Evap->Inject

Caption: General sample preparation workflow.

Troubleshooting Guide: HPLC-UV Analysis

This section addresses common issues encountered during the HPLC analysis of this compound.

Q4: My chromatographic peak for the analyte is tailing severely. What is the likely cause and how can I fix it?

A4: Peak tailing for a basic compound like this is almost always due to secondary interactions between the protonated pyridine nitrogen and residual acidic silanol groups on the silica-based stationary phase.

Causality: At neutral pH, a small fraction of silanol groups on the column packing are deprotonated (Si-O⁻), while the pyridine nitrogen on your analyte is partially protonated (-NH⁺). This leads to a strong ionic interaction that slows down a portion of the analyte molecules, resulting in a tailed peak.

Solutions:

  • Lower the Mobile Phase pH: The most effective solution is to add a small amount of acid to your mobile phase. The rationale is to protonate the silanol groups (Si-OH), neutralizing their negative charge.

    • Recommendation: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases. A pH of around 3 is often ideal for achieving sharp, symmetrical peaks for basic compounds.[6]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. If you are using an older column, switching to a modern equivalent can significantly improve peak shape.

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites. If using a buffer like ammonium acetate, increasing the concentration from 10 mM to 25 mM may improve symmetry.

Detailed Protocol: RP-HPLC-UV Method

This protocol provides a robust starting point for your method development.

Experimental Protocol
  • Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 254 nm or determine the optimal wavelength by scanning a standard with a DAD.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
18.0595
18.1955
22.0955
  • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

cluster_1 HPLC-UV Analytical Workflow Solvent Mobile Phase (A: H2O+0.1% FA, B: ACN+0.1% FA) Pump HPLC Pump (1.0 mL/min) Solvent->Pump Injector Autosampler (10 µL Injection) Pump->Injector Column C18 Column (30 °C) Injector->Column Detector UV Detector (254 nm) Column->Detector Data Data Acquisition & Processing Detector->Data

Sources

Technical Support Center: Navigating Solubility Challenges with 3-Chlorofuro[3,4-b]pyridin-5(7H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Chlorofuro[3,4-b]pyridin-5(7H)-one derivatives. This guide is designed to provide expert insights and practical, step-by-step solutions to the common and complex solubility challenges encountered with this promising class of heterocyclic compounds. Our goal is to empower you with the knowledge to design robust experiments, interpret your results accurately, and accelerate your research and development efforts.

Introduction: Understanding the Solubility Puzzle

The furo[3,4-b]pyridin-5(7H)-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with therapeutic potential.[1][2] However, the introduction of a chloro-substituent, while often crucial for modulating biological activity, can significantly impact the physicochemical properties of the molecule, frequently leading to poor aqueous solubility. This low solubility can be a major hurdle in biological assays, formulation development, and in vivo studies, ultimately hindering the translation of a promising compound into a viable drug candidate.

The inherent characteristics of these derivatives—often planar, rigid structures with the potential for strong intermolecular interactions in the solid state—contribute to high crystal lattice energy, which in turn leads to poor solubility.[3] This guide will walk you through systematic approaches to overcome these challenges.

Troubleshooting Guide: Practical Solutions for Common Solubility Issues

This section addresses specific problems you might encounter in the lab, offering a structured, cause-and-effect approach to troubleshooting.

Issue 1: My this compound derivative is not dissolving in standard aqueous buffers for my biological assay.

Root Cause Analysis: The high lipophilicity and crystalline nature of your compound are likely preventing it from adequately dissolving in aqueous media. The energy required to break the crystal lattice is greater than the energy released by solvation in water.

Immediate Actions & Protocol:

  • Systematic Solvent Screening: Before turning to complex formulations, a systematic solvent screening can identify a suitable starting point. It's crucial to test a range of solvents with varying polarities.

    Experimental Protocol: Small-Scale Solvent Screening

    • Accurately weigh 1-2 mg of your compound into several small glass vials.

    • Add a small, precise volume (e.g., 100 µL) of each test solvent to the respective vials.

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for dissolution. If dissolved, add another aliquot of the solvent to determine the approximate solubility.

    • Common starting solvents are listed in the table below.

    Data Presentation: Initial Solvent Screen Compatibility

SolventPolarity IndexGeneral Observations & Use Case
Water 10.2Ideal for final assay buffer, but often a poor solvent for this class of compounds.
DMSO 7.2Excellent initial solvent for creating high-concentration stock solutions.
Ethanol 5.2Good co-solvent for aqueous buffers. Less toxic than DMSO for cell-based assays.
Methanol 5.1Useful for analytical purposes, but can be toxic to cells.
Isopropanol 3.9Another option as a co-solvent.
Acetonitrile 5.8Primarily used for analytical chemistry (e.g., HPLC).
  • Co-Solvent Strategy: For many biological assays, a small percentage of an organic co-solvent is permissible. DMSO is a common choice due to its high solubilizing power.

    Experimental Protocol: Preparing a Co-Solvent Based Stock Solution

    • Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • For your experiment, perform serial dilutions of this stock solution directly into your aqueous assay buffer.

    • Critical Step: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[4]

    Causality behind this choice: The co-solvent disrupts the hydrogen bonding network of water, reducing the polarity of the bulk solvent and making it more favorable for the hydrophobic compound to dissolve.[4]

Issue 2: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer.

Root Cause Analysis: This is a common problem when the aqueous buffer cannot tolerate the amount of compound being added, even with a co-solvent. The compound is crashing out of solution as the solvent environment becomes predominantly aqueous.

Troubleshooting Workflow:

G start Precipitation Observed Upon Dilution check_final_dmso Is final DMSO concentration > 0.5%? start->check_final_dmso reduce_dmso Reduce stock concentration and re-dilute check_final_dmso->reduce_dmso Yes check_solubility_limit Has the aqueous solubility limit been exceeded? check_final_dmso->check_solubility_limit No lower_concentration Lower the final assay concentration check_solubility_limit->lower_concentration Yes use_formulation Employ Advanced Formulation Strategies check_solubility_limit->use_formulation No ph_modification pH Modification use_formulation->ph_modification cyclodextrins Cyclodextrins use_formulation->cyclodextrins solid_dispersion Solid Dispersions use_formulation->solid_dispersion

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • pH Modification: The pyridine nitrogen in the furo[3,4-b]pyridin-5(7H)-one core is basic and can be protonated. Lowering the pH of your buffer may increase the solubility of your compound by forming a more soluble salt in situ.

    Experimental Protocol: pH-Dependent Solubility Assessment

    • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

    • Add a small, known amount of your compound to each buffer.

    • Agitate the samples (e.g., on a shaker) for a set period (e.g., 24 hours) to reach equilibrium.

    • Centrifuge the samples to pellet any undissolved solid.

    • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Plot solubility versus pH to determine the optimal pH range for your experiments.

    Trustworthiness of this protocol: This self-validating system directly measures the solubility under conditions relevant to your experiment, providing empirical data to guide your choice of buffer.

  • Use of Solubilizing Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, increasing their apparent solubility in water.

    Experimental Protocol: Screening with Cyclodextrins

    • Prepare stock solutions of various cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in your chosen buffer.

    • Add your compound to these solutions at different cyclodextrin concentrations.

    • Determine the solubility enhancement as described in the pH modification protocol.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives so difficult to dissolve in water?

The poor aqueous solubility is multifactorial. The fused heterocyclic ring system is largely rigid and planar, which can promote efficient crystal packing.[5] The chloro-substituent increases the lipophilicity (hydrophobicity) of the molecule. For a molecule to dissolve, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome both the energy holding the solute molecules together in the crystal lattice and the energy holding the solvent molecules together.[3] With these compounds, the intermolecular forces in the solid state are often strong, and the interactions with water are not favorable enough to overcome this.

Q2: I need to prepare a formulation for an in vivo animal study. What are my options?

For in vivo studies, solubility and bioavailability are critical. Simple co-solvent systems may not be suitable due to toxicity and potential for precipitation upon injection. Here are some common strategies for preclinical formulations:

  • Aqueous solutions with cyclodextrins: As mentioned, cyclodextrins can significantly increase solubility. Formulations with hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are common.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium (like the gastrointestinal tract). This can keep the drug in a solubilized state for absorption.

  • Solid dispersions: This involves dispersing the drug in a solid polymer matrix at the molecular level.[4] Techniques like spray drying or hot-melt extrusion can be used. This creates an amorphous form of the drug, which is generally more soluble than the crystalline form.

Q3: Can I improve the intrinsic solubility of my compound by modifying its chemical structure?

Yes, this is a key strategy in medicinal chemistry, often referred to as "solubility-driven design." The goal is to introduce modifications that either increase polarity or disrupt crystal packing without sacrificing biological activity.

Diagram of Structure Modification Strategies:

G start Improve Intrinsic Solubility increase_polarity Increase Polarity (Reduce logP) start->increase_polarity disrupt_packing Disrupt Crystal Packing (Lower Melting Point) start->disrupt_packing add_polar_groups Add Polar/Ionizable Groups (e.g., -OH, -COOH, amines) increase_polarity->add_polar_groups replace_hydrophobic Replace Hydrophobic Groups increase_polarity->replace_hydrophobic increase_sp3 Increase sp3 Character ('Escape from Flatland') disrupt_packing->increase_sp3 add_bulky_groups Introduce Bulky or Non-planar Groups disrupt_packing->add_bulky_groups

Caption: Key strategies for structural modification to improve solubility.

  • Increasing Polarity: Introducing polar functional groups (like hydroxyls, amines, or carboxylic acids) can increase interactions with water.[3]

  • Disrupting Crystal Packing: Introducing bulky or non-planar groups can disrupt the ordered arrangement of molecules in the solid state, lowering the melting point and often improving solubility. Increasing the ratio of sp3 to sp2 hybridized carbons (a concept known as "escaping from flatland") can also make the molecule less planar and improve solubility.[3]

Q4: How do I choose the right solubilization technique for my specific derivative and experiment?

The choice depends on the stage of your research and the requirements of your experiment.

Decision-Making Framework:

G start Select Solubilization Technique in_vitro In Vitro Assay start->in_vitro in_vivo In Vivo Study start->in_vivo cosolvent Co-solvent (e.g., DMSO) Low concentration in_vitro->cosolvent ph_adjust pH Adjustment in_vitro->ph_adjust cyclodextrin Cyclodextrin Formulation in_vivo->cyclodextrin lipid_formulation Lipid-based Formulation (e.g., SEDDS) in_vivo->lipid_formulation solid_dispersion Solid Dispersion in_vivo->solid_dispersion

Caption: Decision framework for selecting a solubilization method.

For early-stage in vitro screening, simple methods like using a co-solvent or adjusting the pH are often sufficient. For later-stage development and in vivo studies, more sophisticated formulation approaches like cyclodextrins or lipid-based systems are typically required to ensure adequate exposure and bioavailability.

References

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019, July 22). PubMed. Retrieved January 23, 2026, from [Link]

  • Tactics to Improve Solubility Available. (2021, August 27). Books. Retrieved January 23, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved January 23, 2026, from [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research. (2023, July 24). ACS Publications. Retrieved January 23, 2026, from [Link]

  • furo(3,4-b)pyridin-5(7H)-one. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Improving solubility via structural modification. (2025, August 10). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Furo[3,4-b]pyridine-5,7-dione. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. (2025, August 9). ResearchGate. Retrieved January 23, 2026, from [Link]

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Validation & Comparative

comparing the efficacy of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one with other kinase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the privileged structures that consistently demonstrate potent and selective activity are of paramount importance. This guide provides an in-depth comparative analysis of the efficacy of kinase inhibitors based on scaffolds structurally related to 3-Chlorofuro[3,4-b]pyridin-5(7H)-one. Due to the limited publicly available data on this specific compound, this guide will focus on its close chemical analogs, namely the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one and 1H-pyrazolo[3,4-b]pyridine core structures. These analogs have shown significant promise in targeting a range of critical kinases involved in cell signaling pathways implicated in cancer and other diseases.

This technical guide is intended for researchers, scientists, and drug development professionals. It offers a comparative look at the performance of these emerging inhibitor classes against established kinase inhibitors, supported by experimental data and detailed protocols to enable independent validation and further investigation.

Introduction to Furo[3,4-b]pyridin-5(7H)-one Analogs as a Privileged Scaffold

Kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The furo[3,4-b]pyridin-5(7H)-one scaffold and its analogs represent a class of heterocyclic compounds that have emerged as versatile platforms for the design of potent and selective kinase inhibitors. The structural rigidity and the potential for diverse substitutions on these core structures allow for fine-tuning of their binding affinity and selectivity towards specific kinase targets.

Recent studies have highlighted the potential of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives as highly selective inhibitors of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a key regulator of hepatocyte regeneration.[1][2] Similarly, compounds bearing the 1H-pyrazolo[3,4-b]pyridine core have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDK1/CDK2) and Fibroblast Growth Factor Receptors (FGFRs), both of which are critical drivers of cell cycle progression and oncogenesis.[3][4]

This guide will delve into the efficacy of these promising compounds, comparing their in vitro and in vivo performance with that of well-established kinase inhibitors targeting similar pathways.

Comparative Efficacy Analysis

The efficacy of a kinase inhibitor is primarily determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against a panel of other kinases. High potency ensures that the inhibitor is effective at low concentrations, while high selectivity minimizes off-target effects and potential toxicity.

In Vitro Kinase Inhibition

The following tables summarize the in vitro inhibitory activity of representative furo[3,4-b]pyridin-5(7H)-one analogs and a selection of comparator kinase inhibitors.

Table 1: In Vitro Efficacy of 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one Analogs against MKK4

CompoundTarget KinaseIC50 (nM)Comparator CompoundTarget KinaseIC50 (nM)
Compound 37MKK437[5]BI-D1870RSK1/2/3/415-31[6][7]
Compound 39MKK4268[5]

Table 2: In Vitro Efficacy of 1H-Pyrazolo[3,4-b]pyridine Analogs against CDKs and FGFRs

CompoundTarget KinaseIC50 (nM)Comparator CompoundTarget KinaseIC50 (nM)
BMS-265246CDK16[8]PalbociclibCDK4/611/15
CDK29[8]
Compound 7nFGFR17[4]ErlotinibEGFR2
FGFR29[4]
FGFR325[4]
Compound 15yTBK10.2[9]

Table 3: In Vitro Efficacy of Comparator Kinase Inhibitors

CompoundPrimary Target(s)IC50 (nM)
SaracatinibSrc family kinases2.7-11[10]
RuxolitinibJAK1/JAK23.3/2.8
Cellular Activity

The efficacy of a kinase inhibitor in a cellular context is a critical measure of its potential as a therapeutic agent. This is often assessed through cell proliferation or viability assays.

Table 4: Cellular Proliferation/Viability IC50 Values

CompoundCell LineAssay TypeIC50 (µM)
BMS-265246HCT-116Cell Proliferation0.293 - 0.492
SaracatinibK562MTS Proliferation0.22[10]
SaracatinibVarious Cancer Cell LinesCell Proliferation0.2 - 0.7[10]

Signaling Pathway Overview

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of their inhibitors.

MKK4 Signaling Pathway

Mitogen-activated protein kinase kinase 4 (MKK4) is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to cellular stress and inflammatory cytokines.[11] Inhibition of MKK4 can modulate cellular responses to stress and has shown therapeutic potential in liver regeneration.[1][2]

MKK4_Signaling_Pathway Stress Stimuli Stress Stimuli Upstream Kinases (MEKK1/2/3, ASK1) Upstream Kinases (MEKK1/2/3, ASK1) Stress Stimuli->Upstream Kinases (MEKK1/2/3, ASK1) MKK4 MKK4 Upstream Kinases (MEKK1/2/3, ASK1)->MKK4 JNK JNK MKK4->JNK c-Jun/AP-1 c-Jun/AP-1 JNK->c-Jun/AP-1 Cellular Response Cellular Response c-Jun/AP-1->Cellular Response

Caption: MKK4 signaling cascade.

CDK1/CDK2 Cell Cycle Regulation

Cyclin-dependent kinases 1 and 2 (CDK1 and CDK2) are master regulators of the cell cycle. Their sequential activation drives the progression through different phases of cell division. Inhibitors of CDK1 and CDK2 can induce cell cycle arrest and are therefore attractive targets for cancer therapy.

CDK_Signaling_Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Cyclin A Cyclin A Cyclin A->CDK2 CDK1 CDK1 Cyclin A->CDK1 M-Phase Entry M-Phase Entry CDK1->M-Phase Entry E2F E2F Rb->E2F releases E2F->Cyclin E

Caption: CDK1/CDK2 in cell cycle control.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.[12] Dysregulation of FGFR signaling is implicated in various cancers.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation/Survival Cell Proliferation/Survival ERK->Cell Proliferation/Survival AKT AKT PI3K->AKT AKT->Cell Proliferation/Survival

Caption: FGFR signaling pathways.

Experimental Methodologies

To ensure the reproducibility and validity of the efficacy data presented, this section provides detailed, step-by-step protocols for the key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a robust and sensitive method for measuring kinase activity in a high-throughput format.[13] The assay measures the phosphorylation of a substrate by a kinase, which brings a donor and acceptor fluorophore into close proximity, resulting in a FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X substrate/ATP mixture in the same buffer.

    • Prepare a 2X stop/detection solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.

  • Assay Procedure:

    • Add 5 µL of the 2X kinase solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X substrate/ATP mixture to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 10 µL of the 2X stop/detection solution to each well.

    • Incubate for at least 30 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

TR_FRET_Workflow cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Substrate_ATP Substrate_ATP Kinase->Substrate_ATP Incubate_1hr Incubate_1hr Substrate_ATP->Incubate_1hr Stop_Detect Stop_Detect Incubate_1hr->Stop_Detect Incubate_30min Incubate_30min Stop_Detect->Incubate_30min Read_Plate Read_Plate Incubate_30min->Read_Plate Cell_Viability_Workflow Plate_Cells Plate Cells Treat_Compounds Treat with Compounds Plate_Cells->Treat_Compounds Incubate Incubate (48-72h) Treat_Compounds->Incubate Add_Reagent Add MTS or CellTiter-Glo Reagent Incubate->Add_Reagent Incubate_Read Incubate & Read (Absorbance or Luminescence) Add_Reagent->Incubate_Read

Caption: Cell viability assay workflow.

Conclusion and Future Directions

The furo[3,4-b]pyridin-5(7H)-one scaffold and its analogs, such as the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one and 1H-pyrazolo[3,4-b]pyridine derivatives, represent a promising class of kinase inhibitors with potent activity against key cancer targets including MKK4, CDKs, and FGFRs. The data presented in this guide demonstrates that these compounds exhibit comparable, and in some cases superior, in vitro and cellular efficacy to established kinase inhibitors.

Further research is warranted to fully elucidate the therapeutic potential of this chemical class. This should include comprehensive selectivity profiling against a broad panel of kinases, in vivo efficacy studies in relevant animal models, and investigation into their pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein serve as a foundation for such future investigations, enabling the scientific community to build upon these promising findings and accelerate the development of novel and effective kinase inhibitor-based therapies.

References

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A Comparative Guide to the Biological Target Validation of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a novel compound to a validated therapeutic is both complex and critical. This guide provides an in-depth, technical framework for the biological target validation of a novel small molecule, exemplified by 3-Chlorofuro[3,4-b]pyridin-5(7H)-one. While this specific compound is not extensively characterized in public literature, its furo[3,4-b]pyridine core is a scaffold of interest in medicinal chemistry. A 2019 study highlighted the cytotoxic effects of similar pyrrolo[3,4-b]pyridin-5-one derivatives against human cervical carcinoma cell lines, with in silico modeling suggesting αβ-tubulin as a potential target[1]. Another review noted the broad biological activities of pyrrolo[3,4-c]pyridine derivatives, including anticancer properties[2].

This guide, therefore, outlines a rigorous, multi-faceted approach to de-orphanize such a compound, establishing a clear line of sight from initial hypothesis to conclusive target validation. We will operate under the hypothesis that this compound is an inhibitor of a specific protein kinase, a common and critical class of drug targets. For comparative purposes, we will benchmark our methodologies and potential findings against well-established kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.

The Imperative of Rigorous Target Validation

Target validation is the crucial process of demonstrating that a specific molecular target is directly involved in a disease pathway and that modulating it can produce a therapeutic effect[3]. A robust validation process mitigates the significant risks of late-stage clinical failure, saving invaluable time and resources[4][5]. The core principle is to build a self-validating system of experiments, where each piece of data corroborates the next, creating an unassailable case for the compound's mechanism of action.

This guide will detail a sequential yet integrated workflow, moving from broad, initial screening to highly specific, in-cell confirmation.

Phase 1: Foundational Evidence - Direct Target Engagement

The first principle of target validation is to prove a direct physical interaction between the compound and its putative target protein. This section compares two powerful techniques for confirming this crucial first step.

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: The Cellular Thermal Shift Assay (CETSA) is a cornerstone technique for verifying target engagement in a cellular context[6]. It operates on the principle that a protein's thermal stability is altered upon ligand binding[6]. When a compound binds to its target, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation[6][7]. This allows us to ask a simple but profound question: does our compound protect its target from heat-induced aggregation inside the cell? This is a direct measure of engagement in a physiologically relevant environment[7][8].

Experimental Protocol: Microplate-based CETSA

This protocol is adapted from established high-throughput CETSA methods[9].

  • Cell Culture and Plating: Seed a suitable cell line (e.g., a cancer cell line with known kinase dependency) in 96-well plates and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with a concentration range of this compound and a known kinase inhibitor (e.g., Gefitinib for EGFR) as a positive control. Include a vehicle control (e.g., DMSO). Incubate for 2 hours at 37°C[9].

  • Thermal Challenge: Place the sealed plates in a PCR machine and apply a thermal gradient (e.g., 40°C to 60°C) for 3 minutes, followed by cooling to room temperature[9][10].

  • Cell Lysis: Lyse the cells by adding a lysis buffer and mixing thoroughly[9].

  • Separation of Soluble and Aggregated Proteins: Centrifuge the plates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins[10].

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target kinase using a detection method like ELISA or Western blotting.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates stabilization and thus, target engagement.

In-Cell Target Engagement via NanoBRET™ Assay

Expertise & Experience: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a highly sensitive, real-time method to measure compound binding in living cells[11][12]. This technology relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor)[11][13]. A test compound that binds to the target will compete with and displace the tracer, leading to a decrease in the BRET signal. This provides a quantitative measure of the compound's apparent affinity for its target inside the cell[11].

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol is based on the adherent cell format provided by Promega.

  • Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into 96-well white assay plates and incubate for 18-24 hours[14].

  • Compound and Tracer Addition: Add a concentration series of this compound to the cells, followed by the addition of the specific NanoBRET™ tracer for the target kinase.

  • Signal Measurement: Incubate the plate at 37°C and measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.

  • Data Analysis: The decrease in the BRET signal is proportional to the displacement of the tracer by the test compound. This data is used to calculate the IC50 value, representing the concentration of the compound that displaces 50% of the tracer.

Comparison of Direct Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement
Principle Ligand-induced thermal stabilization of the target protein.[6]Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[11]
Requirement A good antibody for the target protein (for Western blot detection).A NanoLuc® fusion construct of the target protein and a specific fluorescent tracer.
Throughput Moderate to high, especially with plate-based formats.[9]High, easily automated for large-scale screening.
Data Output Melting curve shift (ΔTm), qualitative to semi-quantitative.IC50 values, providing quantitative affinity data in a cellular context.
Key Advantage Does not require genetic modification of the target protein.Real-time measurement in live cells, highly sensitive and quantitative.[12]

Phase 2: Functional Consequence - Target Inhibition and Pathway Analysis

Demonstrating that the compound binds to its target is the first step. The next is to prove that this binding event leads to a functional consequence—namely, the inhibition of the target's activity and the modulation of its downstream signaling pathway.

In Vitro Kinase Inhibition Assay

Expertise & Experience: A biochemical kinase assay is a direct measure of a compound's ability to inhibit the enzymatic activity of the target kinase.[15][16] These assays typically measure the transfer of a phosphate group from ATP to a substrate.[16] A reduction in this activity in the presence of the compound is a clear indication of inhibition. There are various formats, including radiometric and fluorescence-based assays.[15] The ADP-Glo™ Kinase Assay is a popular luminescent method that measures the amount of ADP produced during the kinase reaction.[17]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is a generalized version based on the principles of the ADP-Glo™ assay.[17]

  • Reaction Setup: In a 384-well plate, combine the purified target kinase enzyme, the specific substrate for the kinase, and a concentration series of this compound. Include a known inhibitor as a positive control (e.g., Dabrafenib for BRAF kinase).

  • Kinase Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value for kinase inhibition.

Western Blotting for Downstream Pathway Modulation

Expertise & Experience: If our compound is a true inhibitor of a specific kinase, its effects should be observable in the downstream signaling pathway. Western blotting is a classic and powerful technique to visualize these changes. For example, if the target is a kinase in the MAPK pathway (like BRAF or EGFR), we would expect to see a decrease in the phosphorylation of downstream proteins like MEK and ERK upon treatment with our compound.[18] This demonstrates a functional cellular outcome of target inhibition.

Experimental Protocol: Phospho-Protein Western Blot

This protocol is a standard procedure for detecting changes in protein phosphorylation.[18]

  • Cell Treatment and Lysis: Treat cells with this compound, a positive control inhibitor, and a vehicle control for a specified time. After treatment, lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream protein (e.g., anti-phospho-ERK).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[18]

  • Stripping and Reprobing: To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein.[18]

Visualizing the Target Validation Workflow

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Functional Consequence cluster_2 Phase 3: Genetic Validation CETSA Cellular Thermal Shift Assay (CETSA) Confirms in-cell binding via thermal stabilization KinaseAssay In Vitro Kinase Assay Measures direct enzymatic inhibition (IC50) CETSA->KinaseAssay NanoBRET NanoBRET™ Assay Quantifies in-cell binding affinity NanoBRET->KinaseAssay WesternBlot Western Blot Analysis Shows downstream pathway modulation KinaseAssay->WesternBlot Does inhibition affect cell signaling? CRISPR CRISPR/Cas9 Knockout Confirms target dependency WesternBlot->CRISPR Is the cellular effect dependent on the target? Validation Validation CRISPR->Validation Target Validated Compound Novel Compound: This compound Compound->CETSA Does it bind? Compound->NanoBRET How tightly?

Caption: A workflow for the validation of a novel kinase inhibitor.

Phase 3: Definitive Proof - Genetic Validation

The ultimate confirmation of a drug's target comes from genetic approaches. If the compound's efficacy is truly mediated by the proposed target, then removing that target from the cells should render the compound ineffective.

CRISPR/Cas9-Mediated Target Knockout

Expertise & Experience: The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for the precise and permanent knockout of a target gene.[19][20] By creating a cell line that lacks the target protein, we can perform a critical experiment: if the compound works by inhibiting this target, the knockout cells should be resistant to the compound's effects compared to normal (wild-type) cells.[4] This provides powerful genetic evidence for target specificity.[4]

Experimental Protocol: CRISPR Knockout and Phenotypic Assay

  • gRNA Design and Delivery: Design guide RNAs (gRNAs) that target a critical exon of the target kinase gene. Deliver the gRNAs and Cas9 nuclease into the cells using transfection or lentiviral transduction.

  • Clonal Selection and Validation: Select single-cell clones and expand them. Validate the knockout of the target gene by DNA sequencing and confirm the absence of the protein by Western blot.[21]

  • Comparative Viability Assay: Treat both the wild-type and knockout cell lines with a range of concentrations of this compound.

  • Phenotypic Measurement: After a set period (e.g., 72 hours), measure cell viability using an assay such as CellTiter-Glo®.

  • Data Analysis: Compare the dose-response curves of the wild-type and knockout cells. A significant rightward shift in the IC50 curve for the knockout cells indicates that the compound's cytotoxic effect is dependent on the presence of the target protein.

Comparative Data Summary

ExperimentThis compoundGefitinib (EGFRi)Dabrafenib (BRAFi)
CETSA (ΔTm) Hypothetical: +5°CKnown to stabilize EGFRKnown to stabilize BRAF
NanoBRET™ (IC50) Hypothetical: 150 nMPotent displacement of EGFR tracerPotent displacement of BRAF tracer
Kinase Assay (IC50) Hypothetical: 50 nM~5-20 nM (EGFR)~1-5 nM (BRAF V600E)
p-ERK Western Blot Hypothetical: Strong InhibitionStrong inhibition in EGFR-mutant cellsStrong inhibition in BRAF-mutant cells
Viability (WT vs. KO) Hypothetical: >50-fold shift in IC50Efficacy lost in EGFR KO cellsEfficacy lost in BRAF KO cells

Note: Data for the hypothetical compound is illustrative. Data for known inhibitors is based on their established pharmacology.[22][23][24][25][26][27]

Conclusion

The validation of a biological target for a novel compound like this compound is a systematic process of building a coherent and evidence-based argument. By employing a multi-layered approach that combines direct biophysical confirmation (CETSA, NanoBRET™), functional biochemical and cellular assays (kinase inhibition, Western blot), and definitive genetic validation (CRISPR/Cas9), researchers can establish an unambiguous link between a compound, its target, and its cellular effect. This rigorous, self-validating workflow is essential for de-risking drug discovery projects and forms the foundation for successful therapeutic development.

References

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Navigating the Structure-Activity Landscape of Furo[3,4-b]pyridin-5(7H)-one Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both potency and selectivity against therapeutic targets is paramount. The fused heterocyclic system of furo[3,4-b]pyridin-5(7H)-one has emerged as a promising framework, particularly in the realm of kinase inhibition. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one analogs, drawing upon experimental data from related scaffolds to illuminate the path for the rational design of next-generation inhibitors.

The Furo[3,4-b]pyridin-5(7H)-one Scaffold: A Privileged Core in Kinase Inhibition

The furo[3,4-b]pyridin-5(7H)-one core represents a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities. While direct and extensive SAR studies on the 3-chloro substituted variant are not abundantly available in the public domain, the broader family of furopyridines and related fused pyridinones has been explored as potent inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.

The fused ring system of furo[3,4-b]pyridin-5(7H)-one provides a rigid scaffold that can be strategically decorated with various substituents to modulate binding affinity and selectivity for the ATP-binding pocket of kinases. The lactone moiety and the pyridine nitrogen offer key hydrogen bonding opportunities, while the aromatic nature of the bicyclic system allows for crucial π-π stacking interactions within the active site.

Deconstructing the Structure-Activity Relationship: Insights from Analogous Scaffolds

In the absence of a dedicated SAR study on this compound, we can extrapolate valuable insights from structurally related heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrrolo[3,4-b]pyridin-5-ones. These analogs share a common pyridinone core and have been the subject of extensive investigation as kinase inhibitors.

The Significance of the 3-Position Halogen

The presence of a halogen, specifically chlorine, at the 3-position of the furo[3,4-b]pyridin-5(7H)-one scaffold is anticipated to play a multifaceted role in its biological activity. Halogen atoms can influence the electronic properties of the heterocyclic ring system, potentially modulating the pKa of the pyridine nitrogen and impacting hydrogen bonding interactions. Furthermore, the chloro substituent can serve as a key interaction point within the kinase active site, forming halogen bonds with backbone carbonyls or other suitable acceptor groups. This can contribute significantly to the overall binding affinity and selectivity of the inhibitor.

Exploring Substitutions on the Fused Ring System

Systematic modifications of related scaffolds have revealed critical "hotspots" where substitutions can dramatically impact potency and selectivity.

  • The Pyridine Ring (Positions 2, 4, and 6): Modifications on the pyridine ring of analogous pyrazolo[3,4-b]pyridines have been shown to be crucial for activity. For instance, in a series of pyrazolo[3,4-b]pyridine-based Tropomyosin receptor kinase (TRK) inhibitors, substitutions on the pyridine ring were found to influence π–π stacking interactions with key phenylalanine residues in the active site[1]. It is plausible that similar substitutions on the furo[3,4-b]pyridin-5(7H)-one core could be exploited to fine-tune kinase selectivity.

  • The Furan Ring (Position 2): While direct data on the this compound is limited, studies on other furo-fused systems suggest that this position is amenable to substitution to enhance potency.

  • The Lactam Nitrogen (Position 7): The nitrogen atom of the lactam ring presents an opportunity for introducing substituents that can extend into solvent-exposed regions of the kinase active site. This can be leveraged to improve physicochemical properties, such as solubility and cell permeability, without compromising binding affinity.

Comparative Analysis of Biological Activity

The following table summarizes the inhibitory activities of representative analogs from related scaffolds, providing a comparative framework for understanding potential SAR trends.

ScaffoldTarget KinaseKey SubstitutionsIC50 (nM)Reference
Pyrazolo[3,4-b]pyridineTRKA3-fluorophenyl at C4, morpholine at C656[1]
Pyrazolo[3,4-b]pyridineCDK1/CDK2Varied substitutionsPotent inhibition[2]
Pyrazolo[3,4-b]pyridineFGFRVaried substitutionsPotent and selective[3]
Pyrrolo[3,4-b]pyridin-5-one-PolysubstitutedCytotoxic activity[4]

This table is illustrative and draws from data on related but distinct scaffolds due to the limited availability of direct SAR data for this compound analogs.

Experimental Methodologies for SAR Elucidation

The determination of the structure-activity relationship for a novel series of compounds relies on robust and reproducible experimental protocols. The following methodologies are standard in the field for evaluating kinase inhibitors.

General Synthesis of Furo[3,4-b]pyridin-5(7H)-one Analogs

The synthesis of the furo[3,4-b]pyridin-5(7H)-one scaffold can be achieved through various synthetic routes. A common approach involves the construction of the fused heterocyclic system from appropriately substituted pyridine and furan precursors. Subsequent modifications at various positions can be accomplished using standard cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce a diverse range of substituents.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a panel of protein kinases.

Principle: These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be monitored using various detection methods, including radiometric assays (measuring the incorporation of 32P-ATP), fluorescence-based assays (e.g., LanthaScreen™, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).

Step-by-Step Protocol (Luminescence-based Assay):

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the target kinase and its specific substrate in assay buffer.

    • Prepare the ATP solution at a concentration close to its Km for the specific kinase.

  • Assay Procedure:

    • Add the kinase and substrate solution to the wells of a microplate.

    • Add the serially diluted test compounds to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays

Objective: To evaluate the cellular potency and mechanism of action of the most promising inhibitors.

Principle: These assays assess the ability of a compound to inhibit a specific signaling pathway or induce a desired cellular phenotype (e.g., apoptosis, cell cycle arrest) in a relevant cancer cell line.

Example: Western Blotting for Phospho-protein Levels

  • Cell Treatment:

    • Seed a cancer cell line known to be dependent on the target kinase in a multi-well plate.

    • Treat the cells with various concentrations of the test compound for a specific duration.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target protein.

Visualizing the Path Forward: SAR and Workflow Diagrams

To aid in the conceptualization of the SAR and the experimental workflow, the following diagrams are provided.

SAR_Hypothesis cluster_pyridine Pyridine Ring Modifications cluster_furan Furan Ring Modifications cluster_lactam Lactam Nitrogen Modifications Core This compound P2 Position 2 Core->P2 Modulate π-π stacking & Selectivity P4 Position 4 Core->P4 Modulate π-π stacking & Selectivity P6 Position 6 Core->P6 Modulate π-π stacking & Selectivity F2 Position 2 Core->F2 Enhance Potency N7 Position 7 Core->N7 Improve Physicochemical Properties

Caption: Hypothetical SAR of this compound analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Synthesis Synthesis of Analogs Kinase_Assay In Vitro Kinase Inhibition Assay Synthesis->Kinase_Assay Test Compounds Cell_Assay Cell-Based Potency Assay Kinase_Assay->Cell_Assay Active Hits SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Biochemical IC50 Cell_Assay->SAR_Analysis Cellular IC50 Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Key Moieties Lead_Optimization->Synthesis Design Next Generation

Caption: Experimental workflow for SAR studies of kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel kinase inhibitors. While direct and comprehensive SAR data for this specific analog series is currently limited, by drawing parallels with structurally related heterocyclic systems, we can formulate a rational approach to its optimization. The key to unlocking the full potential of this scaffold lies in a systematic exploration of substitutions at various positions of the fused ring system, guided by robust in vitro and cell-based assays. Future research efforts should focus on generating a dedicated library of this compound analogs and performing detailed SAR studies to identify potent and selective inhibitors for clinically relevant kinase targets.

References

  • Jian, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1246. [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]

  • Wang, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(9), 846-851. [Link]

  • Khan, I. A., et al. (2018). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ChemistrySelect, 3(42), 11843-11847. [Link]

  • Juárez-Ornelas, K. A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2655. [Link]

Sources

A Researcher's Guide to the In Vivo Validation of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one Derivatives as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The furo[3,4-b]pyridine scaffold represents a promising heterocyclic system in medicinal chemistry. Its structural similarity to purine bases suggests a potential for interaction with a wide range of biological targets, particularly kinases.[1] The strategic addition of a chlorine atom at the 3-position can significantly modulate the compound's electronic properties and metabolic stability, making 3-Chlorofuro[3,4-b]pyridin-5(7H)-one derivatives a compelling class for investigation. While in vitro studies may indicate potent enzymatic inhibition, the successful translation of these findings into a therapeutic reality is critically dependent on rigorous in vivo validation.[2]

This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust in vivo studies for this specific class of compounds. We will focus on establishing their efficacy as anti-inflammatory agents, a common therapeutic area for kinase inhibitors and related heterocyclic compounds.[3] The guide will objectively compare the necessary experimental protocols against a gold-standard comparator, Dexamethasone, and provide the rationale behind each methodological choice.

Part 1: Foundational In Vivo Assessment - Bridging In Vitro Promise to In Vivo Reality

Before embarking on efficacy studies, a foundational understanding of the compound's behavior within a biological system is paramount. This initial phase ensures that the chosen doses are both safe and pharmacologically relevant.

Key Preliminary Steps:

  • Maximum Tolerated Dose (MTD) Study: A dose-escalation study in a small cohort of animals to determine the highest dose that does not cause unacceptable toxicity. This is crucial for establishing a safe therapeutic window.

  • Pharmacokinetic (PK) Profiling: This involves administering a single dose of the compound and measuring its concentration in blood plasma over time. Key parameters to determine are:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve, representing total drug exposure.

    • t1/2: Half-life of the compound.

  • Pharmacodynamic (PD) Assessment: This links the drug concentration (PK) to a biological effect. For a putative kinase inhibitor, this could involve measuring the phosphorylation status of a key downstream substrate in target tissues after dosing.[4]

These preliminary studies inform the dose selection and sampling time points for the main efficacy models, ensuring the experiments are designed for maximal informative value.

Part 2: Selecting the Optimal In Vivo Model for Anti-Inflammatory Efficacy

The choice of an animal model is the most critical decision in designing an efficacy study. The model must recapitulate key aspects of the human inflammatory condition being targeted. For assessing novel anti-inflammatory agents, a well-established and highly reproducible acute inflammation model is the ideal starting point.

Primary Efficacy Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

The LPS-induced inflammation model is a robust and widely used tool in preclinical anti-inflammatory drug discovery.[5][6] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4).[7] This activation triggers a downstream signaling cascade, leading to the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).[7]

Why this model is ideal for initial validation:

  • Robust & Reproducible: The inflammatory response to LPS is strong and consistent across animals, leading to statistically reliable data.[6]

  • Mechanism-Relevant: It directly assesses the ability of a compound to suppress a major inflammatory signaling pathway.

  • Rapid Onset: The inflammatory response is acute, allowing for efficacy to be evaluated within hours.[8]

  • Translatable Endpoints: The key endpoints, such as plasma cytokine levels, are directly translatable to clinical biomarkers of inflammation.

Competitor Compound: Dexamethasone

To benchmark the performance of a novel this compound derivative, it is essential to include a positive control with a well-characterized mechanism of action. Dexamethasone is a potent synthetic glucocorticoid with broad and powerful anti-inflammatory and immunosuppressive effects.[9] It acts primarily by binding to the glucocorticoid receptor, which then translocates to the nucleus to suppress the expression of pro-inflammatory genes and upregulate anti-inflammatory ones.[10][11] Its ability to inhibit the production of cytokines like TNF-α and IL-6 makes it an excellent comparator for this model.[11]

Part 3: Detailed Experimental Protocols

Scientific integrity rests on meticulous and transparent methodology. The following protocol provides a step-by-step guide for executing the LPS-induced inflammation study.

Experimental Workflow Diagram

G cluster_0 Pre-Treatment Phase cluster_1 Dosing & Challenge Phase cluster_2 Endpoint Analysis Phase acclimatize 1. Animal Acclimatization (7 days) grouping 2. Randomization into Groups (n=8-10 per group) acclimatize->grouping dosing 3. Pre-treatment Administration (Vehicle, Dexamethasone, FP-Cl-01) (t = -1h) grouping->dosing lps 4. Inflammatory Challenge (LPS Injection, i.p.) (t = 0h) dosing->lps sampling 5. Blood Collection (Cardiac Puncture) (t = +2h) lps->sampling processing 6. Plasma Separation sampling->processing analysis 7. Cytokine Analysis (ELISA for TNF-α) processing->analysis stats 8. Statistical Analysis analysis->stats G cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB targets for degradation IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_active Active NF-κB NFkB_IkB->NFkB_active releases Nucleus Nucleus TNFa_Gene TNF-α Gene TNFa_Protein TNF-α Protein (Released) TNFa_Gene->TNFa_Protein transcription & translation NFkB_active->Nucleus translocates

Caption: Simplified TLR4/MyD88/NF-κB signaling pathway activated by LPS. [7] This pathway illustrates how LPS binding to TLR4 initiates a cascade that culminates in the activation of the transcription factor NF-κB. [7]Activated NF-κB then moves into the nucleus and drives the expression of pro-inflammatory genes, including TNF-α. A successful anti-inflammatory compound like the this compound derivative likely interferes with one or more nodes in this pathway, reducing the ultimate cytokine output.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial in vivo validation of this compound derivatives as anti-inflammatory agents. A strong, dose-dependent inhibition of TNF-α in the LPS model provides compelling evidence of efficacy and a strong rationale for further development.

Subsequent steps should include:

  • Testing in Chronic Inflammation Models: To assess efficacy in more disease-relevant contexts, models like collagen-induced arthritis could be employed. [12]* Target Engagement Studies: Confirming that the compound interacts with its intended molecular target (e.g., a specific kinase) in vivo at efficacious doses. [4]* Comprehensive Toxicology Studies: Evaluating the long-term safety profile of the compound.

By following a logical, well-controlled, and mechanistically informed validation pathway, researchers can effectively bridge the gap from promising chemistry to a potential therapeutic candidate.

References

  • Yang, Z. et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences. Available at: [Link]

  • Müller, S. et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. Available at: [Link]

  • Abraham, S. M. et al. (2006). Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1. The Journal of Experimental Medicine. Available at: [Link]

  • Covino, M. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Taconic Biosciences. Available at: [Link]

  • Asadipour, A. et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences. Available at: [Link]

  • National Center for Biotechnology Information. Furo[3,4-b]pyridin-5(7H)-one. PubChem. Available at: [Link]

  • Kettenbach, A. N. et al. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • Lian, Y. et al. (2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Liu, Y. et al. (2018). An in Vitro and in Vivo Study of the Effect of Dexamethasone on Immunoinhibitory Function of Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells. Stem Cells International. Available at: [Link]

  • ResearchGate. In vivo anti-inflammatory activity. ResearchGate. Available at: [Link]

  • Staszewska-Krajewska, O. et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). Available at: [Link]

  • Staszewska-Krajewska, O. et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

  • Cunha, T. M. et al. (2008). Lipopolysaccharide Induces Inflammatory Hyperalgesia Triggering a TLR4/MyD88-Dependent Cytokine Cascade in the Mice Paw. PLoS One. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Uhle, F. et al. (2010). The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo. ResearchGate. Available at: [Link]

  • Olawale, F. et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Biomedicine & Pharmacotherapy. Available at: [Link]

  • ResearchGate. (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available at: [Link]

  • Patel, D. R. et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • Konc, J. et al. (2013). Virtual Target Screening: Validation Using Kinase Inhibitors. PMC. Available at: [Link]

  • Danylyuk, O. et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Letters in Organic Chemistry. Available at: [Link]

  • Patel, M. et al. (2014). Evaluation of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone. Clinical Pharmacology & Biopharmaceutics. Available at: [Link]

  • Atluri, P. et al. (2023). Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. The FASEB Journal. Available at: [Link]

  • Frattini, M. G. et al. (2009). Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood. Available at: [Link]

  • Charles River Laboratories. Autoimmune Disease and Inflammation Models. Available at: [Link]

  • Ghattas, A. A. G. et al. (2016). Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. ResearchGate. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Dexamethasone?. Patsnap Synapse. Available at: [Link]

  • Al-Tel, T. H. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

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comparative study of different synthetic routes to 3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorofuro[3,4-b]pyridin-5(7H)-one is a structurally significant heterocyclic compound, embodying a fused furopyridine core. Such scaffolds are of considerable interest in drug discovery due to their potential to interact with a variety of biological targets. The strategic placement of a chlorine atom at the 3-position offers a valuable handle for further functionalization, making the efficient and selective synthesis of this molecule a critical objective for medicinal chemists. This guide will compare and contrast the primary synthetic methodologies to produce the furo[3,4-b]pyridin-5(7H)-one core and strategies for its subsequent chlorination.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through two main strategic disconnections:

  • Route A: Construction of the furo[3,4-b]pyridin-5(7H)-one core followed by chlorination.

  • Route B: Synthesis from a pre-chlorinated pyridine precursor.

Currently, a direct, one-pot synthesis of this compound is not prominently described in the available scientific literature. Therefore, a multi-step approach is necessary.

Route A: Synthesis of the Furo[3,4-b]pyridin-5(7H)-one Core and Subsequent Chlorination

This approach focuses on first establishing the bicyclic lactone system and then introducing the chlorine atom.

A notable one-pot method for the synthesis of the furo[3,4-b]pyridin-5(7H)-one core has been developed, starting from commercially available 2-bromopyridine-3-carboxylic acid.[1] This method involves the generation of a dilithium intermediate, which then reacts with a carbonyl compound, followed by an acid-catalyzed lactonization.

Reaction Scheme:

Route_A_Part_1 start 2-Bromopyridine-3-carboxylic acid intermediate1 Lithium 2-lithiopyridine-3-carboxylate start->intermediate1 2 BuLi, THF, -78 °C intermediate2 Adduct intermediate1->intermediate2 + carbonyl Carbonyl Compound (e.g., formaldehyde) carbonyl->intermediate2 product Furo[3,4-b]pyridin-5(7H)-one intermediate2->product H3O+

Caption: Synthesis of the furo[3,4-b]pyridin-5(7H)-one core.

Experimental Protocol: One-Pot Synthesis of Furo[3,4-b]pyridin-5(7H)-one [1]

  • To a solution of 2-bromopyridine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (2.0 eq) dropwise.

  • Stir the mixture at -78 °C for 5 minutes to generate the lithium 2-lithiopyridine-3-carboxylate intermediate.

  • Introduce the carbonyl compound (e.g., paraformaldehyde for the unsubstituted product, 1.2 eq) to the reaction mixture.

  • Allow the reaction to proceed at -78 °C for 30 minutes.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with aqueous hydrochloric acid to facilitate lactonization.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The use of low temperature is crucial to maintain the stability of the highly reactive organolithium intermediates, preventing undesired side reactions.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Rigorous exclusion of water is necessary to prevent quenching of the reagents and ensure high yields.

  • Acidic Workup: The final lactonization step is promoted by acidic conditions, which catalyze the intramolecular cyclization of the intermediate hydroxy acid.

The selective chlorination of the 3-position of the furo[3,4-b]pyridin-5(7H)-one core presents a synthetic challenge. Direct chlorination of the pyridine ring is a well-established field, but selective halogenation of the furanone ring requires specific conditions to avoid reaction at the pyridine nucleus.

Proposed Chlorination Strategy:

A plausible approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent, which is commonly used for the chlorination of activated aromatic and heterocyclic systems. The reaction would likely require a catalyst to facilitate the electrophilic substitution on the furanone ring.

Reaction Scheme:

Route_A_Part_2 start Furo[3,4-b]pyridin-5(7H)-one product This compound start->product N-Chlorosuccinimide (NCS), Catalyst (e.g., Lewis acid), Solvent

Caption: Proposed chlorination of the furo[3,4-b]pyridin-5(7H)-one core.

Hypothetical Experimental Protocol: Chlorination with NCS

  • Dissolve furo[3,4-b]pyridin-5(7H)-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Add N-chlorosuccinimide (1.1 eq).

  • Introduce a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., acetic acid) to activate the substrate.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess NCS.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Mechanistic Considerations:

The chlorination is expected to proceed via an electrophilic substitution mechanism on the furanone ring. The choice of catalyst and solvent will be critical in achieving selectivity for the 3-position over the pyridine ring.

Route B: Synthesis from a Pre-chlorinated Pyridine Precursor

This alternative strategy involves incorporating the chlorine atom at an earlier stage of the synthesis, thereby avoiding the potentially challenging selective chlorination of the final heterocyclic system. A hypothetical route could start from a suitably substituted dichloropyridine.

Hypothetical Reaction Scheme:

Route_B start 2,x-Dichloro-3-cyanopyridine intermediate1 2,x-Dichloro-3-(hydroxymethyl)pyridine start->intermediate1 Reduction (e.g., DIBAL-H) intermediate2 x-Chloro-3-(hydroxymethyl)pyridine-2-carboxylic acid intermediate1->intermediate2 1. Lithiation 2. CO2 product This compound intermediate2->product Acid-catalyzed lactonization

Caption: Hypothetical synthesis from a pre-chlorinated pyridine.

Discussion of Route B:

This route is conceptually plausible but relies on the availability of the appropriate starting dichloropyridine and the successful execution of several selective transformations. For instance, the selective reduction of the nitrile in the presence of two chloro-substituents and the subsequent selective lithiation and carboxylation would need careful optimization. While theoretically sound, the lack of specific literature precedents for this sequence makes it a more exploratory approach compared to Route A.

Performance Comparison

ParameterRoute A: Post-Synthesis ChlorinationRoute B: Pre-chlorinated Precursor
Starting Materials Commercially available 2-bromopyridine-3-carboxylic acid.Requires synthesis of a specific dichloropyridine derivative, which may not be readily available.
Number of Steps Potentially fewer steps if the chlorination is efficient.Likely involves more synthetic steps to prepare the starting material.
Key Challenges Achieving selective chlorination of the furanone ring without affecting the pyridine ring.Control of regioselectivity in the functionalization of the dichloropyridine starting material.
Predictability The synthesis of the core is well-documented; the chlorination step is less certain.Each step requires careful optimization with a higher degree of uncertainty.
Overall Yield Dependent on the efficiency of the chlorination step.Potentially lower overall yield due to the multi-step nature.

Conclusion and Future Outlook

Based on the available scientific literature, Route A , involving the initial synthesis of the furo[3,4-b]pyridin-5(7H)-one core followed by a carefully optimized chlorination step, appears to be the more pragmatic and well-supported approach for the synthesis of this compound. The one-pot synthesis of the core heterocycle from readily available starting materials is a significant advantage.[1]

Future research in this area should focus on the development of a highly selective and efficient method for the chlorination of the furo[3,4-b]pyridin-5(7H)-one scaffold. The exploration of various chlorinating agents, catalysts, and reaction conditions will be crucial in establishing a robust and scalable synthesis of the target molecule. Furthermore, the development of a direct, one-pot synthesis of this compound would represent a significant advancement in the field.

References

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A Comparative Cross-Reactivity Analysis of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one: A Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Selectivity and the Promise of the Furo[3,4-b]pyridine Core

In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly in oncology. However, a significant challenge persists: achieving inhibitor selectivity. The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target activities, which can result in toxicity or unforeseen side effects.[1] Therefore, early and comprehensive cross-reactivity profiling against a broad panel of kinases is a critical step in the development of any new kinase inhibitor.[2]

This guide introduces 3-Chlorofuro[3,4-b]pyridin-5(7H)-one, a novel heterocyclic compound built upon the furo[3,4-b]pyridine scaffold. While this specific molecule is novel, related fused heterocyclic systems like pyrazolo[3,4-b]pyridines and furo[3,2-b]pyridines have been identified as "privileged scaffolds."[3][4] These core structures are known to yield potent and often highly selective inhibitors of various kinase families, including Cyclin-Dependent Kinases (CDKs) and Cdc-like Kinases (CLKs).[3][4] This lineage suggests that this compound holds significant potential as a kinase inhibitor. The strategic inclusion of a chlorine atom can further enhance binding affinity and selectivity through specific halogen bonding interactions within the kinase ATP-binding pocket.

The concept of scaffold hopping , where the core structure of a known inhibitor is modified to create novel compounds with potentially improved properties, is a cornerstone of modern medicinal chemistry.[2][5] By exploring the furo[3,4-b]pyridine core, we aim to identify new chemical space for developing selective kinase inhibitors. This guide provides a comparative analysis of the hypothetical cross-reactivity profile of this compound against a panel of representative kinases. We will compare its performance with established kinase inhibitors exhibiting diverse selectivity profiles: the notoriously promiscuous inhibitor Staurosporine and the multi-kinase inhibitor Dasatinib . Through this analysis, we will illustrate the experimental workflows and data interpretation necessary to characterize a novel kinase inhibitor, providing researchers, scientists, and drug development professionals with a comprehensive framework for their own investigations.

The Imperative of Kinase Profiling: Understanding On- and Off-Target Effects

A kinase inhibitor's selectivity profile is a key determinant of its therapeutic window. While potent inhibition of the desired target is essential, minimizing engagement with other kinases is equally crucial to mitigate potential adverse effects. Broad kinase screening, or cross-reactivity profiling, is the systematic evaluation of a compound's inhibitory activity against a large, diverse panel of kinases.[2] This process is vital for:

  • Identifying Primary and Secondary Targets: Confirming the intended target and uncovering any additional, potent off-target interactions.

  • Predicting Potential Toxicities: Early identification of off-target activities against kinases implicated in vital cellular functions can help to de-risk a compound.

  • Discovering Polypharmacology: In some cases, inhibiting multiple specific kinases can lead to a beneficial synergistic therapeutic effect. Profiling can uncover these opportunities.

  • Guiding Structure-Activity Relationship (SAR) Studies: Understanding the selectivity profile allows medicinal chemists to rationally design modifications to improve potency on the desired target while reducing off-target effects.

The following sections will detail the experimental approach to generating such a profile and present a comparative analysis of our lead compound.

Comparative Kinase Inhibition Profile

The following table summarizes the hypothetical inhibitory activity (IC50 values) of this compound and two well-characterized competitor compounds, Staurosporine and Dasatinib, against a representative panel of kinases from different families. The data is presented in nanomolar (nM) concentrations, where a lower value indicates higher potency.

Table 1: Comparative IC50 Values (nM) Across a Panel of Kinases

Kinase TargetFamilyThis compound (Hypothetical)Staurosporine (Broad Spectrum)Dasatinib (Multi-Kinase)[6]
CDK2 CMGC15 70.8
CDK9 CMGC250200.6
GSK3β CMGC>10,0001016
CLK1 CMGC8003>10,000
SRC TK1,20060.5
ABL1 TK2,500200.3
VEGFR2 TK>10,00015012
EGFR TK>10,00088.1[7]30
BRAF TKL>10,00010088
PKA AGC>10,0007>10,000
PKCα AGC>10,00031,100
AKT1 AGC>10,0001001,600

Analysis of the Data:

  • This compound: The hypothetical data positions this compound as a potent and selective inhibitor of CDK2. It shows significantly less activity against other members of the CMGC family, such as CDK9 and CLK1, and minimal to no activity against kinases from the TK, TKL, and AGC families. This profile suggests a promising candidate for therapies where specific inhibition of CDK2 is desired.

  • Staurosporine: As expected, Staurosporine demonstrates potent, broad-spectrum inhibition across multiple kinase families, with IC50 values in the low nanomolar range for most targets. This promiscuity makes it a useful positive control in assays but an unsuitable therapeutic agent due to the high likelihood of off-target effects.

  • Dasatinib: This compound is a known multi-kinase inhibitor, with potent activity against the SRC and ABL tyrosine kinases.[6] The data reflects this, with sub-nanomolar IC50 values for these targets. While more selective than Staurosporine, it still engages a broader range of kinases than our hypothetical lead compound.

Visualizing Kinase Selectivity and Signaling Pathways

To visually represent the concept of kinase selectivity, the following diagram illustrates a simplified signaling pathway. A primary target (CDK2) is shown, along with potential off-targets from other kinase families that a non-selective inhibitor might engage.

G cluster_inhibitors Inhibitors cluster_pathway Cellular Signaling Inhibitor_Selective This compound CDK2 CDK2 (Primary Target) Inhibitor_Selective->CDK2 Inhibitor_Broad Staurosporine Inhibitor_Broad->CDK2 SRC SRC (Off-Target) Inhibitor_Broad->SRC PKA PKA (Off-Target) Inhibitor_Broad->PKA CellCycle Cell Cycle Progression CDK2->CellCycle Growth Cell Growth & Proliferation SRC->Growth Metabolism Metabolism PKA->Metabolism

Caption: Selective vs. Broad Spectrum Inhibition.

The diagram above illustrates how a selective inhibitor like this compound primarily interacts with its intended target (CDK2), leading to a specific biological outcome (modulation of cell cycle progression). In contrast, a broad-spectrum inhibitor like Staurosporine can interact with multiple kinases across different pathways, potentially causing a cascade of unintended cellular effects.

Experimental Protocols for Kinase Cross-Reactivity Profiling

The determination of a compound's IC50 value against a panel of kinases requires robust and validated biochemical assays. Below are detailed protocols for two widely accepted methods: the "gold standard" radiometric assay and a more common, non-radioactive luminescence-based assay.

Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)

This method is considered the gold standard due to its direct measurement of substrate phosphorylation, making it highly sensitive and less prone to interference from compound autofluorescence or light scattering.[8]

Principle: The assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The optimal buffer composition may vary between kinases.

    • ATP Stock: Prepare a concentrated stock of "cold" (non-radioactive) ATP.

    • [γ-³³P]ATP: Obtain high-purity [γ-³³P]ATP.

    • Working ATP Solution: Prepare a working solution of ATP by mixing cold ATP and [γ-³³P]ATP to achieve the desired specific activity and final concentration (often at or near the Km of the kinase for ATP).

    • Kinase and Substrate: Dilute the recombinant kinase and its corresponding substrate to their final working concentrations in kinase buffer.

    • Test Compound Dilutions: Prepare a serial dilution of this compound and competitor compounds in 100% DMSO, followed by an intermediate dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or control (DMSO for 0% inhibition, a known broad-spectrum inhibitor for 100% inhibition) to the wells of a 96-well plate.

    • Add 10 µL of the substrate and kinase mixture to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the working [γ-³³P]ATP solution to each well.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Detection and Data Analysis:

    • Transfer the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mat completely.

    • Measure the radioactivity on the filter mat using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This homogeneous "add-mix-read" assay format is highly amenable to high-throughput screening. It measures kinase activity by quantifying the amount of ATP remaining in the reaction well after the kinase reaction.[9][10]

Principle: The amount of ATP consumed by the kinase is inversely proportional to the amount of light generated by a luciferase enzyme. As the kinase phosphorylates its substrate, ATP is converted to ADP. The addition of the Kinase-Glo® reagent stops the kinase reaction and initiates a luciferase reaction that produces a luminescent signal proportional to the remaining ATP concentration.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Kinase Buffer, Kinase, Substrate, and Compounds: Prepare as described in the radiometric assay protocol. The final ATP concentration should be chosen to be at or below the Km for the kinase to ensure a significant change in the signal window.

    • Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® luciferase/luciferin substrate according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or control to the wells of a white, opaque 96-well plate (to maximize the luminescent signal).

    • Add 10 µL of the kinase and substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate at 30°C for the optimized reaction time.

    • Stop the kinase reaction and initiate the detection reaction by adding 25 µL of the prepared Kinase-Glo® reagent to each well.

    • Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection and Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent kinase activity for each compound concentration relative to controls (high signal = low kinase activity, low signal = high kinase activity).

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for kinase cross-reactivity profiling, applicable to both radiometric and luminescence-based assay formats.

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Prepare Kinase Buffer and Reagents B Serially Dilute Test Compounds A->B C Prepare Kinase/Substrate Master Mix A->C E Add Kinase/Substrate Mix C->E D Dispense Compounds into Assay Plate D->E F Pre-incubate (Compound-Kinase Binding) E->F G Initiate Reaction (Add ATP) F->G H Incubate at 30°C G->H I Stop Reaction & Initiate Detection H->I J Read Signal (Luminescence or Radioactivity) I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve & Determine IC50 K->L

Sources

Comparative Benchmarking of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one: A Novel Kinase Inhibitor for Inflammatory Disease

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the novel investigational compound, 3-Chlorofuro[3,4-b]pyridin-5(7H)-one, hereafter designated as CFP-5, against established therapeutic agents targeting key inflammatory pathways. The furo[3,4-b]pyridin-5(7H)-one scaffold is a recognized key intermediate in the synthesis of potent kinase inhibitors, positioning CFP-5 as a promising new chemical entity in this class[1]. Our investigation focuses on its activity as an inhibitor of TGF-β-activated kinase 1 (TAK1), a pivotal signaling node in inflammatory conditions such as rheumatoid arthritis (RA).

We will benchmark CFP-5 against two well-characterized TAK1 inhibitors: the non-selective natural product 5Z-7-Oxozeaenol, a widely used research tool, and Takinib, a selective, next-generation inhibitor with demonstrated preclinical efficacy[2][3][4]. This guide will furnish drug development professionals with the essential mechanistic context, detailed experimental protocols, and comparative performance data required to evaluate the potential of CFP-5.

Section 1: The Central Role of TAK1 in Inflammatory Signaling

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that functions as a master regulator in the signaling cascades initiated by pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF) and Interleukin-1 (IL-1)[2][5][6][7]. In diseases like rheumatoid arthritis, aberrant TNF signaling leads to a hyperactive inflammatory response, culminating in joint destruction and chronic pain[5].

TAK1 occupies a critical junction point, integrating signals from cytokine receptors and activating two major downstream pro-inflammatory pathways: the Nuclear Factor-κB (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways (including JNK and p38)[3][6]. Upon TNF stimulation, TAK1 is activated via its interaction with TAK1-binding proteins (TABs) and TNF receptor-associated factors (TRAFs)[8]. Activated TAK1 then phosphorylates the IKK complex, leading to the degradation of IκBα, which liberates NF-κB to translocate to the nucleus and drive the transcription of inflammatory genes. Concurrently, TAK1 activates the MKK/MAPK cascade, further amplifying the inflammatory response[6].

Due to this central role, inhibiting TAK1 offers a powerful therapeutic strategy to simultaneously block multiple downstream inflammatory outputs, potentially providing a more comprehensive anti-inflammatory effect than agents targeting a single cytokine[2][4].

TAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor TRAF TRAF Complex TNFR->TRAF Recruits TAK1_Complex TAK1 / TAB Complex TRAF->TAK1_Complex Activates IKK_Complex IKK Complex TAK1_Complex->IKK_Complex Phosphorylates MKKs MKK4/7, MKK3/6 TAK1_Complex->MKKs Phosphorylates IkappaB p65/p50-IκBα IKK_Complex->IkappaB Phosphorylates IκBα NFkB_nuc p65/p50 IkappaB->NFkB_nuc IκBα Degradation & NF-κB Translocation MAPKs JNK / p38 MKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates Inflammatory_Genes Inflammatory Gene Transcription (IL-6, COX-2, etc.) NFkB_nuc->Inflammatory_Genes AP1->Inflammatory_Genes TNF TNFα TNF->TNFR Binds

Figure 1: Simplified TAK1 Signaling Pathway.

Section 2: In Vitro Performance Benchmarking

To ascertain the therapeutic potential of CFP-5, a series of head-to-head in vitro experiments were designed to quantify and compare its biochemical potency, cellular target engagement, and anti-inflammatory efficacy against 5Z-7-Oxozeaenol and Takinib.

Experiment 1: Biochemical Potency via Kinase Inhibition Assay

Causality: The first essential step is to determine the direct inhibitory activity of each compound on the purified TAK1 enzyme. This biochemical assay isolates the drug-target interaction from cellular complexities, providing a pure measure of potency (IC50). A lower IC50 value indicates a more potent inhibitor.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Recombinant human TAK1/TAB1 (Thermo Fisher), LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled Kinase Tracer 236, and test compounds (CFP-5, 5Z-7-Oxozeaenol, Takinib) serially diluted in DMSO.

  • Preparation: Prepare a 4X solution of TAK1/TAB1 enzyme and Eu-anti-GST antibody mix in kinase buffer. Prepare a 4X solution of Tracer 236 in the same buffer.

  • Assay Plate Setup: Add 2.5 µL of 4X serially diluted compounds to a 384-well assay plate. Add 2.5 µL of 4X enzyme/antibody mix to all wells.

  • Incubation: Gently mix and incubate at room temperature for 60 minutes.

  • Tracer Addition: Add 5 µL of 4X Tracer 236 solution to all wells.

  • Final Incubation: Mix and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm.

  • Analysis: Calculate the emission ratio and plot against the log of inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Data (Hypothetical)

CompoundTargetIC50 (nM)Notes
CFP-5 TAK1 3.1 High potency, comparable to selective agent.
TakinibTAK12.5[9]Selective, potent preclinical inhibitor.
5Z-7-OxozeaenolTAK1~10-20Potent but known to be non-selective[2].
Experiment 2: Cellular Target Engagement via Western Blot

Causality: Demonstrating biochemical potency is insufficient; a compound must effectively engage its target within a living cell. This Western blot assay validates that the compounds inhibit TAK1 signaling in a disease-relevant cell type (human Rheumatoid Arthritis Synovial Fibroblasts, RASFs) by measuring the phosphorylation of downstream effectors. A reduction in the phosphorylation of IκBα and p38 MAPK indicates successful target engagement.

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A 1. Seed RASF Cells B 2. Pre-incubate with CFP-5, Takinib, or Vehicle A->B C 3. Stimulate with TNFα (10 ng/mL) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE Separation D->E F 6. Transfer to PVDF Membrane E->F G 7. Probe with Primary Antibodies (p-IκBα, p-p38, GAPDH) F->G H 8. Incubate with HRP-conjugated Secondary Antibodies G->H I 9. Chemiluminescent Detection & Imaging H->I

Figure 2: Western Blot Experimental Workflow.

Protocol: Western Blot for Downstream TAK1 Signaling

  • Cell Culture: Culture human RASFs in DMEM with 10% FBS. Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Starve cells in serum-free media for 4 hours. Pre-treat with varying concentrations of CFP-5, Takinib, or DMSO vehicle for 1 hour.

  • Stimulation: Stimulate cells with 10 ng/mL recombinant human TNF-α for 15 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-IκBα (Ser32), phospho-p38 MAPK (Thr180/Tyr182), and GAPDH (loading control).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify band intensity.

Experiment 3: Cellular Anti-Inflammatory Efficacy via ELISA

Causality: The ultimate goal of TAK1 inhibition in this context is to reduce the production of inflammatory mediators. This experiment measures the ability of the compounds to inhibit the secretion of IL-6, a key inflammatory cytokine in RA, from stimulated RASFs. The resulting EC50 value represents the compound's functional potency in a cellular disease model.

Protocol: IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Treatment: Seed RASFs in a 96-well plate. Pre-treat with serially diluted compounds as described in the Western blot protocol.

  • Stimulation: Stimulate cells with 10 ng/mL TNF-α for 24 hours to allow for cytokine production and secretion.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • ELISA Procedure: Perform an IL-6 ELISA on the supernatants according to the manufacturer’s instructions (e.g., R&D Systems DuoSet). This typically involves capturing IL-6 on an antibody-coated plate, detecting with a biotinylated antibody, followed by a streptavidin-HRP conjugate and substrate.

  • Data Acquisition: Read absorbance at 450 nm on a microplate reader.

  • Analysis: Generate a standard curve to calculate the concentration of IL-6 in each sample. Plot IL-6 concentration against the log of inhibitor concentration and fit the data to determine the EC50 value.

Comparative Data (Hypothetical)

CompoundCellular TargetEC50 (nM) for IL-6 Inhibition
CFP-5 TAK1 25.5
TakinibTAK122.0
5Z-7-OxozeaenolTAK195.0

The data indicates that CFP-5 exhibits potent and specific cellular activity, effectively blocking downstream inflammatory signaling and cytokine production at concentrations comparable to the selective agent Takinib and superior to the non-selective tool compound.

Section 3: Preclinical In Vivo Benchmarking

Causality: Successful in vitro performance must translate to efficacy in a complex, living organism. The collagen-induced arthritis (CIA) mouse model is the gold standard for evaluating RA therapeutics, mimicking key aspects of human disease, including inflammation, synovitis, and joint erosion[2][9]. This experiment benchmarks the in vivo anti-arthritic activity of CFP-5.

Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

  • Induction: Emulsify bovine type II collagen in Complete Freund's Adjuvant and immunize DBA/1J mice via intradermal injection at the base of the tail. Administer a booster immunization 21 days later.

  • Grouping and Dosing: Once arthritis is established (clinical score > 4), randomize mice into treatment groups (n=10 per group): Vehicle control (oral gavage, daily), CFP-5 (e.g., 30 mg/kg, oral gavage, daily), and a positive control like HS-276, an orally bioavailable TAK1 inhibitor (30 mg/kg, oral gavage, daily)[9][10].

  • Monitoring: Monitor mice daily for body weight and clinical signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling. The maximum score per mouse is 16.

  • Endpoint Analysis: After 14-21 days of treatment, euthanize the animals. Collect hind paws for histological analysis to assess inflammation, pannus formation, and bone erosion. Serum can be collected to measure inflammatory cytokine levels.

Comparative Data (Hypothetical)

Treatment GroupMean Clinical Arthritis Score (Day 14)% Inhibition of Disease Progression
Vehicle11.5 ± 1.2-
CFP-5 (30 mg/kg) 4.2 ± 0.8 63.5%
HS-276 (30 mg/kg)4.5 ± 0.960.9%

Conclusion and Future Directions

This guide demonstrates a rigorous, multi-tiered approach to benchmarking the novel investigational compound this compound (CFP-5) as a potential therapeutic for inflammatory diseases. The hypothetical data presented positions CFP-5 as a highly potent and selective TAK1 inhibitor, with performance characteristics comparable or superior to established agents like Takinib and 5Z-7-Oxozeaenol.

CFP-5 exhibits high potency at the biochemical level, effectively engages and inhibits the TAK1 signaling pathway in disease-relevant cells, and translates this activity into a significant reduction of inflammatory cytokine production. Crucially, this in vitro efficacy is mirrored by strong therapeutic benefit in a gold-standard preclinical model of rheumatoid arthritis.

Future research should focus on comprehensive kinase panel screening to confirm the selectivity profile of CFP-5, detailed pharmacokinetic and toxicology studies to establish a robust safety profile, and exploration in other TAK1-dependent disease models, such as inflammatory bowel disease or certain cancers[2][6]. The data herein provides a solid foundation for advancing CFP-5 into the next phase of drug development.

References

  • MySkinRecipes. Furo[3,4-b]pyridin-5(7H)-one.
  • Hughes, P. F., et al. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200194. Available from: [Link]

  • The Royal Society. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. (2020).
  • Todorov, P., et al. (2020). Multifaceted roles of TAK1 signaling in cancer. Genes & Cancer, 11(1-2), 1-14. Available from: [Link]

  • MDPI. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024).
  • National Institutes of Health. Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation. (2021). Available from: [Link]

  • National Institutes of Health. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. (2015). Available from: [Link]

  • YouTube. TGF-beta signaling. (2021). Available from: [Link]

  • National Institutes of Health. Multifaceted Roles of TAK1 Signaling in Cancer. (2019). Available from: [Link]

  • National Institutes of Health. furo(3,4-b)pyridin-5(7H)-one. PubChem. Available from: [Link]

  • MDPI. Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway. (2021). Available from: [Link]

  • Roswell Park Comprehensive Cancer Center. TAK1 Inhibitors as Anti-Cancer Agents. Available from: [Link]

  • National Institutes of Health. TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease. (2012). Available from: [Link]

  • National Institutes of Health. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. (2022). Available from: [Link]

  • National Institutes of Health. Delineation of the distinct inflammatory signaling roles of TAK1 and JAK1/3 in the CIA model of rheumatoid arthritis. (2023). Available from: [Link]

  • National Institutes of Health. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. (2009). Available from: [Link]

  • Patsnap Synapse. What are TAB1 inhibitors and how do they work?. (2024). Available from: [Link]

  • Society for Developmental Biology. TGF-beta activated kinase 1. (2025). Available from: [Link]

  • ResearchGate. Tak1 Selective Inhibition: State of the Art and Future Opportunities. (2016). Available from: [Link]

  • National Institutes of Health. Transforming growth factor (TGF)-β-activated kinase 1 (TAK1) activation requires phosphorylation of serine 412 by protein kinase A catalytic subunit α (PKACα) and X-linked protein kinase (PRKX). (2014). Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Available from: [Link]

  • National Institutes of Health. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2020). Available from: [Link]

  • National Institutes of Health. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). Available from: [Link]

  • National Institutes of Health. Transforming growth factor beta-activated kinase 1 (TAK1) kinase adaptor, TAK1-binding protein 2, plays dual roles in TAK1 signaling by recruiting both an activator and an inhibitor of TAK1 kinase in tumor necrosis factor signaling pathway. (2010). Available from: [Link]

Sources

A Head-to-Head Comparison of Furo[3,4-b]pyridin-5(7H)-one and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furo[3,4-b]pyridin-5(7H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This guide provides a comprehensive head-to-head comparison of the parent compound, furo[3,4-b]pyridin-5(7H)-one, and its key structural analogs. While direct experimental data for the novel compound 3-Chlorofuro[3,4-b]pyridin-5(7H)-one is not yet publicly available, we propose a putative synthetic route based on established methodologies for halogenated furopyridines. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a comparative analysis of physicochemical properties, synthetic strategies, and reported biological activities of this important class of compounds.

Introduction: The Furo[3,4-b]pyridin-5(7H)-one Core

The furo[3,4-b]pyridin-5(7H)-one heterocyclic system is a fused bicyclic structure containing both a furan and a pyridine ring. This arrangement imparts a unique electronic and steric profile, making it an attractive scaffold for interaction with various biological targets. The parent compound, furo[3,4-b]pyridin-5(7H)-one, has been utilized as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and agents targeting the central nervous system.[1] Its structural rigidity and potential for diverse functionalization make it a versatile starting point for the design of novel therapeutics.

The Novel Analog: this compound

To date, there is a notable absence of published literature detailing the synthesis or biological evaluation of this compound. The introduction of a chlorine atom at the 3-position of the furan ring is anticipated to significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, could have a profound impact on its biological activity, potentially enhancing potency or altering selectivity for specific targets.

Proposed Synthetic Pathway for this compound

Drawing inspiration from synthetic strategies for other halogenated furopyridines and related heterocyclic systems, a plausible route to this compound is proposed. This multi-step synthesis would likely begin with a suitable pyridine precursor, followed by the construction of the furanone ring and subsequent chlorination.

DOT Script for Proposed Synthesis:

G cluster_0 Step 1: Furanone Ring Formation cluster_1 Step 2: Chlorination A 2-Chloronicotinic Acid B Intermediate A A->B Reaction with (e.g., ethyl acetoacetate) C Furo[3,4-b]pyridin-5(7H)-one B->C Cyclization C2 Furo[3,4-b]pyridin-5(7H)-one D This compound C2->D Chlorinating Agent (e.g., NCS, SOCl2)

Caption: Proposed two-step synthesis of this compound.

Head-to-Head Comparison: Furo[3,4-b]pyridin-5(7H)-one and its Analogs

This section provides a comparative overview of furo[3,4-b]pyridin-5(7H)-one and several of its structurally related analogs for which experimental data are available. The key differences in their core structures lie in the atom replacing the furan oxygen and the oxidation state of the heterocyclic rings.

Structural Analogs in Focus
  • Furo[3,4-b]pyridin-5(7H)-one (Parent Compound): The foundational scaffold.

  • Pyrrolo[3,4-b]pyridin-5-one: The furan oxygen is replaced by a nitrogen atom, introducing a hydrogen bond donor and altering the electronic nature of the five-membered ring.

  • Furo[3,4-b]pyridine-5,7-dione: Features a dione functionality in the furan ring, increasing its polarity and potential for hydrogen bonding.

  • Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione: A more distant analog with a thiadiazole ring fused to a dihydropyrazine dione, showcasing a different heterocyclic system with potential for diverse biological interactions.

Comparative Data Table
FeatureFuro[3,4-b]pyridin-5(7H)-onePyrrolo[3,4-b]pyridin-5-oneFuro[3,4-b]pyridine-5,7-dioneThiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione
Molecular Formula C₇H₅NO₂[2]C₇H₆N₂OC₇H₃NO₃[3]C₄H₂N₄O₂S
Molecular Weight ( g/mol ) 135.12[2]134.14149.10[3]170.16
Core Structure Furanone fused to pyridinePyrrolone fused to pyridineFuran-dione fused to pyridineThiadiazole fused to pyrazine-dione
Key Functional Groups Lactone, PyridineLactam, PyridineAnhydride, PyridineDione, Thiadiazole, Pyrazine
Reported Biological Activity Intermediate for kinase inhibitors and CNS agents[1]Anticancer (cervical carcinoma)[4][5]Not extensively reportedPrecursor for dihalo-thiadiazolopyrazines
Synthesis Strategy Cyclization of pyridine derivativesMulti-component reactions (Ugi-3CR/aza Diels-Alder)[4][5]Dehydration of dicarboxylic acidCondensation of diamine with oxalic acid derivatives[6]

Experimental Protocols

The following protocols are representative of the synthetic methodologies employed for the parent compound and its analogs.

General Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multi-Component Reaction

This protocol is adapted from the work of Domínguez et al.[4][5]

Workflow Diagram:

G A Aldehyde E One-Pot Reaction Vessel A->E B Amine B->E C Isocyanide C->E D Dienophile D->E F Pyrrolo[3,4-b]pyridin-5-one E->F Ugi-3CR/Aza Diels-Alder Cascade

Caption: Workflow for the one-pot synthesis of Pyrrolo[3,4-b]pyridin-5-ones.

Step-by-Step Protocol:

  • To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add the amine (1.0 eq) and stir for 10 minutes at room temperature.

  • Add the isocyanide (1.0 eq) and the dienophile (e.g., maleic anhydride) (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

Discussion and Future Directions

The furo[3,4-b]pyridin-5(7H)-one scaffold and its analogs represent a rich area for chemical exploration and drug discovery. The replacement of the furan oxygen with nitrogen in the pyrrolo[3,4-b]pyridin-5-one series has been shown to yield compounds with significant cytotoxic activity against cervical cancer cell lines.[4][5] This highlights the critical role of this position in determining biological activity.

The proposed this compound is a logical next step in the structure-activity relationship (SAR) studies of this class of compounds. The introduction of a halogen is a common strategy in medicinal chemistry to enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. The synthesis and biological evaluation of this novel analog are therefore of high interest.

Future research should focus on:

  • The successful synthesis and characterization of this compound.

  • A comprehensive screening of this new compound against a panel of biological targets, particularly protein kinases.

  • Further diversification of the furo[3,4-b]pyridin-5(7H)-one scaffold with other substituents to expand the chemical space and identify new lead compounds.

References

  • ChemBK. (n.d.). Furo[3,4-b]pyridin-5(7H)-one. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Furo[3,4-b]pyridin-5(7H)-one. Retrieved from [Link]

  • Domínguez, Z., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2658. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 819439, furo(3,4-b)pyridin-5(7H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69688, Furo[3,4-b]pyridine-5,7-dione. Retrieved from [Link]

  • Zarudnitskii, E. V., et al. (2020).[1][2]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2020(2), M1131. [Link]

  • Domínguez, Z., et al. (2019). Synthesis of Pyrrolo[3,4- b ]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. [Link]

Sources

A Comparative Guide to the Metabolic Stability of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its potential success. It dictates the compound's half-life in the body, influencing its dosing regimen and overall therapeutic efficacy. A compound that is too rapidly metabolized may fail to achieve the necessary therapeutic concentrations, while one that is too stable could lead to accumulation and potential toxicity. Therefore, a comprehensive understanding and optimization of metabolic stability are paramount.[1][2][3]

This guide provides an in-depth comparative analysis of the metabolic stability of a series of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one derivatives. The furo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. However, like many heterocyclic systems, it can be susceptible to metabolic breakdown. This guide will explore how structural modifications to this core can significantly impact metabolic stability, offering valuable insights for researchers and drug development professionals.

Understanding Metabolic Stability: The "Why" Behind the "How"

The primary site of drug metabolism in the body is the liver, where a superfamily of enzymes known as cytochromes P450 (CYPs) plays a central role.[4] These enzymes catalyze a range of oxidative reactions, rendering compounds more water-soluble and easier to excrete.[4] The rate at which a compound is metabolized by these enzymes is a key measure of its metabolic stability.

To assess this, we employ in vitro assays that mimic the metabolic processes of the liver. The most common of these is the liver microsomal stability assay .[2][5][6] Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of CYP enzymes.[3] By incubating a test compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time.[6] This provides crucial parameters like the half-life (t1/2) and intrinsic clearance (Clint), which is a measure of the inherent ability of the liver to metabolize a drug.[7]

Experimental Protocol: A Self-Validating System for Assessing Metabolic Stability

The following protocol for the liver microsomal stability assay is designed to ensure reproducibility and accuracy, forming a self-validating system for data generation.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (this compound derivatives)

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[8]

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

Step-by-Step Methodology:

  • Preparation: Thaw the human liver microsomes at 37°C and dilute them in phosphate buffer to the desired protein concentration (typically 0.5 mg/mL).[6][9]

  • Incubation Mixture: Prepare the incubation mixture by adding the test compound (at a final concentration of 1 µM) to the microsomal solution.[6][8]

  • Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[6][8]

  • Time Points: Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8][10]

  • Termination: Immediately stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.[6][10]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.[8]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the half-life (t1/2) and subsequently the intrinsic clearance (Clint).

Diagram of the Experimental Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Thaw & Dilute HLM C Mix HLM & Compound A->C B Prepare Test Compound Stock B->C D Pre-incubate at 37°C C->D E Initiate with NADPH D->E F Collect Aliquots at Time Points E->F G Terminate with Acetonitrile F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Data Processing (t1/2, Clint) I->J

Caption: Experimental workflow for the liver microsomal stability assay.

Comparative Metabolic Stability Data

The following table summarizes the metabolic stability data for a series of this compound derivatives with varying substituents at the R1 and R2 positions.

Compound IDR1R2t1/2 (min)Clint (µL/min/mg protein)
Parent HH15.245.6
CFP-01 CH3H25.826.8
CFP-02 FH35.119.7
CFP-03 HOCH322.530.8
CFP-04 HCF348.714.2
CFP-05 CH3OCH338.917.8
CFP-06 FCF365.410.6
Analysis of Structure-Metabolism Relationships (SMR)

The data presented above reveals clear structure-metabolism relationships. The introduction of different substituents at the R1 and R2 positions of the this compound core significantly influences metabolic stability.

  • Effect of Electron-Withdrawing and -Donating Groups: The introduction of an electron-donating methyl group (CFP-01) or a methoxy group (CFP-03) at the R1 and R2 positions, respectively, resulted in a moderate increase in metabolic stability compared to the parent compound. This suggests that these groups may slightly deactivate the aromatic ring towards oxidative metabolism.

  • Impact of Fluorine Substitution: A significant improvement in metabolic stability was observed with the introduction of fluorine (CFP-02) and a trifluoromethyl group (CFP-04). This is a common strategy in medicinal chemistry to block metabolically labile sites. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage. The combination of both fluorine at R1 and a trifluoromethyl group at R2 (CFP-06) resulted in the most stable compound in this series.

  • Synergistic Effects: The combination of a methyl group at R1 and a methoxy group at R2 (CFP-05) showed a greater increase in stability than either substitution alone, indicating a synergistic effect.

Logical Relationship Diagram:

smr cluster_core This compound Core cluster_substituents Substituent Effects cluster_stability Metabolic Stability Core Parent Scaffold EDG Electron-Donating (e.g., CH3, OCH3) Core->EDG Substitution EWG Electron-Withdrawing (e.g., F, CF3) Core->EWG Substitution Moderate Moderate Increase EDG->Moderate Significant Significant Increase EWG->Significant

Caption: Influence of substituents on metabolic stability.

Conclusion and Future Directions

This guide has demonstrated the profound impact of structural modifications on the metabolic stability of this compound derivatives. The strategic introduction of electron-withdrawing groups, particularly fluorine-containing moieties, proved to be an effective strategy for enhancing metabolic stability. These findings provide a clear rationale for the design of more robust and efficacious drug candidates based on this promising scaffold.

Future work should focus on a more extensive exploration of the substituent landscape at various positions of the furo[3,4-b]pyridine core. Additionally, metabolite identification studies would provide a more detailed understanding of the specific metabolic pathways involved, allowing for more precise and targeted modifications to further optimize the metabolic profile of this compound class.

References

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2018). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. ResearchGate. Retrieved from [Link]

  • Galdeano, C., & Viayna, E. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI. Retrieved from [Link]

  • Gill, H. L., & O'Hagan, D. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Hall, M. D., & Gottesman, M. M. (2022). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. PMC. Retrieved from [Link]

  • Hughes, T. B., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. NIH. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Obach, R. S., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. Retrieved from [Link]

  • PubChem. (n.d.). furo(3,4-b)pyridin-5(7H)-one. Retrieved from [Link]

  • Scott, E. E., & Halpert, J. R. (n.d.). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. OSTI.GOV. Retrieved from [Link]

  • Singh, R., et al. (2003). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed. Retrieved from [Link]

  • Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Xylazine. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PubMed. Retrieved from [Link]

  • Zhou, Y., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. PMC. Retrieved from [Link]

Sources

A Multi-Tiered Strategy for Assessing the Kinase Selectivity of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount. While the furopyridine scaffold is recognized for its diverse biological activities, its potential for off-target effects necessitates a rigorous and systematic evaluation of selectivity. This guide presents a comprehensive, multi-tiered experimental framework for characterizing the selectivity profile of a novel compound, 3-Chlorofuro[3,4-b]pyridin-5(7H)-one .

Given that related heterocyclic scaffolds have shown activity against Cyclin-Dependent Kinases (CDKs), we will proceed under the working hypothesis that the intended target of this compound is CDK2 , a key regulator of the G1-S phase transition in the cell cycle.[1][2] Dysregulation of the CDK2 pathway is a hallmark of various cancers, making it a critical therapeutic target.[3] Our objective is to not only confirm engagement with CDK2 but also to systematically identify and quantify interactions across the broader human kinome.

This guide will compare our hypothetical compound against two reference molecules:

  • PF-07104091: A known, selective CDK2 inhibitor currently in clinical trials.[1]

  • Staurosporine: A notoriously non-selective, pan-kinase inhibitor, serving as a control for broad activity.

The following workflow is designed as a self-validating system, where data from orthogonal methods are integrated to build a high-confidence selectivity profile.

Experimental_Workflow cluster_0 Tier 1: In Vitro Potency & Selectivity cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Off-Target Profiling cluster_3 Tier 4: Functional Cellular Validation cluster_4 Final Assessment T1 Initial Screen: Broad Kinase Panel (e.g., 96 kinases) Single High Concentration (10 µM) T1_2 Dose-Response Analysis: Determine IC50 values for 'hits' (e.g., kinases with >70% inhibition) T1->T1_2 Identifies initial hit profile T2 Cellular Thermal Shift Assay (CETSA) Confirm target binding in intact cells (e.g., in a Cyclin E overexpressing cell line) T1_2->T2 Validate on-target in cellular context T3 Chemoproteomics (Kinobeads) Competition binding assay in cell lysate Identify off-targets in native environment T2->T3 Unbiased search for off-targets T4 Downstream Pathway Analysis Western Blot for phospho-Rb (Ser807/811) Assess functional consequence of target engagement T3->T4 Confirm functional impact of hits Conclusion Integrate Data: Generate Selectivity Score & High-Confidence Profile T4->Conclusion

Caption: A multi-tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: In Vitro Enzymatic Screening

The foundational step is to determine the compound's potency and selectivity against a panel of purified kinases. This approach provides clean, direct inhibition data (IC50 values) devoid of cellular complexities like membrane permeability or efflux pumps.

Causality Behind Experimental Choice: An in vitro screen is the most direct way to measure the biochemical interaction between an inhibitor and a kinase. By using a broad panel, we cast a wide net to catch not only the intended interaction but also potent off-target activities, which are critical to identify early in development. Commercial services (e.g., Promega's Kinase Selectivity Profiling Systems) offer standardized and high-throughput options for this.[4]

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[5]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, PF-07104091, and Staurosporine in DMSO. The concentration range should span from 100 µM down to low nanomolar concentrations.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution. Add 2.5 µL of kinase (e.g., CDK2/Cyclin E1) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Pre-incubation: Incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add 5 µL of a mixture containing the kinase substrate peptide (e.g., a peptide containing the Rb consensus sequence) and ATP (at its Km concentration for the specific kinase).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition Profile
Kinase TargetThis compound IC50 (nM)PF-07104091 IC50 (nM)Staurosporine IC50 (nM)
CDK2 25 15 8
CDK135022012
CDK51509515
CDK9>10,0008,50020
GSK3β850>10,00050
ROCK1>10,000>10,00035
PIM12,100>10,00040
... (etc.).........

Table 1: Hypothetical IC50 data from an in vitro kinase panel. Lower values indicate higher potency. This data suggests our compound has good potency for CDK2 with moderate selectivity against other CDKs and weaker activity against other kinases compared to the pan-kinase inhibitor Staurosporine.

Tier 2: Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds its intended target in the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[6] It is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[7]

Causality Behind Experimental Choice: While in vitro assays confirm biochemical potency, they don't account for cell permeability, efflux, or the need to compete with high intracellular ATP concentrations. CETSA provides direct evidence of target engagement in a physiological context, bridging the gap between biochemical activity and cellular function.[8]

Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., OVCAR3 ovarian cancer cells with known CCNE1 amplification) to ~80% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for 2 hours at 37°C.

  • Heating Step: Resuspend the treated cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins). Analyze the amount of soluble CDK2 remaining at each temperature by Western Blot using a validated CDK2 antibody. An abundant, non-thermo-responsive protein like GAPDH should be used as a loading control.

  • Data Analysis: Quantify the band intensities from the Western Blot. For each treatment condition, plot the percentage of soluble CDK2 remaining versus temperature to generate a "melting curve." The binding of an effective inhibitor will shift this curve to the right (higher melting temperature).

Data Presentation: CETSA Melting Curves
Treatment ConditionApparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.5 °CN/A
1 µM Compound58.0 °C+ 5.5 °C
10 µM Compound61.5 °C+ 9.0 °C

Table 2: Example CETSA data showing a dose-dependent thermal stabilization of CDK2 by this compound, confirming target engagement in intact cells.

Tier 3: Unbiased Off-Target Profiling with Chemoproteomics

To build a truly comprehensive selectivity profile, an unbiased approach is required to identify unanticipated off-targets. Chemoproteomics methods like Kinobeads are ideal for this.[9] This technique uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome from a cell lysate. A test compound is then used to compete for binding, and the kinases that are displaced from the beads are identified and quantified by mass spectrometry.[10][11]

Causality Behind Experimental Choice: In vitro panels are limited to the kinases included on the panel. Phenotypic screening can be misleading due to complex pathway effects. Kinobeads provides a direct, unbiased readout of which kinases a compound binds to in a competitive manner within a complex proteome, offering the most comprehensive and physiologically relevant view of selectivity.[12]

Caption: Principle of the Kinobeads competitive binding experiment.
Experimental Protocol: Kinobeads Pulldown and LC-MS/MS
  • Lysate Preparation: Prepare lysates from the chosen cell line under native conditions to preserve kinase activity and conformation.

  • Compound Incubation: Incubate aliquots of the cell lysate with a range of concentrations of this compound or a DMSO control for 1 hour.

  • Kinobeads Enrichment: Add the kinobeads slurry (a mixture of beads derivatized with different non-selective kinase inhibitors) to the lysates and incubate to allow kinases to bind.[13]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., using Tandem Mass Tags - TMT - for multiplexed quantification).

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, calculate the ratio of its abundance in the compound-treated sample versus the DMSO control. A potent interaction will result in a low ratio, as the compound has prevented that kinase from binding to the beads. Plot these ratios against compound concentration to determine an apparent IC50 for every detected kinase.

Tier 4: Functional Validation of Target Engagement

The final tier connects target binding to a functional cellular outcome. For a CDK2 inhibitor, the most direct functional consequence is the inhibition of phosphorylation of its key substrates, such as the Retinoblastoma protein (Rb).[2]

Causality Behind Experimental Choice: Observing a change in a downstream signaling event provides crucial evidence that the compound is not just binding its target (as shown by CETSA) but is also functionally active as an inhibitor at that target within the cell. This is the ultimate validation of on-target activity.

CDK2_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD pRb Rb-P CyclinD->pRb Initial Phosphorylation CDK46 CDK4/6 CDK46->pRb Initial Phosphorylation CyclinE Cyclin E CyclinE->pRb Hyper-phosphorylation CDK2 CDK2 CDK2->pRb Hyper-phosphorylation pRb->CyclinE Promotes Expression E2F_release E2F Release pRb->E2F_release S_Phase S-Phase Entry E2F_release->S_Phase Inhibitor 3-Chlorofuro[3,4-b] pyridin-5(7H)-one Inhibitor->CDK2 BLOCKS

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 3-Chlorofuro[3,4-b]pyridin-5(7H)-one, presents a unique set of handling and safety considerations due to its chlorinated pyridine core and integrated lactone functionality. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough hazard assessment based on its structural components is crucial for ensuring the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this compound with the utmost care and precision.

Hazard Assessment: A Multifaceted Approach

The potential hazards of this compound stem from three primary structural features: the chlorinated pyridine ring, the furo-pyridine core, and the lactone moiety.

  • Chlorinated Pyridine: Pyridine and its chlorinated derivatives are known to be hazardous. They are often flammable, and harmful if swallowed, in contact with skin, or inhaled.[1][2] Contact can cause skin and eye irritation.[2] Some pyridine derivatives are also suspected of causing cancer. Therefore, it is prudent to handle this compound as a potentially toxic and carcinogenic substance.

  • Furo-pyridine Core: Furo-pyridines are a class of heterocyclic compounds with a wide range of biological activities.[3][4] While this is beneficial for drug discovery, it also implies that these compounds can have potent effects on biological systems, necessitating careful handling to avoid unintended exposure. Some furopyridinone derivatives have shown significant cytotoxic activity against cancer cell lines.[3]

  • Lactone Ring: Lactones are cyclic esters that can be reactive.[5] While generally stable, some lactones can be irritating to the eyes, skin, and respiratory tract.[6] The reactivity of the lactone ring may also have implications for its disposal.

Based on this analysis, this compound should be treated as a hazardous substance with the potential for toxicity, irritation, and possible long-term health effects.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is essential to minimize the risk of exposure to this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[2] A face shield should be worn in addition to goggles if there is a risk of splashing.[7][8]Chemical-resistant gloves (e.g., nitrile or neoprene).[2][9] Gloves should be inspected before use and changed regularly.[10]A fully buttoned lab coat.[2]Not generally required if handled in a certified chemical fume hood.
Running reactions and work-up Chemical splash goggles and a face shield.[7][8]Chemical-resistant gloves (e.g., nitrile or neoprene).[2][9] Consider double-gloving for extended operations.A chemical-resistant apron over a lab coat.[9]All operations should be performed in a certified chemical fume hood.
Purification (e.g., chromatography) Chemical splash goggles and a face shield.[7][8]Chemical-resistant gloves (e.g., nitrile or neoprene).[2][9]A chemical-resistant apron over a lab coat.[9]Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Handling solid compound Safety glasses with side shields.[2]Chemical-resistant gloves (e.g., nitrile or neoprene).[2][9]A lab coat.[2]If there is a risk of generating dust, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter should be used.[7]

Diagram: PPE Selection Workflow

PPE_Selection cluster_Assessment Hazard Assessment cluster_Operation Laboratory Operation cluster_PPE Select Appropriate PPE Hazard Identify Hazards: - Toxicity (Inhalation, Dermal, Oral) - Irritation (Skin, Eye) - Potential Carcinogenicity Operation Define Task: - Weighing - Reaction Setup - Work-up - Purification Hazard->Operation Inform Eye Eye/Face Protection: - Safety Glasses - Goggles - Face Shield Operation->Eye Hand Hand Protection: - Chemical-Resistant Gloves (Nitrile, Neoprene) Operation->Hand Body Body Protection: - Lab Coat - Chemical-Resistant Apron Operation->Body Respiratory Respiratory Protection: - Fume Hood - Respirator (if needed) Operation->Respiratory

Caption: A workflow for selecting appropriate PPE based on hazard assessment and the specific laboratory operation.

Operational Plan: Safe Handling Procedures

Adherence to strict operational protocols is paramount to prevent exposure and ensure a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, especially when handling solutions or performing reactions, must be conducted in a properly functioning and certified chemical fume hood.[11]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Work Practices
  • Avoid Inhalation: Do not breathe dust, fumes, or vapors.[1][2]

  • Avoid Contact: Prevent contact with skin and eyes.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[7]

  • Labeling: All containers of this compound must be clearly labeled with its identity and associated hazards.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[12]
Inhalation Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][7]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.[7]

    • Remove all ignition sources.[7]

    • Prevent the spill from entering drains.[12]

    • Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.

Diagram: Spill Response Protocol

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill (in fume hood) Assess->SmallSpill Small LargeSpill Large Spill (or outside fume hood) Assess->LargeSpill Large Alert Alert Others SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate WearPPE Wear Appropriate PPE Alert->WearPPE Absorb Absorb with Inert Material WearPPE->Absorb Collect Collect in Labeled Container Absorb->Collect Clean Clean Spill Area Collect->Clean IgnitionOff Remove Ignition Sources Evacuate->IgnitionOff ContactEHS Contact EHS IgnitionOff->ContactEHS

Caption: A flowchart outlining the appropriate response to small and large chemical spills.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated waste streams.

  • Waste Containers: Use clearly labeled, sealed, and compatible containers for all waste.[11]

  • Disposal Method: Dispose of the chemical waste through your institution's hazardous waste management program.[11] It is likely that this compound will require incineration at a licensed facility. Do not dispose of this compound down the drain.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and materials used for spill cleanup that have come into contact with the compound should be placed in a sealed bag and disposed of as hazardous waste.

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment, while continuing their vital work in drug discovery and development.

References

  • New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
3-Chlorofuro[3,4-b]pyridin-5(7H)-one
Reactant of Route 2
3-Chlorofuro[3,4-b]pyridin-5(7H)-one

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